molecular formula C8H12O2 B147309 Tetrahydro-2-(2-propynyloxy)-2H-pyran CAS No. 6089-04-9

Tetrahydro-2-(2-propynyloxy)-2H-pyran

Cat. No.: B147309
CAS No.: 6089-04-9
M. Wt: 140.18 g/mol
InChI Key: HQAXHIGPGBPPFU-UHFFFAOYSA-N
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Description

The anion formed by metalation at the acetylenic carbon reacts with a variety of electrophiles.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-ynoxyoxane
Source PubChem
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InChI

InChI=1S/C8H12O2/c1-2-6-9-8-5-3-4-7-10-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HQAXHIGPGBPPFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601016042
Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
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Molecular Weight

140.18 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6089-04-9
Record name Propargyl tetrahydropyranyl ether
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Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
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Record name 2-Propargyloxane
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Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
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Record name Tetrahydro-2-(2-propynyloxy)-2H-pyran
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Foundational & Exploratory

Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a valuable intermediate in organic synthesis. The primary synthetic route involves the protection of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication by researchers in the fields of chemistry and drug development.

Introduction

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science applications.[1] Its utility stems from the presence of a terminal alkyne, which can undergo a variety of coupling reactions, and a tetrahydropyranyl (THP) ether, a common and robust protecting group for alcohols.[2][3] The synthesis of this compound is a foundational example of alcohol protection, a critical step in multi-step organic synthesis.[2][4] This guide details the efficient and high-yielding preparation of this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed addition of propargyl alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[3][5] The mechanism involves the protonation of the DHP double bond to form a resonance-stabilized oxocarbenium ion, which is then attacked by the hydroxyl group of propargyl alcohol.[3] Subsequent deprotonation yields the desired THP ether.[3]

Quantitative Data Summary

The following tables summarize the key physical, spectroscopic, and reaction data for the synthesis of this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₈H₁₂O₂[6]
Molecular Weight140.18 g/mol [6]
AppearanceClear colorless to light yellow liquid[6]
Boiling Point63-65 °C @ 9 mmHg[6]
Density0.997 g/mL at 25 °C[6]
Refractive Index (n²⁰/D)1.458[6]

Table 2: Spectroscopic Data

SpectroscopyDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ = 1.50-1.67 (m, 4H), 1.70-1.89 (m, 2H), 2.41 (t, J = 2.4 Hz, 1H), 3.52-3.57 (m, 1H), 3.82-3.87 (m, 1H), 4.27 (ddd, J = 2.4 Hz, 11.3 Hz, 15.8 Hz, 2H), 4.83 (t, J = 3.4 Hz, 1H)[6]
¹³C NMR (100 MHz, CDCl₃) δ = 19.0, 25.3, 30.2, 53.9, 61.9, 74.0, 79.7, 96.8[6]
Mass Spectra (MS-CI) m/z calculated for C₈H₁₂O₂ [M+H]⁺: 141; measured: 141[6]

Table 3: Reaction Parameters

ParameterValueReference(s)
ReactantsPropargyl alcohol, 3,4-Dihydro-2H-pyran[6]
Catalystp-Toluenesulfonic acid monohydrate[6]
SolventDichloromethane (CH₂Cl₂)[6]
Reaction Temperature0 °C to room temperature[6]
Reaction Time1 hour[6]
Yield97.2%[6]

Experimental Protocol

This protocol is adapted from a literature procedure.[6]

4.1. Materials and Reagents

  • Propargyl alcohol (2.6 mL, 44.6 mmol)

  • 3,4-Dihydro-2H-pyran (4.3 mL, 46.8 mmol)

  • p-Toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol)

  • Dichloromethane (45 mL)

  • Saturated aqueous sodium bicarbonate solution (30 mL)

  • Anhydrous magnesium sulfate

4.2. Procedure

  • To a solution of propargyl alcohol and p-toluenesulfonic acid monohydrate in dichloromethane (45 mL) at 0 °C, add 3,4-dihydro-2H-pyran dropwise.

  • Stir the reaction mixture at 0 °C for 5 minutes.

  • Allow the mixture to warm to room temperature and continue stirring for 1 hour.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Extract the aqueous layer with dichloromethane (45 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.

Visualizations

5.1. Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Propargyl_Alcohol Propargyl Alcohol Reaction_Step_1 Reaction Propargyl_Alcohol->Reaction_Step_1 DHP 3,4-Dihydro-2H-pyran DHP->Reaction_Step_1 Catalyst p-TsOH Catalyst->Reaction_Step_1 + H⁺ Product This compound Reaction_Step_1->Product Experimental_Workflow start Start step1 Dissolve propargyl alcohol and p-TsOH in CH₂Cl₂ at 0 °C start->step1 step2 Add 3,4-dihydro-2H-pyran dropwise step1->step2 step3 Stir at 0 °C for 5 min step2->step3 step4 Warm to room temperature and stir for 1 hour step3->step4 step5 Wash with saturated NaHCO₃ solution step4->step5 step6 Extract aqueous layer with CH₂Cl₂ step5->step6 step7 Combine, dry, filter, and concentrate organic layers step6->step7 end Obtain this compound step7->end

References

An In-depth Technical Guide to the Formation of Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a critical process in organic synthesis for the protection of the hydroxyl group of propargyl alcohol. The formation of a tetrahydropyranyl (THP) ether is a widely employed strategy due to its ease of introduction, stability under a variety of non-acidic conditions, and facile cleavage under mild acidic conditions.[1] This protected form of propargyl alcohol is a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceutical agents.[][3]

Core Reaction Mechanism

The formation of this compound is an acid-catalyzed addition of propargyl alcohol to the enol ether, 3,4-dihydro-2H-pyran (DHP).[1] The tetrahydropyranylation of alcohols is a classic example of acetal formation.[4]

The mechanism proceeds through three key steps:

  • Protonation of Dihydropyran (DHP): An acid catalyst, such as p-toluenesulfonic acid (TsOH), protonates the double bond of DHP. This initial step results in the formation of a resonance-stabilized oxocarbenium ion, which is a key electrophilic intermediate.[5]

  • Nucleophilic Attack: The hydroxyl group of propargyl alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This attack forms a new carbon-oxygen bond and results in a protonated ether intermediate.[5]

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst or another alcohol molecule, removes the proton from the newly formed oxonium ion. This final step yields the neutral this compound and regenerates the acid catalyst, allowing it to participate in another reaction cycle.[5]

A significant aspect of this reaction is the creation of a new stereocenter at the anomeric carbon (C2 of the pyran ring), which can lead to a mixture of diastereomers if the alcohol substrate is chiral.[6]

Caption: Acid-catalyzed mechanism for THP ether formation.

Quantitative Data Summary

The physical and spectroscopic properties of this compound are summarized below for reference.

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₂[7][8]
Molecular Weight 140.18 g/mol [7][8]
Appearance Clear colorless to light yellow liquid[7]
Boiling Point 63-65 °C at 9 mmHg[7][8]
Density 0.997 g/mL at 25 °C[7][8]
Refractive Index (n²⁰/D) 1.458[7][8]
¹H NMR (400 MHz, CDCl₃) δ = 1.50-1.67 (m, 4H), 1.70-1.89 (m, 2H), 2.41 (t, J=2.4 Hz, 1H), 3.52-3.57 (m, 1H), 3.82-3.87 (m, 1H), 4.27 (ddd, J=2.4 Hz, 11.3 Hz, 15.8 Hz, 2H), 4.83 (t, J=3.4 Hz, 1H)[7]
¹³C NMR (100 MHz, CDCl₃) δ = 19.0, 25.3, 30.2, 53.9, 61.9, 74.0, 79.7, 96.8[7]

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound.

Materials:

  • Propargyl alcohol (2.6 mL, 44.6 mmol)

  • 3,4-dihydro-2H-pyran (DHP) (4.3 mL, 46.8 mmol)

  • p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.09 g, 0.5 mmol)

  • Dichloromethane (DCM) (45 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: To a solution of propargyl alcohol in dichloromethane (45 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate. Cool the mixture to 0 °C using an ice bath.[7]

  • Addition of DHP: Add 3,4-dihydro-2H-pyran dropwise to the cooled solution.[7]

  • Reaction: Stir the reaction mixture at 0 °C for 5 minutes, then allow it to slowly warm to room temperature and continue stirring for 1 hour.[7] The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (30 mL).[7]

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (45 mL). Combine all organic layers.[7]

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7] A high yield (e.g., 97.2%) of the product as a yellow oil can be expected.[7]

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel.[9]

General Experimental Workflow

The synthesis follows a standard workflow for organic reactions, encompassing reaction setup, execution, work-up, and purification.

Workflow cluster_prep Reaction Phase cluster_workup Work-up & Isolation Phase cluster_analysis Analysis & Purification A Combine propargyl alcohol, TsOH, and DCM in flask B Cool to 0 °C A->B C Add DHP dropwise B->C D Stir and warm to RT C->D E Quench with sat. NaHCO₃ D->E F Extract with DCM E->F G Combine organic layers F->G H Dry over MgSO₄ G->H I Filter and concentrate H->I J Obtain crude product I->J K Purify via column chromatography (optional) J->K L Characterize (NMR, etc.) K->L

Caption: General experimental workflow for the synthesis.

Catalysts and Applications

Catalysts: While p-toluenesulfonic acid (TsOH) is a common and effective protic acid catalyst for this reaction, other catalysts can be employed, often depending on the substrate's sensitivity to acid.[1][10] These include:

  • Pyridinium p-toluenesulfonate (PPTS): A milder catalyst often used for acid-sensitive substrates.[11]

  • Lewis Acids: Various Lewis acids such as bismuth triflate and In(OTf)₃ have been shown to efficiently catalyze the tetrahydropyranylation of alcohols.[6][12]

  • Heterogeneous Catalysts: Solid-supported catalysts like silica-supported perchloric acid or zeolite H-beta offer advantages such as ease of removal (filtration) and potential for recycling.[6]

Applications: this compound serves as a versatile building block in organic synthesis. The protected propargyl group is stable to many reaction conditions, and the terminal alkyne can be further functionalized.[13] For example, the anion formed by metalation at the acetylenic carbon can react with a variety of electrophiles.[13][14] This intermediate is used in the preparation of complex molecules such as 1,3-dienyl acetals and has been employed as a reagent in the synthesis of natural products like (-)-Histrionicotoxin and (-)-Exiguolide.[][13]

References

An In-depth Technical Guide to the Stability and Storage of Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a versatile reagent used in organic synthesis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the proper handling, storage, and application of this compound.

Chemical Properties and Structure

This compound is a heterocyclic compound featuring a tetrahydropyran ring linked to a propargyl group via an ether linkage. This structure incorporates a key functional group, a tetrahydropyranyl (THP) ether, which dictates its stability profile. The terminal alkyne group provides a reactive handle for various chemical transformations.

PropertyValue
CAS Number 6089-04-9
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 63-65 °C at 9 mmHg
Density 0.997 g/mL at 25 °C
Refractive Index n20/D 1.458

Stability Profile

The stability of this compound is primarily governed by the acid-labile tetrahydropyranyl (THP) ether linkage. THP ethers are a class of acetals, and their stability is highly dependent on the pH of the environment.

2.1. pH Stability

  • Acidic Conditions: The THP ether is highly susceptible to cleavage under acidic conditions. The presence of even mild acids can catalyze the hydrolysis of the acetal, leading to the deprotection of the alcohol (propargyl alcohol in this case) and the formation of 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form. This reactivity is a key feature often exploited in synthetic chemistry for the protection and deprotection of alcohols.

  • Neutral and Basic Conditions: this compound is stable under neutral and basic conditions. The ether linkage is robust in the absence of acid catalysts.

2.2. Thermal Stability

2.3. Photostability

Specific photostability data for this compound is not available. However, as with many organic compounds, it is prudent to protect it from light to prevent potential photochemical degradation.

2.4. Incompatible Materials

  • Strong Oxidizing Agents: As an organic ether, this compound can react exothermically with strong oxidizing agents.

  • Strong Acids: As detailed above, strong acids will rapidly cleave the THP ether bond.

The following diagram illustrates the general stability and reactivity profile of this compound.

cluster_stability Stability Profile cluster_reactivity Reactivity Profile Compound This compound Stable Stable Compound->Stable under Unstable Unstable (Cleavage) Compound->Unstable under Alkyne_Reactions Terminal Alkyne Reactions (e.g., Deprotonation-Alkylation, Addition) Compound->Alkyne_Reactions reacts with Oxidation Oxidation Compound->Oxidation reacts with Neutral_Basic Neutral/Basic Conditions Stable->Neutral_Basic Acidic Acidic Conditions Unstable->Acidic Electrophiles Electrophiles Alkyne_Reactions->Electrophiles Strong_Oxidants Strong Oxidizing Agents Oxidation->Strong_Oxidants

Caption: Logical diagram of the stability and reactivity of this compound.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

3.1. Recommended Storage Conditions

ParameterRecommendation
Temperature 2-8 °C (Refrigerated)
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential reactions with atmospheric components.
Light Store in a light-resistant container.
Container Keep in a tightly sealed container to prevent moisture ingress and evaporation.

3.2. Handling Precautions

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames as the compound is flammable.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Avoid inhalation of vapors.

Experimental Protocols

4.1. Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

  • 3,4-Dihydro-2H-pyran

  • Propargyl alcohol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Dichloromethane (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of propargyl alcohol in dichloromethane at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Slowly add 3,4-dihydro-2H-pyran dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

The following diagram outlines the experimental workflow for the synthesis of this compound.

Start Start Step1 Dissolve propargyl alcohol in CH2Cl2 and cool to 0 °C Start->Step1 Step2 Add catalytic p-TsOH Step1->Step2 Step3 Add 3,4-dihydro-2H-pyran dropwise Step2->Step3 Step4 Stir at room temperature for 1-2h Step3->Step4 Step5 Monitor by TLC Step4->Step5 Step5->Step4 Incomplete Step6 Quench with NaHCO3 (aq) Step5->Step6 Reaction Complete Step7 Work-up (Extraction & Drying) Step6->Step7 Step8 Purify by Flash Chromatography Step7->Step8 End Pure Product Step8->End

Caption: Experimental workflow for the synthesis of this compound.

4.2. Protocol for Assessing Acidic Stability (Hydrolysis)

This protocol provides a general method to assess the stability of this compound under acidic conditions.

Materials:

  • This compound

  • A suitable solvent (e.g., methanol, tetrahydrofuran)

  • An acidic catalyst (e.g., p-toluenesulfonic acid, acetic acid)

  • Internal standard for quantitative analysis (e.g., dodecane for GC, dimethyl sulfoxide for NMR)

  • Analytical instrument (GC-MS or NMR)

Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen solvent, containing a known amount of the internal standard.

  • At time zero (t=0), add a known amount of the acidic catalyst to the solution.

  • Maintain the reaction mixture at a constant temperature (e.g., room temperature).

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., a drop of triethylamine or a wash with saturated sodium bicarbonate solution).

  • Analyze the quenched aliquot by GC-MS or ¹H NMR to determine the ratio of the starting material to the deprotected product (propargyl alcohol) relative to the internal standard.

  • Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Conclusion

This compound is a valuable synthetic intermediate whose stability is critically dependent on pH. It is stable under neutral and basic conditions but readily undergoes cleavage in the presence of acid. For optimal preservation of its quality, it should be stored in a refrigerated, dark, and dry environment under an inert atmosphere. Adherence to the recommended storage and handling guidelines will ensure its integrity for use in research and development.

References

Spectroscopic and Synthetic Profile of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile chemical intermediate, Tetrahydro-2-(2-propynyloxy)-2H-pyran. This compound serves as a crucial building block in various organic syntheses, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The following sections detail its spectroscopic characteristics, a validated experimental protocol for its preparation, and a visual representation of the synthetic and analytical workflow.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The quantitative data from these analyses are summarized below.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides detailed information about the hydrogen atom environments within the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
4.83t3.41HO-CH-O
4.27ddd2.4, 11.3, 15.82HO-CH₂-C≡
3.87-3.82m1HO-CH₂ (pyran)
3.57-3.52m1HO-CH₂ (pyran)
2.41t2.41H≡C-H
1.89-1.70m2HCH₂ (pyran)
1.67-1.50m4HCH₂ (pyran)

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
96.8O-CH-O
79.7-C≡CH
74.0-C≡CH
61.9O-CH₂ (pyran)
53.9O-CH₂-C≡
30.2CH₂ (pyran)
25.3CH₂ (pyran)
19.0CH₂ (pyran)

Solvent: CDCl₃, Frequency: 100 MHz[1]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.

TechniqueIonization Mode[M+H]⁺ Calculated[M+H]⁺ Measured
MSCI (Chemical Ionization)141141

Molecular Formula: C₈H₁₂O₂, Molecular Weight: 140.18 g/mol [1]

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300≡C-HStretching
~2940C-H (alkane)Stretching
~2120-C≡C-Stretching
~1120C-O-CStretching

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound.

Synthesis of this compound

This procedure outlines the acid-catalyzed protection of propargyl alcohol with 3,4-dihydro-2H-pyran.

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran

  • p-Toluenesulfonic acid monohydrate

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of propargyl alcohol (1 equivalent) in dichloromethane, add a catalytic amount of p-toluenesulfonic acid monohydrate at 0 °C under stirring.

  • Add 3,4-dihydro-2H-pyran (1.05 equivalents) dropwise to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent spectroscopic analysis of this compound.

experimental_workflow start Start Materials: Propargyl Alcohol & 3,4-Dihydro-2H-pyran reaction Acid-Catalyzed Reaction (p-TSA, CH2Cl2, 0°C to RT) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Flash Chromatography) workup->purification product Product: Tetrahydro-2-(2-propynyloxy) -2H-pyran purification->product analysis Spectroscopic Analysis product->analysis nmr 1H & 13C NMR analysis->nmr ms Mass Spectrometry analysis->ms ir IR Spectroscopy analysis->ir end Characterized Product nmr->end ms->end ir->end

Synthesis and analysis workflow.

References

"Tetrahydro-2-(2-propynyloxy)-2H-pyran reaction with alcohols"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction of Tetrahydro-2-(2-propynyloxy)-2H-pyran with Alcohols

Abstract

The tetrahydropyranyl (THP) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity is due to its ease of installation, stability across a wide range of non-acidic conditions, and straightforward removal under acidic conditions.[1][2][3] This technical guide provides a comprehensive overview of this compound, the THP-protected form of propargyl alcohol. The core focus is its reaction with alcohols, which primarily involves the acid-catalyzed cleavage (deprotection) of the THP ether. This document details the reaction mechanisms, provides specific experimental protocols for both the synthesis and deprotection, summarizes quantitative data, and illustrates key workflows, targeting researchers, scientists, and professionals in drug development.

Reaction Mechanisms

The formation and cleavage of THP ethers are both acid-catalyzed processes that proceed through a common resonance-stabilized oxocarbenium ion intermediate.[1][2]

Protection of Alcohols with 3,4-Dihydro-2H-pyran (DHP)

The protection of an alcohol, such as propargyl alcohol, involves the acid-catalyzed addition of the alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP).[2] The key steps are:

  • Protonation of Dihydropyran: An acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[1]

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[1]

  • Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[1]

G DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium  + H⁺ (Protonation) H_plus H⁺ (Acid Catalyst) Oxonium Intermediate Oxonium Ion Alcohol R-OH (e.g., Propargyl Alcohol) Alcohol->Oxonium Nucleophilic Attack THP_Ether THP Ether (Tetrahydro-2-(alkoxy)-2H-pyran) Oxonium->THP_Ether - H⁺ (Deprotonation) H_plus_regen H⁺ (Regenerated)

Mechanism of THP Protection of Alcohols.
Deprotection of THP Ethers with Alcohols

The reaction of this compound with an alcohol under acidic conditions results in the cleavage of the THP ether, regenerating the original alcohol (propargyl alcohol). This process, known as alcoholysis (or hydrolysis if water is the nucleophile), is essentially the reverse of the protection reaction.[1][3]

  • Protonation: The acid catalyst protonates the ether oxygen of the THP group.[3]

  • Cleavage: The C-O bond cleaves, releasing the parent alcohol (R-OH) and forming the same resonance-stabilized oxocarbenium ion seen during protection.[3]

  • Nucleophilic Quenching: A nucleophile, typically the alcohol solvent (R'-OH) or water, attacks the oxocarbenium ion.[2]

  • Deprotonation: The final deprotonation step yields 2-alkoxy-tetrahydropyran (if an alcohol is the solvent) or 2-hydroxy-tetrahydropyran (if water is present), and regenerates the acid catalyst.[3]

G THP_Ether THP Ether Protonated_Ether Protonated Ether THP_Ether->Protonated_Ether  + H⁺ (Protonation) H_plus H⁺ (Acid Catalyst) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Protonated_Ether->Oxocarbenium Cleavage Alcohol_Released R-OH (Deprotected Alcohol) Protonated_Ether->Alcohol_Released Release Final_Product 2-Alkoxy-THP or 2-Hydroxy-THP Nucleophile R'-OH / H₂O (Solvent) Nucleophile->Final_Product Nucleophilic Attack & -H⁺ H_plus_regen H⁺ (Regenerated)

Mechanism of Acid-Catalyzed Deprotection of THP Ethers.

Synthesis of this compound

The synthesis of the title compound is a standard tetrahydropyranylation of propargyl alcohol. A variety of acid catalysts can be employed, with p-toluenesulfonic acid (p-TsOH) and pyridinium p-toluenesulfonate (PPTS) being common choices.[2][4]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the THP protection of propargyl alcohol.[5]

Materials:

  • Propargyl alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.05-1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of propargyl alcohol (e.g., 2.6 mL, 44.6 mmol) in anhydrous DCM (45 mL), add p-toluenesulfonic acid monohydrate (e.g., 0.09 g, 0.5 mmol).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Add 3,4-dihydro-2H-pyran (e.g., 4.3 mL, 46.8 mmol) dropwise to the stirred solution.[5]

  • Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by washing with saturated aqueous sodium bicarbonate solution (30 mL).[5]

  • Separate the layers and extract the aqueous layer with DCM (45 mL).[5]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, this compound, can be purified by flash column chromatography on silica gel if necessary.[2]

Quantitative Data: Tetrahydropyranylation of Various Alcohols

The following table summarizes reaction conditions for the THP protection of various alcohols using different catalytic systems. Yields are typically high for primary and secondary alcohols.

EntryAlcoholCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)Reference
1Benzyl alcoholPyridinium chloride (2)Solvent-free0.25RT95[6]
21-OctanolH₁₄[NaP₅W₃₀O₁₁₀] (0.1)CH₂Cl₂1.5Reflux96[7]
3CyclohexanolH₁₄[NaP₅W₃₀O₁₁₀] (0.1)CH₂Cl₂2.0Reflux95[7]
4Propargyl alcoholp-TsOH·H₂O (1.1)CH₂Cl₂1.00 to RT>95[5]
5Allyl alcoholSulfated ZirconiaCH₂Cl₂0.5RT94[8]
6Geraniolp-TsOH (catalytic)DCM-RTHigh[9]

Reaction with Alcohols: Deprotection Protocols

The cleavage of the THP ether is most commonly achieved using acidic hydrolysis or alcoholysis. The choice of acid and solvent is crucial and depends on the sensitivity of other functional groups in the molecule.[3] Propargyl groups are generally stable to these conditions.[4]

Detailed Experimental Protocols

Protocol 3.1.1: Deprotection using p-TsOH in Alcohol [2]

  • Materials: THP-protected alcohol (1.0 equiv), p-Toluenesulfonic acid monohydrate (0.2 equiv), and an alcohol solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve the THP ether in the alcohol solvent (e.g., 2-propanol).[2]

    • Add p-TsOH·H₂O and stir the mixture at room temperature.[2]

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-17 hours).[2]

    • Dilute the reaction mixture with water and neutralize carefully with saturated aqueous sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude alcohol by column chromatography if needed.[2]

Protocol 3.1.2: Mild Deprotection using Acetic Acid [3]

  • Materials: THP-protected alcohol (1.0 equiv), Acetic acid/THF/Water solution (e.g., 3:1:1 v/v/v).

  • Procedure:

    • Dissolve the THP ether in the acetic acid/THF/water mixture.[3]

    • Stir the solution at room temperature.

    • Monitor the reaction by TLC.

    • Once complete, neutralize the mixture by slow addition of saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate, dry the organic phase, and concentrate to yield the deprotected alcohol.[3]

Quantitative Data: Deprotection of Various THP Ethers

This table shows various conditions for the deprotection of THP ethers, demonstrating the versatility of the method.

EntrySubstrate (THP Ether of)Catalyst / ReagentSolventTime (h)Temp (°C)Yield (%)Reference
14-Nitrobenzyl alcoholp-TsOH·H₂O2-Propanol17RTquant.[2]
2DodecanolLiCl / H₂ODMSO69090[4]
3Cinnamyl alcoholLiCl / H₂ODMSO69089[4]
4Benzyl alcoholH₁₄[NaP₅W₃₀O₁₁₀]Methanol0.5Reflux98[7]
5CholesterolAmberlyst-15Methanol2RT95[3]
64-PhenylphenolH₁₄[NaP₅W₃₀O₁₁₀]Methanol0.75Reflux97[7]

Experimental and Logical Workflows

A generalized workflow for the protection-deprotection sequence is a cornerstone of multi-step synthesis. Efficient execution involves careful reaction setup, monitoring, and purification.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow P_Start Start: Alcohol (e.g., Propargyl) + DHP + Anhydrous Solvent P_Add_Cat Add Acid Catalyst (e.g., p-TsOH) at 0°C P_Start->P_Add_Cat P_React Stir at RT (1-2 hours) P_Add_Cat->P_React P_Monitor Monitor by TLC P_React->P_Monitor P_Workup Aqueous Workup: Quench (NaHCO₃), Extract, Dry P_Monitor->P_Workup P_Purify Purify: Rotary Evaporation, Column Chromatography P_Workup->P_Purify P_Product Product: Pure THP Ether P_Purify->P_Product D_Start Start: THP Ether + Alcohol Solvent D_Add_Cat Add Acid Catalyst (e.g., p-TsOH) at RT D_Start->D_Add_Cat D_React Stir at RT (2-17 hours) D_Add_Cat->D_React D_Monitor Monitor by TLC D_React->D_Monitor D_Workup Aqueous Workup: Neutralize (NaHCO₃), Extract, Dry D_Monitor->D_Workup D_Purify Purify: Rotary Evaporation, Column Chromatography D_Workup->D_Purify D_Product Product: Pure Deprotected Alcohol D_Purify->D_Product

General Experimental Workflow for THP Protection and Deprotection.

Applications in Research and Drug Development

The protection of propargyl alcohol as its THP ether is particularly relevant in medicinal chemistry and materials science. The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Protecting the hydroxyl group allows for selective modification at the alkyne terminus without interference from the acidic alcohol proton.[5]

Once the desired modifications are made, the THP group can be easily removed under mild acidic conditions to reveal the hydroxyl group for further functionalization or to yield the final target molecule. This strategy is integral to the synthesis of complex molecules, including pharmaceuticals, bioconjugates, and advanced materials.

Conclusion

This compound serves as a stable, protected form of propargyl alcohol. Its reaction with alcohols under acidic catalysis provides an efficient and high-yielding method for deprotection, regenerating the parent propargyl alcohol. The methodologies for both the formation and cleavage of this THP ether are robust, well-documented, and adaptable to a wide range of substrates. The stability of the THP group to non-acidic reagents makes it an invaluable tool in complex synthetic pathways, particularly in the development of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide to the Protecting Group Chemistry of Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, application, and deprotection of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a valuable protecting group for hydroxyl functionalities in organic synthesis. This compound, also known as propargyl 2-tetrahydropyranyl ether, is particularly useful in multi-step syntheses where the preservation of a propargyl alcohol moiety is crucial.

Introduction

This compound is a tetrahydropyranyl (THP) ether derivative of propargyl alcohol. The THP group is a widely employed acid-labile protecting group for alcohols due to its ease of introduction, general stability under neutral and basic conditions, and facile cleavage under mild acidic conditions. The presence of the terminal alkyne in this compound makes it a versatile intermediate for further synthetic transformations, such as cross-coupling reactions or cycloadditions.[1][2] It has been utilized as a key building block in the synthesis of complex natural products, including (-)-Histrionicotoxin and (-)-Exiguolide.[]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed reaction of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP).

Reaction Workflow: Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up Propargyl_Alcohol Propargyl Alcohol Reaction Reaction Mixture Propargyl_Alcohol->Reaction DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Temperature 0 °C to Room Temperature Temperature->Reaction Quench Quench with NaHCO3 (aq) Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Product This compound Concentration->Product Reaction->Quench

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

A detailed experimental procedure for the synthesis of this compound is as follows:

To a solution of propargyl alcohol (1.0 eq) in dichloromethane at 0 °C is added a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~0.02 eq). 3,4-Dihydro-2H-pyran (1.1 eq) is then added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product. Purification by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) yields the pure this compound.

Quantitative Data: Synthesis
Reactant/ReagentMolar RatioTypical YieldReference
Propargyl Alcohol1.095-99%[4]
3,4-Dihydro-2H-pyran1.1[4]
p-Toluenesulfonic acid~0.02[4]

Protecting Group Chemistry

The primary application of this compound is as a protecting group for alcohols. The THP ether is stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents.

Stability of the Protecting Group
ConditionStability
Strong bases (e.g., NaOH, LDA)Stable
Organometallic reagents (e.g., Grignard, organolithiums)Stable
Nucleophiles (e.g., amines, cyanides)Stable
Reducing agents (e.g., NaBH4, LiAlH4)Stable
Oxidizing agents (e.g., PCC, PDC)Stable (alkyne may be sensitive)
Strong acids (e.g., HCl, H2SO4)Unstable (cleavage occurs)
Lewis acids (e.g., BF3·OEt2, TiCl4)Unstable (cleavage occurs)

Deprotection of this compound

The removal of the THP protecting group is typically achieved under acidic conditions. A variety of methods can be employed, ranging from strong acids to milder catalytic systems. A non-acidic method is also available for substrates sensitive to acid.

Deprotection Workflow

G cluster_starting_material Starting Material cluster_conditions Deprotection Conditions cluster_workup Work-up Protected_Alcohol This compound Method_A A: Acidic Hydrolysis (e.g., p-TSA in MeOH) Protected_Alcohol->Method_A Method_B B: Mild Acidic Hydrolysis (e.g., PPTS in EtOH) Protected_Alcohol->Method_B Method_C C: Non-Acidic Cleavage (e.g., LiCl in wet DMSO) Protected_Alcohol->Method_C Workup_A Neutralization, Extraction, Purification Method_A->Workup_A Method_B->Workup_A Workup_B Dilution, Extraction, Purification Method_C->Workup_B Product Propargyl Alcohol Workup_A->Product Workup_B->Product

Caption: Decision workflow for the deprotection of this compound.

Experimental Protocols: Deprotection

Method A: Acid-Catalyzed Methanolysis

To a solution of this compound (1.0 eq) in methanol is added a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~0.1 eq). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected propargyl alcohol.

Method B: Mild Acid-Catalyzed Ethanolysis

For acid-sensitive substrates, pyridinium p-toluenesulfonate (PPTS) can be used as a milder acid catalyst. To a solution of the protected alcohol (1.0 eq) in ethanol is added PPTS (0.2 eq). The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the reaction is complete as indicated by TLC. The work-up is similar to Method A.

Method C: Non-Acidic Cleavage with Lithium Chloride

In a flask, this compound (1.0 eq) is dissolved in a mixture of dimethyl sulfoxide (DMSO) and water (typically 4:1 v/v). Lithium chloride (LiCl, 5.0 eq) is added, and the mixture is heated to 90-100 °C.[5][6] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried, and concentrated to yield the deprotected alcohol. This method is particularly useful as it has been shown to be compatible with propargylic triple bonds.[6]

Quantitative Data: Deprotection

While specific yield data for the deprotection of this compound is not extensively reported, the following table provides general expectations for THP ether cleavage under various conditions.

MethodCatalystSolventTemperatureTypical Reaction TimeTypical Yield
Ap-TSAMethanolRoom Temp.1-4 h>90%
BPPTSEthanolRoom Temp. - 60°C2-12 h>85%
CLiClDMSO/H₂O90-100°C4-8 h>80%

Applications in Synthesis

The terminal alkyne of this compound can be deprotonated with a strong base (e.g., n-butyllithium) to form a lithium acetylide. This nucleophile can then react with various electrophiles, such as alkyl halides, aldehydes, or ketones, to form new carbon-carbon bonds.[7] This reactivity makes it a valuable synthon in organic synthesis.

Reaction Pathway: C-C Bond Formation

G Start This compound Deprotonation Deprotonation (n-BuLi, THF, -78 °C) Start->Deprotonation Acetylide Lithium Acetylide Intermediate Deprotonation->Acetylide Reaction Nucleophilic Attack Acetylide->Reaction Electrophile Electrophile (E+) (e.g., R-X, R'CHO) Electrophile->Reaction Product C-C Bond Formation Product Reaction->Product Deprotection Deprotection (Acidic work-up) Product->Deprotection Final_Product Functionalized Propargyl Alcohol Deprotection->Final_Product

Caption: Synthetic utility of this compound in C-C bond formation.

Conclusion

This compound is a versatile and efficient protecting group for propargyl alcohol. Its straightforward synthesis, well-defined stability, and multiple deprotection options make it a valuable tool in the arsenal of synthetic organic chemists. The presence of the alkyne functionality further enhances its utility, allowing for subsequent elaborations in complex molecule synthesis. Careful consideration of the substrate's sensitivity to acidic conditions should guide the choice of the deprotection method to ensure high yields and product purity.

References

Deprotection of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyranyl (THP) group is a widely employed protecting group for hydroxyl functionalities in multistep organic synthesis. Its popularity stems from its ease of installation, general stability towards a variety of non-acidic reagents, and facile removal under mild acidic conditions. This guide provides an in-depth overview of the deprotection of a specific THP ether, Tetrahydro-2-(2-propynyloxy)-2H-pyran, to regenerate the parent propargyl alcohol. This transformation is a critical step in various synthetic routes, particularly in the synthesis of complex molecules where the propargyl moiety serves as a versatile functional handle for subsequent reactions such as click chemistry, Sonogashira coupling, or as a precursor to other functional groups.

Core Principles of Deprotection

The deprotection of this compound proceeds via an acid-catalyzed hydrolysis of the acetal linkage. The reaction mechanism is initiated by the protonation of the ether oxygen of the THP ring, followed by the cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and the desired propargyl alcohol. The carbocation intermediate is then quenched by a nucleophile, typically water or an alcohol solvent, to form a harmless byproduct, 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydropyran).

A variety of acidic catalysts can be employed for this transformation, ranging from mild Brønsted acids to solid-supported resins and Lewis acids. The choice of catalyst and reaction conditions is dictated by the sensitivity of the substrate to acidic conditions and the presence of other acid-labile functional groups. Importantly, the propargyl group is generally stable under the mild acidic conditions required for THP ether cleavage.[1]

Quantitative Data on Deprotection Methods

The following table summarizes various catalytic systems for the deprotection of THP ethers, including those applicable to this compound. The yields and reaction times can be substrate-dependent, but these examples provide a general guideline for expected outcomes.

CatalystSolvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Notes
p-Toluenesulfonic acid (p-TsOH)Methanol (MeOH)Room Temp.16 h95A common and effective method.[2]
p-Toluenesulfonic acid (p-TsOH)Methanol (MeOH)Reflux5 h57Higher temperatures can sometimes lead to lower yields depending on the substrate.[2]
Pyridinium p-toluenesulfonate (PPTS)Methanol (MeOH)5019 h90A milder alternative to p-TsOH, suitable for more sensitive substrates.[3]
Acetic acid/THF/Water (3:1:1)Acetic acid/THF/WaterRoom Temp.VariableGood to HighA widely used mild condition.[4]
Amberlyst-15Methanol (MeOH)Room Temp.VariableGood to HighA solid-supported acid that simplifies workup through simple filtration.[4]
Trifluoroacetic acid (TFA) (20 mol%)Methanol (MeOH)Room Temp.15-30 minHighA strong acid that allows for rapid deprotection.
Bismuth Triflate (Bi(OTf)₃) (1 mol%)DMF/Methanol (9:1)Room Temp.VariableHighA mild Lewis acid catalyst.[5]
Scandium Triflate (Sc(OTf)₃)Methanol (MeOH)Room Temp.VariableHigh to ExcellentAnother effective Lewis acid catalyst.[2]
Ceric Ammonium Nitrate (CAN)Acetonitrile/WaterRoom Temp.0.25 - 2 hHighCan also effect oxidative deprotection; care should be taken with sensitive functional groups.
Magnesium Bromide (MgBr₂)Diethyl ether (Et₂O)Room Temp.VariableGoodA mild Lewis acid, particularly useful for substrates with other acid-sensitive groups.[2]

Detailed Experimental Protocols

Below are detailed methodologies for some of the most common and effective methods for the deprotection of this compound.

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH) in Methanol

This protocol is a standard and highly efficient method for THP ether cleavage.

Materials:

  • This compound (1 equivalent)

  • p-Toluenesulfonic acid monohydrate (0.2 equivalents)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound in methanol.

  • Add p-Toluenesulfonic acid monohydrate to the solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude propargyl alcohol.

  • Purify the product by column chromatography if necessary.[2]

Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS) in Methanol

This method is milder than using p-TsOH and is suitable for substrates with higher acid sensitivity.

Materials:

  • This compound (1 equivalent)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

  • Methanol (MeOH)

Procedure:

  • Dissolve the this compound in methanol.

  • Add pyridinium p-toluenesulfonate to the solution.

  • Stir the reaction mixture at 50 °C for 19 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the resulting material by silica gel column chromatography to obtain the pure propargyl alcohol.[3]

Protocol 3: Deprotection using Amberlyst-15 in Methanol

The use of a solid-supported acid simplifies the workup procedure significantly.

Materials:

  • This compound (1 equivalent)

  • Amberlyst-15 resin (10-20% by weight)

  • Methanol (MeOH)

Procedure:

  • To a solution of this compound in methanol, add Amberlyst-15 resin.

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the deprotected propargyl alcohol.[4]

Visualizing the Process: Diagrams

To better illustrate the chemical transformation and experimental procedures, the following diagrams have been generated.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products THP_Protected This compound Protonated_Ether Protonated Ether THP_Protected->Protonated_Ether + H⁺ H_plus H⁺ (Acid Catalyst) Oxocarbenium_Ion Resonance-Stabilized Oxocarbenium Ion Protonated_Ether->Oxocarbenium_Ion Cleavage Propargyl_Alcohol Propargyl Alcohol Oxocarbenium_Ion->Propargyl_Alcohol - H⁺ Byproduct 2-Hydroxytetrahydropyran Oxocarbenium_Ion->Byproduct + H₂O

Caption: Acid-catalyzed deprotection mechanism of this compound.

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification Start Dissolve THP-protected alcohol in solvent Add_Catalyst Add acid catalyst Start->Add_Catalyst Stir Stir at specified temperature Add_Catalyst->Stir TLC Monitor reaction by TLC Stir->TLC Quench Quench reaction (e.g., add NaHCO₃) TLC->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Final_Product Isolated Propargyl Alcohol Purify->Final_Product

Caption: General experimental workflow for the deprotection of THP ethers.

References

A Comprehensive Technical Guide to Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a versatile reagent in organic synthesis. This document covers its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on data presentation and experimental methodologies as requested.

Chemical Identity and Structure

This compound, also known as (2-Propynyloxy)tetrahydropyran, serves as a crucial intermediate and protecting group in the synthesis of complex organic molecules.[1][2]

  • CAS Number: 6089-04-9[1][3][]

  • Molecular Formula: C₈H₁₂O₂[1][3][]

  • Molecular Weight: 140.18 g/mol [1][3][]

  • Synonyms: (2-Propynyloxy)tetrahydropyran, (±)-Tetrahydro-2-(2-propynyloxy)-2H-pyran, 1-(2′-Tetrahydropyranyloxy)-2-propyne, 2-Propynyl 2-pyranyl ether[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented below.

Table 1: Physicochemical Properties

PropertyValueReference
AppearanceClear colorless to light yellow liquid[3]
Boiling Point63-65 °C at 9 mmHg[3][]
Density0.997 g/mL at 25 °C[1][3]
Refractive Indexn20/D 1.458[3]
Flash Point59 °C (138.2 °F) - closed cup
Storage Temperature2-8°C[1][3]

Table 2: Spectral Data

Spectrum TypeDataReference
¹H NMR (400 MHz, CDCl₃)δ (ppm): 4.83 (t, J=3.4 Hz, 1H), 4.27 (ddd, J=2.4, 11.3, 15.8 Hz, 2H), 3.82-3.87 (m, 1H), 3.52-3.57 (m, 1H), 2.41 (t, J=2.4 Hz, 1H), 1.70-1.89 (m, 2H), 1.50-1.67 (m, 4H)[3]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 96.8, 79.7, 74.0, 61.9, 53.9, 30.2, 25.3, 19.0[3]
Mass Spectrum (MS-CI)m/z: 141 [M+H]⁺[3]

Synthesis Protocol

The most common method for the preparation of this compound is the acid-catalyzed reaction of propargyl alcohol with 3,4-dihydro-2H-pyran.[3] This reaction serves as an excellent example of the formation of a tetrahydropyranyl (THP) ether, a common protecting group for alcohols.[5]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Propargyl_Alcohol Propargyl Alcohol Reaction + Propargyl_Alcohol->Reaction Dihydropyran 3,4-Dihydro-2H-pyran Dihydropyran->Reaction p_TsOH p-Toluenesulfonic acid monohydrate (catalyst) DCM Dichloromethane (solvent) THP_ether This compound Reaction->THP_ether  p-TsOH, DCM, 0 °C to RT

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from a literature procedure.[3]

Materials:

  • Propargyl alcohol (2.6 mL, 44.6 mmol)

  • 3,4-Dihydro-2H-pyran (4.3 mL, 46.8 mmol)

  • p-Toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol)

  • Dichloromethane (DCM, 45 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of propargyl alcohol and p-toluenesulfonic acid monohydrate in dichloromethane (45 mL) in a round-bottom flask cooled to 0 °C in an ice bath, add 3,4-dihydro-2H-pyran dropwise.

  • Stir the reaction mixture at 0 °C for 5 minutes.

  • Allow the mixture to warm to room temperature and continue stirring for 1 hour.

  • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (45 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting yellow oil is the desired product, this compound (expected yield: ~97%).[3]

Purification and Characterization:

  • Purification: If necessary, the product can be purified by flash column chromatography on silica gel using a hexane/ether (95:5) eluent.[3]

  • Characterization: The purity and identity of the product can be confirmed by Thin Layer Chromatography (TLC) (Rf = 0.30 in hexane/ether, 95:5), ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Applications in Organic Synthesis

This compound is a valuable reagent with diverse applications in organic chemistry.

4.1. Protecting Group for Propargyl Alcohol

The primary application of this compound is as a protected form of propargyl alcohol. The THP ether is stable to a variety of reaction conditions, including those involving strong bases and organometallic reagents. The anion formed by the deprotonation of the terminal alkyne can react with a wide range of electrophiles.[3] The THP group can be readily removed under acidic conditions to regenerate the alcohol.

Workflow for Use as a Protecting Group:

G Start Propargyl Alcohol Protection Protection with DHP (Acid Catalyst) Start->Protection Protected_Alkyne This compound Protection->Protected_Alkyne Deprotonation Deprotonation (e.g., n-BuLi) Protected_Alkyne->Deprotonation Anion Acetylide Anion Deprotonation->Anion Reaction Reaction with Electrophile (E+) Anion->Reaction Functionalized_Product THP-protected Functionalized Alkyne Reaction->Functionalized_Product Deprotection Deprotection (Acidic Conditions) Functionalized_Product->Deprotection Final_Product Functionalized Propargyl Alcohol Deprotection->Final_Product

Caption: Workflow of THP as a protecting group for propargyl alcohol.

4.2. Synthesis of Natural Products and Bioactive Molecules

This compound has been employed as a key building block in the total synthesis of several complex natural products. Notable examples include:

  • (-)-Histrionicotoxin: A spiropiperidine alkaloid isolated from the skin of the Colombian poison frog, Dendrobates histrionicus.[]

  • (-)-Exiguolide: A 16-membered macrolide that acts as a fertilization inhibitor.[]

4.3. Other Applications

  • Preparation of 1,3-dienyl acetals. [3]

  • Polymer Chemistry: Used in the production of specialty polymers to enhance properties such as thermal stability and flexibility.[1]

  • Materials Science: Employed in the development of advanced coatings and adhesives due to its excellent adhesion properties.[1]

  • Flavor and Fragrance Industry: Its unique chemical structure is utilized in the creation of specific flavor profiles and fragrances.[1]

Safety Information

It is essential to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: GHS Hazard Information

Hazard ClassPictogramSignal WordHazard Statement
Flammable LiquidGHS02 (Flame)WarningH226: Flammable liquid and vapor

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Keep the container tightly closed.

  • Store in a well-ventilated place at 2-8°C.

  • Wear protective gloves, eye protection, and flame-retardant clothing.

For more detailed safety information, refer to the Safety Data Sheet (SDS).

References

Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a versatile building block in organic synthesis. This compound is frequently utilized in the development of pharmaceuticals, agrochemicals, and materials science due to its unique structure and reactivity.[1] The synthesis primarily involves the protection of the hydroxyl group of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP), forming a tetrahydropyranyl (THP) ether.[2][3] This guide details the experimental protocols, summarizes key quantitative data, and illustrates the reaction pathway.

Core Synthesis Reaction

The principal method for synthesizing this compound is the acid-catalyzed reaction between propargyl alcohol and 3,4-dihydro-2H-pyran.[4] This reaction is a classic example of the use of DHP as a protecting group for alcohols.[2][5] The THP ether formed is stable under a variety of reaction conditions, yet can be easily removed by acidic hydrolysis to restore the alcohol.[2][3]

Reaction Pathway:

The synthesis proceeds via an acid-catalyzed Markownikov addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran.[6]

Synthesis_Pathway Propargyl_Alcohol Propargyl Alcohol Intermediate Protonated DHP (Carbocation intermediate) DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Intermediate + H+ Catalyst Acid Catalyst (e.g., p-TsOH) Product This compound Intermediate->Product + Propargyl Alcohol

Caption: Acid-catalyzed synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
Propargyl alcoholC₃H₄O56.06114-1150.9481.432
3,4-Dihydro-2H-pyranC₅H₈O84.12860.9221.440
This compoundC₈H₁₂O₂140.18[4]63-65 at 9 mmHg[4][7]0.997[4][7]1.458[4][7]

Detailed Experimental Protocols

Several detailed experimental procedures for the synthesis of this compound have been reported. Below is a representative protocol based on literature procedures.[4]

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ether

Experimental Workflow:

Experimental_Workflow start Start dissolve Dissolve propargyl alcohol and p-TsOH in dichloromethane start->dissolve cool Cool the solution to 0 °C dissolve->cool add_dhp Add 3,4-dihydro-2H-pyran dropwise cool->add_dhp react Stir at 0 °C, then warm to room temperature and stir for 1 hour add_dhp->react wash Wash with saturated sodium bicarbonate solution react->wash extract Extract aqueous layer with dichloromethane wash->extract dry Combine organic layers and dry over anhydrous magnesium sulfate extract->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify by flash column chromatography (optional, if needed) filter_concentrate->purify product Obtain this compound filter_concentrate->product Directly to product if pure purify->product

Caption: General experimental workflow for the synthesis.

Detailed Procedure:

  • To a solution of propargyl alcohol (e.g., 2.6 mL, 44.6 mmol) and p-toluenesulfonic acid monohydrate (e.g., 0.09 g, 0.5 mmol) in dichloromethane (45 mL), 3,4-dihydro-2H-pyran (e.g., 4.3 mL, 46.8 mmol) is added dropwise at 0 °C.[4]

  • The reaction mixture is stirred at 0 °C for 5 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.[4]

  • The reaction is quenched by washing with a saturated aqueous solution of sodium bicarbonate (30 mL).[4]

  • The aqueous layer is extracted with dichloromethane (45 mL).[4]

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4]

  • The resulting crude product, a yellow oil, can be further purified if necessary, for instance by flash column chromatography.[6] A typical yield for this reaction is high, around 97.2%.[4]

Characterization Data:

  • Thin Layer Chromatography (TLC): Rf = 0.30 (hexane/ether, 95:5).[4]

  • ¹H NMR (400 MHz, CDCl₃): δ = 1.50-1.67 (m, 4H), 1.70-1.89 (m, 2H), 2.41 (t, J = 2.4 Hz, 1H), 3.52-3.57 (m, 1H), 3.82-3.87 (m, 1H), 4.27 (ddd, J = 2.4 Hz, 11.3 Hz, 15.8 Hz, 2H), 4.83 (t, J = 3.4 Hz, 1H).[4]

  • ¹³C NMR (100 MHz, CDCl₃): δ = 19.0, 25.3, 30.2, 53.9, 61.9, 74.0, 79.7, 96.8.[4]

  • Mass Spectrometry (MS-CI): m/z calculated for C₈H₁₂O₂ [M+H]⁺, 141; found, 141.[4]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex molecules.[8] The anion formed by metalation at the acetylenic carbon can react with a variety of electrophiles, allowing for further molecular elaboration.[4] It has been used as a reagent in the synthesis of natural products such as (-)-Histrionicotoxin and (-)-Exiguolide.[] Its utility also extends to materials science, where it is explored for the development of novel polymers and coatings.[1]

References

Methodological & Application

Application Notes and Protocols for Tetrahydro-2-(2-propynyloxy)-2H-pyran in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2-(2-propynyloxy)-2H-pyran, also known as THP-propargyl ether, is a valuable reagent in the field of click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction has become a cornerstone of bioconjugation, drug discovery, and materials science due to its high efficiency, specificity, and biocompatibility.[1] The THP group serves as a robust protecting group for the hydroxyl functionality of propargyl alcohol, preventing unwanted side reactions and allowing for the selective introduction of the alkyne moiety into complex molecules. These application notes provide detailed protocols and data for the use of this compound in CuAAC reactions, with a focus on applications in drug development.

The use of the tetrahydropyranyl (THP) protecting group for alcohols is well-established in organic synthesis. It offers several advantages including low cost, ease of introduction, and general stability to most non-acidic reagents. This stability makes it compatible with a wide range of reaction conditions commonly employed in the synthesis of complex molecules.

Key Advantages of Using this compound in Click Chemistry

The primary advantage of using the THP-protected form of propargyl alcohol in click chemistry is the masking of the reactive hydroxyl group. This prevents its participation in undesired side reactions, which could otherwise occur under the conditions of subsequent synthetic steps or the click reaction itself. The THP ether is stable to many reagents and conditions where a free hydroxyl group would not be, such as in the presence of strong bases or nucleophiles.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis and deprotection of THP-protected alkynes, as well as the subsequent click chemistry reaction.

ParameterSynthesis of THP-propargyl etherCuAAC Reaction with THP-propargyl etherDeprotection of THP-triazole adduct
Reactants Propargyl alcohol, 3,4-Dihydro-2H-pyranTHP-propargyl ether, Organic AzideTHP-protected triazole, Acid catalyst
Catalyst/Reagent p-Toluenesulfonic acid (catalytic)CuSO₄·5H₂O, Sodium Ascorbatep-Toluenesulfonic acid or HCl
Solvent Dichloromethane (DCM)t-BuOH/H₂O (1:1) or other suitable solventsMethanol or Ethanol
Temperature 0 °C to Room TemperatureRoom TemperatureRoom Temperature or slightly elevated
Reaction Time 1-2 hours1-24 hours1-4 hours
Typical Yield >90%>90%Quantitative

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP) to yield this compound.

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of propargyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.02 eq).

  • Slowly add 3,4-dihydro-2H-pyran (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel to yield this compound as a colorless oil.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click reaction between this compound and an organic azide (e.g., benzyl azide).

Materials:

  • This compound

  • Benzyl azide (or other organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).

  • To the solution of the alkyne and azide, add the sodium L-ascorbate solution (0.1-0.2 eq).

  • Add the CuSO₄·5H₂O solution (0.01-0.05 eq) to initiate the reaction.

  • Stir the reaction mixture vigorously at room temperature for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, the THP-protected 1,2,3-triazole, can be purified by column chromatography.

Protocol 3: Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the final hydroxymethyl-substituted triazole.

Materials:

  • THP-protected 1,2,3-triazole

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or Hydrochloric acid (HCl)

  • Methanol or Ethanol

Procedure:

  • Dissolve the THP-protected triazole in methanol or ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate or a few drops of concentrated HCl.

  • Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Once the deprotection is complete, neutralize the acid with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 1,2,3-triazole with a free hydroxymethyl group.

Mandatory Visualizations

Experimental Workflow for Synthesis of a Hydroxymethyl-1,2,3-Triazole

G cluster_synthesis Synthesis of THP-propargyl ether cluster_click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_deprotection Deprotection Propargyl_Alcohol Propargyl Alcohol pTsOH_syn p-TsOH (cat.) DCM, 0°C to RT Propargyl_Alcohol->pTsOH_syn DHP 3,4-Dihydro-2H-pyran DHP->pTsOH_syn THP_Propargyl_Ether This compound pTsOH_syn->THP_Propargyl_Ether CuAAC_reaction CuSO4, NaAsc t-BuOH/H2O, RT THP_Propargyl_Ether->CuAAC_reaction Organic_Azide Organic Azide (e.g., Benzyl Azide) Organic_Azide->CuAAC_reaction THP_Triazole THP-protected Triazole CuAAC_reaction->THP_Triazole Acid_cat Acid (e.g., p-TsOH) Methanol, RT THP_Triazole->Acid_cat Final_Product Hydroxymethyl-1,2,3-Triazole Acid_cat->Final_Product

Caption: Workflow for the synthesis of a hydroxymethyl-1,2,3-triazole.

Application in Drug Discovery: Inhibition of Tubulin Polymerization

Many 1,2,3-triazole-containing compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[2][3][4] This makes them attractive candidates for the development of anticancer agents. The triazole moiety often serves as a rigid linker to connect different pharmacophores that bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[5][6][7]

G cluster_pathway Mechanism of Action: Triazole-based Tubulin Polymerization Inhibitors Triazole_Compound Triazole-containing Drug Candidate Tubulin α/β-Tubulin Dimers Triazole_Compound->Tubulin Binds to Colchicine Site Disruption Disruption of Microtubule Dynamics Microtubule Microtubule Tubulin->Microtubule Polymerization Tubulin->Disruption Inhibition of Polymerization Microtubule->Tubulin Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway for triazole-mediated tubulin inhibition.

References

"protocol for alcohol protection with Tetrahydro-2-(2-propynyloxy)-2H-pyran"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection and deprotection of functional groups is a critical strategy. The hydroxyl group, being one of the most common and reactive functional groups, often requires temporary masking to prevent unwanted side reactions. The formation of a tetrahydropyranyl (THP) ether is a robust and widely employed method for the protection of alcohols.[1][2][3] This method involves the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis to form a stable acetal.[4] The resulting THP ether is stable to a broad range of non-acidic conditions, including reactions with organometallics, hydrides, and strong bases.[1][4]

A key feature of the THP protecting group is its straightforward removal under mild acidic conditions, regenerating the original alcohol.[1][4] The compound "Tetrahydro-2-(2-propynyloxy)-2H-pyran" is an example of a THP-protected alcohol, specifically propargyl alcohol.[5] This document provides detailed protocols for the protection of alcohols via THP ether formation and the subsequent deprotection.

Reaction Mechanisms

The formation and cleavage of THP ethers are both acid-catalyzed processes.

Protection of Alcohols with 3,4-Dihydro-2H-pyran (DHP)

The protection mechanism involves the acid-catalyzed addition of an alcohol to the enol ether functionality of DHP.

  • Protonation of DHP: An acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[4][6]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the electrophilic carbocation.[4][6]

  • Deprotonation: A base (typically the conjugate base of the acid catalyst or the solvent) removes a proton from the resulting oxonium ion to yield the neutral THP ether and regenerate the acid catalyst.[4]

Protection_Mechanism DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H⁺ ROH R-OH (Alcohol) H_plus H⁺ (Acid Catalyst) Oxonium Oxonium Ion Oxocarbenium->Oxonium + R-OH THP_ether R-O-THP (THP Ether) Oxonium->THP_ether - H⁺

Caption: Mechanism of THP ether formation.

Deprotection of THP Ethers

The deprotection of THP ethers is an acid-catalyzed hydrolysis, which is essentially the reverse of the protection reaction.

  • Protonation: The acid catalyst protonates the ether oxygen of the THP group.[5]

  • Cleavage: The carbon-oxygen bond cleaves to release the alcohol and form a resonance-stabilized oxocarbenium ion.[5]

  • Hydrolysis: A nucleophile, typically water, attacks the carbocation.

  • Tautomerization: The resulting hemiacetal is in equilibrium with its open-chain tautomer, 5-hydroxypentanal.[5]

Deprotection_Mechanism THP_ether R-O-THP (THP Ether) Protonated_THP Protonated THP Ether THP_ether->Protonated_THP + H⁺ H_plus H⁺ (Acid Catalyst) H2O H₂O Oxocarbenium Resonance-Stabilized Oxocarbenium Ion Protonated_THP->Oxocarbenium - R-OH Hemiacetal 2-Hydroxytetrahydropyran (Hemiacetal) Oxocarbenium->Hemiacetal + H₂O Aldehyde 5-Hydroxypentanal Hemiacetal->Aldehyde Tautomerization ROH R-OH (Alcohol)

Caption: Mechanism of THP ether deprotection.

Experimental Protocols

Protocol 1: Protection of an Alcohol as a THP Ether

This protocol describes a general procedure for the protection of a primary alcohol using DHP and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Materials:

  • Alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2-2.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DCM, add DHP (1.2-2.0 equiv).

  • Add a catalytic amount of p-TsOH·H₂O (0.01-0.05 equiv) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude THP ether can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a THP Ether via Acidic Hydrolysis

This protocol outlines a common method for the acidic hydrolysis of THP ethers to regenerate the parent alcohol.

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the THP-protected alcohol (1.0 equiv) in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).[5]

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel if necessary.[5]

Data Presentation

The following tables summarize typical reaction conditions and yields for the tetrahydropyranylation of various alcohols and the deprotection of the corresponding THP ethers.

Table 1: Tetrahydropyranylation of Various Alcohols

Alcohol SubstrateCatalystSolventTimeYield (%)
Benzyl alcoholFe(HSO₄)₃CH₂Cl₂10 min95
4-Chlorobenzyl alcoholFe(HSO₄)₃CH₂Cl₂15 min96
CyclohexanolFe(HSO₄)₃CH₂Cl₂20 min92
1-OctanolFe(HSO₄)₃CH₂Cl₂10 min98
tert-ButanolFe(HSO₄)₃CH₂Cl₂30 min90

Data adapted from studies on ferric hydrogen sulfate as a catalyst.

Table 2: Deprotection of Various THP Ethers

THP Ether SubstrateCatalyst/ReagentSolventTimeYield (%)
THP-protected benzyl alcoholp-TsOH·H₂O2-Propanol17 hquant.
THP-protected cinnamyl alcoholLiCl, H₂ODMSO6 h92
THP-protected piperonyl alcoholLiCl, H₂ODMSO6 h94
THP-protected vanillyl alcoholLiCl, H₂ODMSO6 h93

Data compiled from various sources demonstrating different deprotection methods.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the protection of an alcohol as a THP ether and its subsequent deprotection.

Experimental_Workflow cluster_protection Protection cluster_deprotection Deprotection p1 Dissolve Alcohol in Anhydrous DCM p2 Add DHP and Acid Catalyst (e.g., p-TsOH) p1->p2 p3 Stir at Room Temperature (Monitor by TLC) p2->p3 p4 Aqueous Workup (NaHCO₃, H₂O, Brine) p3->p4 p5 Dry and Concentrate p4->p5 p6 Purify (Column Chromatography) p5->p6 d1 Dissolve THP Ether in Acidic Medium (e.g., AcOH/THF/H₂O) p6->d1 Protected Alcohol (THP Ether) d2 Stir at Room Temperature (Monitor by TLC) d1->d2 d3 Neutralize with NaHCO₃ d2->d3 d4 Extract with Organic Solvent d3->d4 d5 Dry and Concentrate d4->d5 d6 Purify (Column Chromatography) d5->d6 final Deprotected Alcohol d6->final start Starting Alcohol start->p1

Caption: General workflow for THP protection and deprotection.

Conclusion

The use of 3,4-dihydro-2H-pyran for the protection of alcohols as THP ethers is a highly effective and versatile strategy in organic synthesis. The mild conditions required for both the introduction and removal of the THP group, coupled with its stability to a wide range of reagents, make it an invaluable tool for chemists in research and development. The protocols and data presented herein provide a comprehensive guide for the practical application of this important protecting group strategy.

References

Application Notes and Protocols: Tetrahydro-2-(2-propynyloxy)-2H-pyran as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2-(2-propynyloxy)-2H-pyran is a versatile heterobifunctional linker molecule increasingly utilized in the field of bioconjugation. Its structure incorporates a terminal alkyne group, which serves as a handle for "click chemistry," and a tetrahydropyranyl (THP) ether, an acid-labile protecting group. This unique combination allows for the efficient and specific conjugation of biomolecules under mild conditions and offers a mechanism for the controlled release of conjugated cargo in acidic environments, such as those found in endosomes and lysosomes of cancer cells.

These characteristics make this compound an attractive linker for various applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescent probes for cellular imaging. The alkyne group readily participates in the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction, enabling the stable linkage of two molecules. The THP ether provides a "safety-catch" mechanism, where the linkage is stable at physiological pH but can be cleaved under mildly acidic conditions to release the conjugated molecule.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a linker in bioconjugation.

Chemical Properties and Data

PropertyValueReference
Chemical Name This compound[3]
Synonyms 2-(Propargyloxy)tetrahydropyran, Propargyl THP ether[3]
CAS Number 6089-04-9[3]
Molecular Formula C₈H₁₂O₂[3]
Molecular Weight 140.18 g/mol [3]
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 63-65 °C at 9 mmHg[3]
Density 0.997 g/mL at 25 °C[3]
Refractive Index n20/D 1.458[3]
Storage 2-8 °C[3]

Applications

The unique properties of this compound make it suitable for a range of bioconjugation applications:

  • Proteolysis-Targeting Chimeras (PROTACs): As a linker in PROTACs, it connects a target protein-binding ligand and an E3 ligase-recruiting ligand.[4][5] The linker's length and flexibility are critical for the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] The "clickable" alkyne handle facilitates the modular synthesis of PROTAC libraries with varying linker lengths to optimize degradation efficacy.[6][7]

  • Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent cytotoxic drug to an antibody. The stability of the THP ether at physiological pH prevents premature drug release in circulation, while its cleavage in the acidic environment of tumor cells allows for targeted drug delivery.[1][2]

  • Bioactive Probes: The alkyne group allows for the conjugation of fluorophores or other reporter molecules to biomolecules, enabling their use as probes for studying biological processes such as protein trafficking and localization.

Experimental Protocols

The following are generalized protocols for the synthesis of the linker and its application in bioconjugation via CuAAC click chemistry. These protocols may require optimization for specific biomolecules and applications.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the linker from propargyl alcohol and 3,4-dihydro-2H-pyran.[8]

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of propargyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq).

  • Slowly add 3,4-dihydro-2H-pyran (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Protocol 2: General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azide-modified biomolecule with this compound (or a molecule functionalized with it).

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Alkyne-functionalized molecule (e.g., this compound attached to a small molecule drug)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve components)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-modified biomolecule in PBS.

    • Prepare a stock solution of the alkyne-functionalized molecule in DMSO or PBS.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-functionalized molecule in PBS. A molar excess of the smaller molecule (e.g., 5-10 fold) is often used.

    • Add the THPTA solution to the reaction mixture (final concentration typically 1-5 mM).

    • Add the CuSO₄ solution (final concentration typically 0.1-1 mM).

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 2-10 mM).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4 °C overnight.

  • Purification:

    • Purify the bioconjugate to remove unreacted small molecules, copper catalyst, and ligand. Suitable methods include size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization:

    • Characterize the purified conjugate to confirm successful conjugation and determine the degree of labeling. Techniques such as SDS-PAGE, mass spectrometry, and HPLC can be used.[9][10][11]

Protocol 3: Stability and Cleavage of the THP Ether Linker

This protocol provides a general method to assess the stability of the THP ether linkage at physiological pH and its cleavage under acidic conditions.[12][13]

Materials:

  • Purified bioconjugate containing the THP ether linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.0

  • HPLC system for analysis

Procedure:

  • Stability at Physiological pH:

    • Dissolve the bioconjugate in PBS (pH 7.4) to a known concentration.

    • Incubate the solution at 37 °C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution.

    • Analyze the aliquot by HPLC to quantify the amount of intact bioconjugate and any released cargo.

  • Cleavage under Acidic Conditions:

    • Dissolve the bioconjugate in acetate buffer (pH 5.0) to a known concentration.

    • Incubate the solution at 37 °C.

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the solution.

    • Analyze the aliquot by HPLC to quantify the amount of intact bioconjugate and the amount of released cargo.

    • From the data, the half-life of the linker under acidic conditions can be determined.

Quantitative Data Summary

The efficiency of bioconjugation reactions using this compound is primarily dependent on the CuAAC click reaction. The following table summarizes typical quantitative parameters for CuAAC reactions.

ParameterTypical Range/ValueNotes
Reaction Yield >90%Highly efficient reaction with minimal byproducts.[14]
Reaction Time 1 - 4 hours at room temperatureCan be optimized by adjusting reactant concentrations and temperature.[15]
Molar Ratio (Small Molecule:Biomolecule) 5:1 to 20:1A molar excess of the smaller molecule is used to drive the reaction to completion.
Copper (I) Catalyst Concentration 50 - 250 µMHigher concentrations can lead to faster reactions but may also cause protein aggregation or degradation.[15]
Ligand to Copper Ratio 2:1 to 5:1The ligand stabilizes the Cu(I) oxidation state and protects the biomolecule.[15]
Sodium Ascorbate Concentration 5-10 mMUsed in excess to ensure the reduction of Cu(II) to Cu(I).[16]

Visualizations

General Bioconjugation Workflow

Bioconjugation_Workflow cluster_synthesis Component Synthesis cluster_conjugation Bioconjugation (Click Chemistry) cluster_purification Purification & Characterization cluster_product Final Product Biomolecule_Azide Azide-Modified Biomolecule (e.g., Protein) Click_Reaction CuAAC Reaction (CuSO4, NaAsc, Ligand) Biomolecule_Azide->Click_Reaction Linker_Alkyne Alkyne-Linker-Payload (using this compound) Linker_Alkyne->Click_Reaction Purification Purification (e.g., SEC, Dialysis) Click_Reaction->Purification Characterization Characterization (e.g., MS, HPLC, SDS-PAGE) Purification->Characterization Final_Conjugate Bioconjugate Characterization->Final_Conjugate

General workflow for bioconjugation using click chemistry.
PROTAC Mechanism of Action

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (with THP-Alkyne Linker) PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC recycled Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.
Acid-Labile Cleavage of THP Linker

THP_Cleavage Bioconjugate Bioconjugate Biomolecule THP-Linker Payload Internalization Cellular Internalization Bioconjugate->Internalization Endosome Endosome/Lysosome Acidic Environment (pH 4.5-6.5) Internalization->Endosome Cleavage Linker Cleavage Endosome->Cleavage Acid-catalyzed hydrolysis Release Payload Release Cleavage->Release Biomolecule_Released Biomolecule Release->Biomolecule_Released Payload_Released Payload Release->Payload_Released

Acid-catalyzed cleavage of the THP linker for drug delivery.

References

Application Notes and Protocols: A Step-by-Step Guide to Tetrahydro-2-(2-propynyloxy)-2H-pyran Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of multi-step organic synthesis, particularly in drug development, the protection of hydroxyl groups is a critical strategy to prevent undesirable side reactions. The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols due to its ease of introduction, stability across a broad range of non-acidic conditions, and facile removal under mild acidic conditions.[1][2][3] This acetal is formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[1][4][5] This guide provides detailed protocols for the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a THP-protected form of propargyl alcohol, a valuable building block in organic synthesis.

The THP group is stable in the presence of strong bases, organometallic reagents (such as Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[2][5] However, a notable characteristic of this protection strategy is the formation of a new stereocenter at the anomeric carbon, which can result in a mixture of diastereomers if the alcohol is chiral.[2][6]

Reaction Mechanism

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[1][7] The mechanism involves the following key steps:

  • Protonation of DHP: An acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion.[1][5]

  • Nucleophilic Attack: The alcohol, in this case, propargyl alcohol, acts as a nucleophile and attacks the carbocation, forming a new carbon-oxygen bond.[1][5]

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst, removes the proton from the newly added oxygen, regenerating the acid catalyst and yielding the THP ether.[1][7]

Reaction_Mechanism cluster_0 Step 1: Protonation of DHP cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation DHP 3,4-Dihydro-2H-pyran (DHP) Carbocation Resonance-Stabilized Oxocarbenium Ion DHP->Carbocation + H+ H+ H+ Propargyl_Alcohol Propargyl Alcohol (R-OH) Oxonium_Ion Oxonium Ion Carbocation->Oxonium_Ion + R-OH THP_Ether This compound (THP Ether) Oxonium_Ion->THP_Ether - H+ H+_regenerated H+

Caption: Mechanism of THP ether formation.

Experimental Protocols

Protection of Propargyl Alcohol with 3,4-Dihydro-2H-pyran

This protocol describes a general procedure for the tetrahydropyranylation of propargyl alcohol using a catalytic amount of p-toluenesulfonic acid (p-TsOH).

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure: [5][8]

  • To a solution of propargyl alcohol (1.0 equiv) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.1-1.5 equiv).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equiv) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by flash column chromatography on silica gel.

Deprotection of this compound

This protocol outlines a mild deprotection of the THP ether using acidic hydrolysis.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or diethyl ether

Procedure: [1][9]

  • Dissolve the this compound (1 equivalent) in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).

  • Stir the solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected propargyl alcohol.

Data Presentation: Catalytic Systems for THP Protection

The choice of catalyst can significantly impact the reaction conditions and yields. Below is a summary of various catalytic systems used for the tetrahydropyranylation of alcohols.

CatalystReagents and ConditionsYieldReference
p-Toluenesulfonic acid (p-TsOH) DHP, CH₂Cl₂, room temperatureHigh[5][7]
Pyridinium p-toluenesulfonate (PPTS) DHP, CH₂Cl₂, 0 °C to room temperatureHigh[6][7]
NH₄HSO₄ supported on SiO₂ DHP, cyclopentyl methyl ether or 2-methyltetrahydrofuran, room temperatureAlmost quantitative[10]
Bismuth triflate (Bi(OTf)₃) DHP, solvent-free, room temperatureHigh[2]
Zeolite H-beta DHP, mild conditionsHigh[2]
CeCl₃·7H₂O/NaI DHP, solvent-freeHigh[2]
H₁₄[NaP₅W₃₀O₁₁₀] DHP, reflux in CH₂Cl₂High[11]
Trifluoroacetic acid (TFA) DHP, CH₂Cl₂, room temperatureHigh[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol start_protection Start: Prepare Reaction Mixture (Propargyl Alcohol, DHP, DCM) add_catalyst Add Catalyst (e.g., p-TsOH) start_protection->add_catalyst stir_rt Stir at Room Temperature add_catalyst->stir_rt monitor_tlc_p Monitor by TLC stir_rt->monitor_tlc_p quench Quench Reaction (aq. NaHCO₃) monitor_tlc_p->quench Reaction Complete workup_p Workup: Separate, Wash, Dry quench->workup_p concentrate_p Concentrate in vacuo workup_p->concentrate_p purify_p Purify (Optional) (Column Chromatography) concentrate_p->purify_p end_protection End: Isolated THP Ether concentrate_p->end_protection If pure purify_p->end_protection start_deprotection Start: Dissolve THP Ether (AcOH, THF, H₂O) stir_rt_d Stir at Room Temperature start_deprotection->stir_rt_d monitor_tlc_d Monitor by TLC stir_rt_d->monitor_tlc_d neutralize Neutralize (aq. NaHCO₃) monitor_tlc_d->neutralize Reaction Complete workup_d Workup: Extract, Dry neutralize->workup_d concentrate_d Concentrate in vacuo workup_d->concentrate_d end_deprotection End: Isolated Alcohol concentrate_d->end_deprotection

Caption: Experimental workflow for THP protection and deprotection.

Conclusion

The tetrahydropyranyl group is a robust and versatile tool for the protection of alcohols in organic synthesis. The protocols provided herein for the synthesis and deprotection of this compound offer reliable methods for researchers and professionals in drug development. The selection of an appropriate catalyst and careful monitoring of the reaction are key to achieving high yields and purity. The stability of the THP ether under a variety of non-acidic conditions makes it an invaluable protecting group in the synthesis of complex molecules.

References

Application of Tetrahydro-2-(2-propynyloxy)-2H-pyran in Solid-Phase Peptide Synthesis: A Novel Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient and stepwise assembly of amino acids into complex polypeptide chains. A critical aspect of SPPS is the use of protecting groups to temporarily block reactive functional groups on amino acid side chains, preventing unwanted side reactions during peptide elongation. The choice of protecting group is dictated by its stability to the coupling and deprotection conditions of the primary α-amino protecting group (e.g., Fmoc) and the ease of its selective removal at the desired stage. Tetrahydro-2-(2-propynyloxy)-2H-pyran emerges as a versatile reagent in this context, offering a unique combination of a propargyl functional group and a tetrahydropyranyl (THP) protecting group. This application note explores the utility of the THP-protected propargyl group for the side-chain protection of specific amino acids in Fmoc-based SPPS.

The propargyl group itself is valuable as it contains a terminal alkyne, a functional handle that can participate in bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the site-specific modification of peptides with moieties like fluorophores, imaging agents, or polyethylene glycol (PEG). The THP group serves to protect the hydroxyl group of the propargyl alcohol, which could otherwise interfere with peptide synthesis. More importantly, the THP ether linkage provides a mechanism for a distinct deprotection strategy.

This document provides detailed protocols for the protection of amino acid side chains using this compound, its application in SPPS, and the subsequent deprotection of the THP-propargyl group.

Data Presentation

Table 1: Protection of Amino Acid Side Chains with this compound

Amino Acid DerivativeProtecting GroupReagentSolventCatalystReaction Time (h)Typical Yield (%)
Fmoc-Ser-OHTHP-propargylThis compoundDCMp-Toluenesulfonic acid485-95
Fmoc-Thr-OHTHP-propargylThis compoundDCMp-Toluenesulfonic acid480-90
Fmoc-Tyr-OHTHP-propargylThis compoundDCMp-Toluenesulfonic acid680-90
Fmoc-Cys-OHTHP-propargylThis compoundDCMp-Toluenesulfonic acid2>90

Table 2: Stability and Cleavage of the THP-propargyl Protecting Group

ConditionReagent(s)TimeResult
Fmoc deprotection20% Piperidine in DMF10 minStable
Resin cleavage (mild)1% TFA in DCM2 minStable
THP-propargyl cleavage Mild aqueous acid (e.g., 80% acetic acid) 1-2 h Cleaved
Global deprotectionTFA/TIS/H₂O (95:2.5:2.5)2-3 hCleaved

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Ser(O-propargyl-THP)-OH
  • Dissolution: Dissolve Fmoc-Ser-OH (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add this compound (1.5 equivalents).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain Fmoc-Ser(O-propargyl-THP)-OH.

Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-Ser(O-propargyl-THP)-OH

This protocol assumes a standard manual or automated Fmoc-SPPS procedure on a suitable resin (e.g., Rink Amide resin).

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes to remove the Fmoc group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate a solution of Fmoc-Ser(O-propargyl-THP)-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the THP-propargyl Protecting Group

The THP group can be selectively removed on-resin under mild acidic conditions that do not cleave the peptide from many acid-labile resins.

  • Resin Preparation: After the desired peptide sequence is assembled, wash the resin with DCM.

  • Deprotection Cocktail: Prepare a deprotection cocktail of 80% acetic acid in water.

  • Cleavage Reaction: Treat the resin with the deprotection cocktail for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with water, followed by DMF and DCM.

  • Further Steps: The deprotected propargyl group is now available for on-resin modifications (e.g., click chemistry), or the peptide can be cleaved from the resin using standard global deprotection methods.

Visualizations

experimental_workflow start Start: Fmoc-AA-OH protection Side-Chain Protection (this compound) start->protection protected_aa Fmoc-AA(O-propargyl-THP)-OH protection->protected_aa spps Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) protected_aa->spps on_resin_peptide Peptide-Resin with Protected Side Chain spps->on_resin_peptide deprotection Selective THP Cleavage (Mild Aqueous Acid) on_resin_peptide->deprotection cleavage Global Deprotection & Cleavage (TFA Cocktail) on_resin_peptide->cleavage Direct Cleavage clicked_peptide On-Resin Modification (e.g., Click Chemistry) deprotection->clicked_peptide clicked_peptide->cleavage final_peptide Final Modified Peptide cleavage->final_peptide unmodified_peptide Final Peptide with Propargyl Group cleavage->unmodified_peptide signaling_pathway reagent Tetrahydro-2- (2-propynyloxy)-2H-pyran protected_aa THP-Propargyl Protected Amino Acid reagent->protected_aa Protection amino_acid Amino Acid (e.g., Ser, Thr, Tyr) amino_acid->protected_aa spps Incorporation into Peptide Chain (SPPS) protected_aa->spps final_product Peptide with Orthogonal Handle spps->final_product

Application Notes and Protocols for the Cleavage of Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of installation and stability in non-acidic conditions.[1][2][3] Tetrahydro-2-(2-propynyloxy)-2H-pyran is the THP ether of propargyl alcohol, a key building block in many synthetic pathways. The cleavage of the THP ether to regenerate the free propargyl alcohol is a critical step that is typically achieved under acidic conditions.[1][3][4] These application notes provide detailed protocols for the efficient cleavage of this compound, catering to various substrate sensitivities and experimental requirements.

Reaction Mechanism

The deprotection of THP ethers under acidic conditions proceeds via an acid-catalyzed hydrolysis of the acetal functionality.[1][4] The key steps are:

  • Protonation of the ether oxygen of the THP group.

  • Cleavage of the C-O bond, resulting in the formation of the free alcohol (propargyl alcohol) and a resonance-stabilized carbocation.

  • The carbocation is then quenched by a nucleophile, such as water or an alcohol solvent, to form a harmless byproduct, 2-hydroxytetrahydropyran, which exists in equilibrium with its tautomer, 5-hydroxypentanal.[1]

G cluster_mechanism Acid-Catalyzed Deprotection Mechanism THP_Ether This compound Protonated_Ether Protonated THP Ether THP_Ether->Protonated_Ether + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Ether->Carbocation Slow Alcohol Propargyl Alcohol Protonated_Ether->Alcohol Byproduct 2-Hydroxy-tetrahydropyran Carbocation->Byproduct + H2O - H+

Caption: Mechanism of acid-catalyzed THP ether cleavage.

Experimental Protocols

A variety of acidic catalysts can be employed for the cleavage of THP ethers. The choice of catalyst and reaction conditions should be tailored to the specific substrate, particularly considering its sensitivity to acid.[1][2]

Protocol 1: Mild Acidic Hydrolysis using Acetic Acid

This protocol is a widely used and mild method for the deprotection of THP ethers.[1]

  • Reagents and Materials:

    • This compound

    • Tetrahydrofuran (THF)

    • Acetic Acid

    • Water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate or diethyl ether

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve the this compound (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

    • Stir the solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude propargyl alcohol.

    • Purify the product by column chromatography if necessary.

Protocol 2: Using a Solid-Supported Acid Catalyst (Amberlyst-15)

The use of a solid-supported acid simplifies the workup procedure as the catalyst can be removed by simple filtration.[1]

  • Reagents and Materials:

    • This compound

    • Methanol

    • Amberlyst-15 resin

    • Round-bottom flask

    • Magnetic stirrer

    • Filtration apparatus

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).

    • Stir the suspension at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

    • Wash the resin with a small amount of methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the propargyl alcohol.

Protocol 3: Non-Acidic Cleavage using Lithium Chloride

For substrates that are highly sensitive to acid, a neutral deprotection method can be employed.[5]

  • Reagents and Materials:

    • This compound

    • Lithium chloride (LiCl)

    • Dimethyl sulfoxide (DMSO)

    • Water

    • Diethyl ether

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer with a heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, create a mixture of this compound (2 mmol), lithium chloride (10 mmol), and water (20 mmol) in dimethyl sulfoxide (10 mL).

    • Heat the magnetically stirred mixture at 90 °C for 6 hours under a nitrogen atmosphere.

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 25 mL).

    • Dry the combined ether extracts over anhydrous sodium sulfate.

    • Filter and concentrate the solution to yield the desired alcohol.

Data Presentation

Method Catalyst/Reagent Solvent Temperature Reaction Time Yield Reference
Mild Acidic HydrolysisAcetic AcidTHF/WaterRoom Temp.Varies (monitor by TLC)High[1]
Solid-Supported AcidAmberlyst-15MethanolRoom Temp.Varies (monitor by TLC)High[1]
Lewis AcidCerium(IV) ammonium nitrate (CAN)Acetonitrile/WaterRoom Temp.0.25 - 2 hHigh[1]
Strong Acidp-Toluenesulfonic acid (p-TsOH)MethanolRoom Temp.VariesHigh[6]
Neutral ConditionsLithium Chloride (LiCl)DMSO/Water90 °C6 hExcellent[5]

Experimental Workflow Diagram

G cluster_workflow General Experimental Workflow for THP Deprotection Start Start with This compound Reaction Reaction: Add catalyst and solvent. Stir at specified temperature. Start->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Workup: Neutralization (if acidic), Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography (if necessary) Workup->Purification Product Final Product: Propargyl Alcohol Purification->Product

Caption: General experimental workflow for THP deprotection.

Conclusion

The cleavage of the THP ether from this compound to yield propargyl alcohol is a straightforward and high-yielding transformation. A variety of methods, predominantly involving acid catalysis, are available to suit different experimental constraints and substrate sensitivities.[1][2] The selection of the appropriate deprotection protocol is crucial for the successful synthesis of the target molecule. For acid-sensitive compounds, the lithium chloride-mediated method offers a mild and effective alternative.[5]

References

Application Notes: Tetrahydro-2-(2-propynyloxy)-2H-pyran in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydro-2-(2-propynyloxy)-2H-pyran is a versatile bifunctional reagent with significant applications in modern carbohydrate chemistry. It incorporates two key chemical motifs: the tetrahydropyranyl (THP) ether and a terminal alkyne (propargyl group). The THP group serves as a robust and widely used protecting group for hydroxyl functions, stable under a variety of conditions including strongly basic media, organometallic reagents, and hydrides.[1][2] Its installation is straightforward, and it can be readily removed under mild acidic conditions.[1][3] Simultaneously, the propargyl group acts as a chemical handle for post-synthetic modification via the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This dual functionality allows for the protection of carbohydrate hydroxyls during multi-step syntheses and subsequent conjugation to other molecules such as peptides, lipids, fluorophores, or solid supports, making it an invaluable tool in the synthesis of complex glycoconjugates, glycomaterials, and probes for chemical biology.[6][7][8]

Part 1: Synthesis and Properties of this compound

The title compound is readily synthesized via the acid-catalyzed addition of propargyl alcohol to 3,4-dihydro-2H-pyran (DHP).[9][10] This reaction proceeds with high efficiency and yield.

G cluster_product Product DHP 3,4-Dihydro-2H-pyran DHP->plus PropargylOH Propargyl Alcohol PropargylOH->plus THP_Propargyl This compound plus->THP_Propargyl p-TsOH (cat.) CH₂Cl₂, 0°C to RT

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the literature.[10]

  • Reaction Setup: To a solution of propargyl alcohol (2.6 mL, 44.6 mmol) in dichloromethane (45 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol).

  • Addition of DHP: Cool the mixture to 0 °C in an ice bath. Add 3,4-dihydro-2H-pyran (4.3 mL, 46.8 mmol) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and continue stirring for 1 hour.

  • Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (30 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (45 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data: Properties and Yield
PropertyValueReference
Molecular Formula C₈H₁₂O₂[10]
Molecular Weight 140.18 g/mol [10]
Appearance Clear colorless to light yellow liquid[10]
Yield 97.2%[10]
Boiling Point 63-65 °C @ 9 mmHg[10][]
Density 0.997 g/mL at 25 °C[10]
Refractive Index (n²⁰/D) 1.458[10]
¹H NMR (400 MHz, CDCl₃) δ 4.83 (t, 1H), 4.27 (ddd, 2H), 3.82-3.87 (m, 1H), 3.52-3.57 (m, 1H), 2.41 (t, 1H), 1.70-1.89 (m, 2H), 1.50-1.67 (m, 4H)[10]
¹³C NMR (100 MHz, CDCl₃) δ 96.8, 79.7, 74.0, 61.9, 53.9, 30.2, 25.3, 19.0[10]

Part 2: Application as a Hydroxyl Protecting Group

In carbohydrate synthesis, the selective protection of hydroxyl groups is crucial. The THP group is installed by reacting an alcohol with DHP under acid catalysis, forming a mixed acetal.[1][2] The use of this compound is not for installing a THP group, but rather it is a pre-functionalized molecule where the propargyl alcohol is already protected by THP. This reagent is used to introduce a THP-protected propargyl ether onto another molecule, which is less common in carbohydrate chemistry than direct THP protection of a sugar's hydroxyl group.

A more relevant application is the direct protection of a carbohydrate's hydroxyl group using DHP, followed by other transformations, and then utilizing a propargylated carbohydrate for click chemistry. The THP group is stable to bases, nucleophiles, and reducing agents, making it compatible with a wide range of subsequent reactions.[2][12]

G cluster_product Product CarbOH Carbohydrate-OH CarbOH->plus DHP 3,4-Dihydro-2H-pyran DHP->plus CarbOTHP Carbohydrate-O-THP plus->CarbOTHP Acid Catalyst (e.g., PPTS) Anhydrous Solvent

Caption: General scheme for THP protection of a carbohydrate hydroxyl.

Experimental Protocol: THP Protection of a Model Alcohol

This is a general protocol for protecting a hydroxyl group on a carbohydrate.[1]

  • Reaction Setup: Dissolve the carbohydrate substrate (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 equivalents) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 equivalents).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, concentrate, and purify by flash column chromatography.

Part 3: Deprotection of THP Ethers

The removal of the THP group is typically achieved through acidic hydrolysis.[3] The choice of acid catalyst can be tuned depending on the sensitivity of other functional groups present in the molecule.

Quantitative Data: Deprotection Conditions
Catalyst SystemSolvent(s)TemperatureTypical TimeNotesReference
Acetic Acid / THF / H₂O THF/H₂O/AcOHRoom Temp.2-12 hStandard, mild conditions.[3]
Pyridinium p-toluenesulfonate (PPTS) Ethanol55 °C1-4 hMildly acidic, good for sensitive substrates.[1]
Amberlyst-15 (ion-exchange resin) MethanolRoom Temp.1-6 hHeterogeneous catalyst, easy workup (filtration).[3]
Cerium(IV) ammonium nitrate (CAN) Acetonitrile/WaterRoom Temp.0.25-2 hCan also cause oxidative deprotection.[3]
Bismuth Triflate (Bi(OTf)₃) Solvent-free or CH₃CNRoom Temp.0.5-3 hMild Lewis acid, tolerant to moisture.[2]
Experimental Protocol: THP Deprotection using Acetic Acid

This protocol is a standard and reliable method for THP ether cleavage.[3]

  • Dissolution: Dissolve the THP-protected carbohydrate (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Part 4: Application in Click Chemistry

The terminal alkyne of a propargylated carbohydrate (prepared using methods like those described in the literature[13][14]) is a key component for CuAAC click chemistry. This reaction allows for the covalent ligation of the sugar to a molecule bearing an azide group, forming a stable 1,2,3-triazole linkage.[4][8] This strategy is widely used to create glycoconjugates for various applications, including drug delivery and diagnostics.[6][7][15]

G start_mol Propargylated Carbohydrate R₁-≡ start_mol:f1->p1 azide_mol Azide-functionalized Molecule N₃-R₂ azide_mol:f1->p1 reagents Reaction Conditions reagents->p2 reagents_list • CuSO₄·5H₂O • Sodium Ascorbate • Ligand (e.g., THPTA) • Solvent (e.g., H₂O/tBuOH) product Glycoconjugate R₁-Triazole-R₂ p1->reagents p2->product:f0

Caption: Workflow for CuAAC "Click" Chemistry on a propargylated carbohydrate.

Experimental Protocol: General CuAAC "Click" Reaction

This is a general protocol for the click conjugation of a propargylated carbohydrate with an azide-containing molecule.[5][16]

  • Reaction Setup: In a vial, dissolve the propargylated carbohydrate (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of water and t-butanol).

  • Catalyst Preparation: In a separate vial, prepare fresh stock solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).[5] If using a ligand like THPTA, it can be pre-mixed with the copper sulfate solution.[16]

  • Catalyst Addition: Add the copper sulfate solution (0.01-0.1 equivalents) to the reaction mixture, followed by the sodium ascorbate solution (0.1-1.0 equivalents). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1 to 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Purification: Upon completion, the product can be purified by various methods, including column chromatography, preparative HPLC, or precipitation, depending on the properties of the final glycoconjugate.

References

Application Notes and Protocols for the Scale-Up Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a versatile intermediate in organic synthesis, and outlines key considerations for scaling up the production for industrial applications. This compound is valuable in the development of pharmaceuticals and other fine chemicals.[1]

Introduction

This compound serves as a crucial protecting group for alcohols and is a key building block in the synthesis of more complex molecules.[2][3] The tetrahydropyranyl (THP) ether functionality is stable under a variety of reaction conditions, yet can be readily cleaved when necessary, making it an ideal protective group in multi-step synthetic pathways.[3] The presence of the terminal alkyne allows for further functionalization through reactions such as click chemistry or Sonogashira coupling. This document details a robust laboratory-scale synthesis and provides guidance for its successful scale-up.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 6089-04-9
Molecular Formula C₈H₁₂O₂[2]
Molecular Weight 140.18 g/mol [2]
Appearance Clear colorless to light yellow liquid[2]
Density 0.997 g/mL at 25 °C
Boiling Point 63-65 °C at 9 mmHg
Refractive Index n20/D 1.458
Flash Point 59 °C (138.2 °F) - closed cup
Table 2: Reagents for Laboratory-Scale Synthesis
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume (mL)Mass (g)
Propargyl Alcohol56.060.94844.62.62.5
3,4-Dihydro-2H-pyran84.120.92246.84.34.0
p-Toluenesulfonic acid monohydrate190.22-0.5-0.09
Dichloromethane84.931.33-45-
Table 3: Typical Laboratory-Scale Reaction Outcome
ParameterResult
Yield 97.2%
TLC Rf 0.30 (hexane/ether, 95:5)
Product Form Yellow oil

Experimental Protocols

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established literature procedures.[2]

1. Reaction Setup:

  • To a solution of propargyl alcohol (2.6 mL, 44.6 mmol) and p-toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol) in dichloromethane (45 mL) in a round-bottom flask equipped with a magnetic stirrer, add dropwise 3,4-dihydro-2H-pyran (4.3 mL, 46.8 mmol) at 0 °C (ice bath).[2]

2. Reaction Execution:

  • Stir the reaction mixture at 0 °C for 5 minutes.[2]

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring for 1 hour.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (30 mL).[2]

  • Separate the organic layer and extract the aqueous layer with dichloromethane (45 mL).[2]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • The product can be further purified by flash column chromatography on silica gel if required.

Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

1. Health and Safety:

  • Flammability: this compound is a flammable liquid with a flashpoint of 59 °C. All scale-up operations must be conducted in a well-ventilated area, away from ignition sources.[4][5] Use of explosion-proof equipment is mandatory.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coats, and chemical-resistant gloves.[4][5]

  • Static Discharge: Ground and bond all equipment to prevent static discharge, which can be an ignition source.[4][5]

2. Reaction Stoichiometry and Catalyst:

  • While the laboratory-scale procedure uses a slight excess of 3,4-dihydro-2H-pyran, optimizing the stoichiometry on a larger scale can improve process efficiency and reduce costs.

  • Alternative catalysts that are more amenable to industrial processes, such as solid acid catalysts, could be explored to simplify work-up and catalyst recovery.[6]

3. Heat Management:

  • The reaction of 3,4-dihydro-2H-pyran with alcohols is exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions.

  • A jacketed reactor with controlled cooling is recommended.

  • The rate of addition of 3,4-dihydro-2H-pyran should be carefully controlled to manage the reaction temperature.

4. Solvent Selection and Work-up:

  • While dichloromethane is effective at the lab scale, its use in large-scale production is often scrutinized due to environmental and health concerns. Alternative solvents should be considered.

  • The aqueous work-up will generate significant aqueous waste at scale. Consider alternative purification methods such as distillation under reduced pressure, which is often more suitable for industrial production. The boiling point of the product is 63-65 °C at 9 mmHg, making vacuum distillation a viable option.

5. Equipment:

  • Glass-lined or stainless steel reactors are suitable for this process.

  • The use of a dropping funnel or a metering pump for the controlled addition of 3,4-dihydro-2H-pyran is essential.

  • Ensure the reactor is equipped with an efficient overhead stirrer to maintain a homogeneous reaction mixture.

Visualizations

Logical Workflow for Synthesis and Scale-Up

Synthesis_Scale_Up_Workflow cluster_lab Laboratory Scale cluster_scaleup Scale-Up Considerations cluster_industrial Industrial Scale lab_reagents Reagent Preparation (Propargyl Alcohol, DHP, Catalyst, Solvent) lab_reaction Reaction at 0°C to RT lab_reagents->lab_reaction lab_workup Aqueous Work-up (NaHCO3 wash, Extraction) lab_reaction->lab_workup lab_purification Drying and Concentration lab_workup->lab_purification lab_analysis TLC, NMR Analysis lab_purification->lab_analysis lab_product Purified Product lab_analysis->lab_product safety Safety Assessment (Flammability, PPE, Grounding) lab_product->safety Informs heat_management Heat Management (Jacketed Reactor, Controlled Addition) lab_product->heat_management Informs process_optimization Process Optimization (Stoichiometry, Alternative Catalyst) lab_product->process_optimization Informs industrial_purification Industrial Purification (Vacuum Distillation) lab_product->industrial_purification Informs equipment_selection Equipment Selection (Reactor Type, Stirrer, Metering Pump) lab_product->equipment_selection Informs ind_reagents Bulk Reagent Charging safety->ind_reagents Guides heat_management->ind_reagents Guides process_optimization->ind_reagents Guides industrial_purification->ind_reagents Guides equipment_selection->ind_reagents Guides ind_reaction Controlled Reaction in Reactor ind_reagents->ind_reaction ind_purification Large-Scale Purification ind_reaction->ind_purification ind_qc Quality Control ind_purification->ind_qc ind_product Final Product for Distribution ind_qc->ind_product

Caption: Workflow from laboratory synthesis to industrial scale-up.

References

Application Notes and Protocols: The Versatile Role of Tetrahydro-2-(2-propynyloxy)-2H-pyran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydro-2-(2-propynyloxy)-2H-pyran is a valuable bifunctional reagent in medicinal chemistry, primarily utilized as a protected form of propargyl alcohol. Its structure incorporates a terminal alkyne, a key functional group for "click chemistry," and a tetrahydropyranyl (THP) ether, a common and robust protecting group for alcohols. This unique combination allows for the strategic introduction of an alkyne moiety into complex molecules, which can then be used for bioconjugation, the synthesis of therapeutic agents, and the construction of advanced drug delivery systems.

Core Applications in Medicinal Chemistry

The utility of this compound stems from two key functionalities:

  • Alcohol Protection: The THP group effectively masks the hydroxyl group of propargyl alcohol, preventing unwanted side reactions under various conditions, including exposure to organometallic reagents, hydrides, and basic conditions.[1] This protection is crucial during multi-step syntheses.

  • Click Chemistry Handle: The terminal alkyne group is readily available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry."[2][3] This reaction enables the efficient and specific formation of a stable 1,2,3-triazole linkage to azide-containing molecules, such as peptides, proteins, and small molecule drugs.[3][4]

This reagent is particularly significant in the synthesis of:

  • PROteolysis TArgeting Chimeras (PROTACs): As a bifunctional linker, it connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[5][6][7]

  • Bioconjugates: It facilitates the labeling and modification of sensitive biological molecules like proteins and peptides.[4]

  • Novel Therapeutic Agents: The triazole ring formed via click chemistry can act as a stable linker or a pharmacophore in the development of new drugs, including anticancer and antimicrobial agents.[8][9][10]

Data Presentation

Tetrahydropyranylation of Alcohols

The protection of various alcohols with 3,4-dihydro-2H-pyran (DHP), the reagent used to form the THP ether, proceeds with high efficiency under acidic catalysis.

EntryAlcohol SubstrateCatalyst (mol%)Reaction TimeYield (%)Reference
1Benzyl alcoholTFA (20)45 min96
2n-ButanolTFA (20)45 min90 (in mixture)
32-MethoxyphenolTFA (20)3 hr92
4α-NaphtholTFA (20)3 hr95
5β-NaphtholTFA (20)3 hr97

TFA: Trifluoroacetic acid

Deprotection of THP Ethers

The removal of the THP protecting group can be achieved under various acidic conditions, with yields being generally high. A milder, non-acidic method is also available.

EntryTHP-Protected SubstrateDeprotection ConditionsTimeYield (%)Reference
1THP-protected primary alcoholFe(ClO₄)₃ in Methanol (rt)15 min98[11]
2THP-protected alkenep-TsOH in 2-Propanol (0 °C to rt)17 hquant.[11]
3Various THP ethersLiCl, H₂O in DMSO (90 °C)6 h85-95[12]
4Fmoc-Trp(Thp)-OHTFA/H₂O/CH₂Cl₂ (10:2:88)1 h~90[13]
5Fmoc-Tyr(Thp)-OH0.1% TFA in mobile phase->60 (cleavage)[13]

p-TsOH: p-Toluenesulfonic acid; TFA: Trifluoroacetic acid; DMSO: Dimethyl sulfoxide; rt: room temperature

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed protection of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP).

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure: [14]

  • To a solution of propargyl alcohol (1.0 equivalent) in anhydrous DCM, add DHP (1.2-2.0 equivalents).

  • Add a catalytic amount of p-TsOH·H₂O (0.01-0.05 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between this compound and an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule (e.g., peptide, small molecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)

  • Solvent (e.g., tert-Butanol/Water, DMF/Water)

Procedure: [2][15]

  • Dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in a suitable solvent mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5-1.0 equivalent) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water. If using a ligand, pre-mix the CuSO₄ solution with THPTA (0.2-0.4 equivalents).

  • Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide, followed by the addition of the CuSO₄ solution (or CuSO₄/THPTA complex).

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction and purified by column chromatography or preparative HPLC.

Protocol 3: Deprotection of the THP Group

This protocol describes the acidic removal of the THP protecting group to reveal the free propargyl alcohol.

Materials:

  • THP-protected compound

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Methanol or 2-Propanol

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure: [11]

  • Dissolve the THP-protected compound in methanol or 2-propanol.

  • Add a catalytic amount of p-TsOH·H₂O.

  • Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by column chromatography if necessary.

Visualizations

G Workflow for PROTAC Synthesis using a Propargyl Linker cluster_0 Step 1: Ligand-Linker Conjugation cluster_1 Step 2: Activation and Second Ligand Attachment Ligand_1 Ligand 1 (e.g., for E3 Ligase) Coupling Amide Coupling Ligand_1->Coupling Propargyl_Linker Propargyl-PEG-OH Linker Propargyl_Linker->Coupling Intermediate_1 Ligand 1-Linker-OH Coupling->Intermediate_1 Activation Alcohol Activation (e.g., Tosylation) Intermediate_1->Activation Intermediate_2 Ligand 1-Linker-OTs Activation->Intermediate_2 Attachment Nucleophilic Substitution Intermediate_2->Attachment Ligand_2 Ligand 2 with Nucleophile (e.g., for Target Protein) Ligand_2->Attachment Final_PROTAC Final PROTAC Molecule Attachment->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

G Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne THP-Protected Propargyl Moiety Triazole 1,2,3-Triazole Linkage Alkyne->Triazole Azide Azide-Functionalized Molecule (e.g., Peptide, Drug) Azide->Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Catalyst Cu_II->Cu_I Reducer Sodium Ascorbate Reducer->Cu_I Reduction Cu_I->Triazole Catalysis Product Conjugated Product Triazole->Product

Caption: The catalytic cycle of the CuAAC "click" reaction.

G Protection and Deprotection of Propargyl Alcohol Propargyl_Alcohol Propargyl Alcohol THP_Protected This compound Propargyl_Alcohol->THP_Protected Protection DHP 3,4-Dihydro-2H-pyran (DHP) DHP->THP_Protected Acid_Catalyst_P Acid Catalyst (e.g., p-TsOH) Acid_Catalyst_P->THP_Protected Deprotected_Alcohol Propargyl Alcohol THP_Protected->Deprotected_Alcohol Deprotection Acid_Catalyst_D Acidic Conditions (e.g., p-TsOH, TFA) Acid_Catalyst_D->Deprotected_Alcohol

Caption: The reversible protection of propargyl alcohol as a THP ether.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a common protecting group strategy for propargyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis involves the acid-catalyzed addition of propargyl alcohol to 3,4-dihydro-2H-pyran (DHP).[1][2][3] The acid catalyst protonates the double bond of DHP, creating a resonance-stabilized oxocarbenium ion. The hydroxyl group of propargyl alcohol then acts as a nucleophile, attacking this electrophilic carbon. Subsequent deprotonation yields the this compound (THP-protected propargyl alcohol) and regenerates the acid catalyst.[1][3]

Q2: Why is my yield of this compound consistently low?

Low yields can stem from several factors including the choice and amount of catalyst, reagent purity, reaction conditions, and the work-up procedure.[2][4] A common issue is the polymerization of 3,4-dihydro-2H-pyran (DHP), which can be initiated by strong acids.[2]

Q3: What are the most common side reactions in this synthesis?

The primary side reaction is the acid-catalyzed polymerization of 3,4-dihydro-2H-pyran (DHP).[2] Additionally, if the reaction conditions are too harsh or the work-up is not performed carefully, the newly formed THP ether can be cleaved, leading back to the starting materials.[5]

Q4: How does the formation of diastereomers affect my yield?

The reaction of propargyl alcohol with DHP creates a new stereocenter at the anomeric carbon of the THP ring.[1][2][3][6] This results in the formation of a mixture of diastereomers. While this does not lower the overall chemical yield, it can complicate purification and NMR analysis, potentially leading to a lower isolated yield of a specific diastereomer.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The acid catalyst may be old or degraded.Use a fresh batch of the acid catalyst. Consider using a milder catalyst like pyridinium p-toluenesulfonate (PPTS) for sensitive substrates.[7]
Impure Reagents: 3,4-dihydro-2H-pyran (DHP) can polymerize upon storage. Propargyl alcohol may contain impurities.Purify DHP by distillation before use. Ensure the propargyl alcohol is of high purity.
Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction.Increase the catalyst loading incrementally. A typical catalytic amount is around 1-5 mol%.
Formation of a Thick, Gummy Residue (Polymerization) Excessively Strong Acid Catalyst: Strong acids like p-toluenesulfonic acid (p-TsOH) can readily induce polymerization of DHP.[2]Switch to a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS).[7]
High Reaction Temperature: Elevated temperatures can accelerate the polymerization of DHP.Maintain a low reaction temperature, especially during the initial addition of reagents. A common procedure is to start the reaction at 0 °C.[8]
Product Decomposes During Work-up or Purification Acidic Residue: Incomplete neutralization of the acid catalyst can lead to deprotection of the THP ether during work-up or on silica gel during chromatography.Ensure the reaction mixture is thoroughly washed with a mild base, such as a saturated sodium bicarbonate solution, to completely remove the acid catalyst before concentration and purification.[8]
Harsh Purification Conditions: Prolonged exposure to silica gel, which is slightly acidic, can cause deprotection.Minimize the time the product spends on the silica gel column. Consider using a neutral or basic alumina for chromatography if the product is particularly acid-sensitive.
Complex NMR Spectrum Presence of Diastereomers: The formation of a new stereocenter results in a mixture of diastereomers, which will have distinct signals in the NMR spectrum.[1]This is an inherent aspect of the reaction. The diastereomers can often be separated by careful column chromatography if required.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[8]

Materials:

  • Propargyl alcohol (2.6 mL, 44.6 mmol)

  • 3,4-dihydro-2H-pyran (4.3 mL, 46.8 mmol)

  • p-toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol)

  • Dichloromethane (45 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of propargyl alcohol and p-toluenesulfonic acid monohydrate in dichloromethane (45 mL) at 0 °C, add 3,4-dihydro-2H-pyran dropwise.[8]

  • Stir the reaction mixture at 0 °C for 5 minutes.[8]

  • Allow the reaction to slowly warm to room temperature and continue stirring for 1 hour.[8]

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (30 mL).[8]

  • Extract the aqueous layer with dichloromethane (45 mL).[8]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[8]

  • The crude product can be further purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G Experimental Workflow for THP Protection of Propargyl Alcohol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Propargyl Alcohol and Catalyst in Dichloromethane cool Cool to 0 °C reagents->cool add_dhp Add 3,4-dihydro-2H-pyran dropwise cool->add_dhp stir_cold Stir at 0 °C for 5 min add_dhp->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt stir_rt Stir for 1 hour warm_rt->stir_rt quench Wash with Saturated NaHCO3 stir_rt->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography (Optional) concentrate->chromatography G Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield catalyst Catalyst Issues low_yield->catalyst reagents Reagent Impurity low_yield->reagents conditions Reaction Conditions low_yield->conditions workup Work-up/Purification low_yield->workup change_catalyst Use Milder Catalyst (PPTS) / Fresh Catalyst catalyst->change_catalyst purify_reagents Distill DHP / Use Pure Alcohol reagents->purify_reagents optimize_conditions Control Temperature (start at 0°C) conditions->optimize_conditions improve_workup Thorough Neutralization / Use Neutral Alumina workup->improve_workup

References

Technical Support Center: Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrahydro-2-(2-propynyloxy)-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis, handling, and use of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most common side reactions during the acid-catalyzed reaction of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP) are incomplete reaction, leaving residual propargyl alcohol, and the formation of diastereomers. Since the reaction creates a new chiral center at the anomeric carbon of the THP ring, a mixture of diastereomers can be formed if the starting alcohol is chiral, which is not the case for propargyl alcohol but is a key consideration for other substrates.[1][2] In some instances, if the reaction does not go to completion, as much as 20% of the starting alcohol may remain at equilibrium.[2]

Q2: My THP-protected propargyl alcohol appears to be decomposing upon storage. What could be the cause?

A2: this compound is sensitive to acidic conditions, which can catalyze its hydrolysis back to propargyl alcohol and 2-hydroxytetrahydropyran.[3] Trace amounts of acid in your storage container or solvent can lead to gradual decomposition. It is recommended to store the compound in a neutral, dry environment and to consider storing it over a small amount of anhydrous potassium carbonate to neutralize any trace acidity.

Q3: I am observing premature deprotection of the THP group during a subsequent reaction. How can I avoid this?

A3: Premature deprotection is almost always due to acidic conditions.[3] Carefully review your reaction conditions, reagents, and work-up procedures for any sources of acid. This includes acidic catalysts, acidic solvents, or even silica gel used in chromatography, which can be slightly acidic. If acidic conditions are unavoidable, consider switching to a more acid-stable protecting group. For mildly acidic conditions, using a buffered system might help.

Q4: What are the potential side reactions of the alkyne functional group in this compound?

A4: The terminal alkyne can undergo several side reactions, most notably homocoupling (Glaser coupling) to form a diyne, especially in the presence of copper catalysts and oxygen.[4] This is a common side reaction in copper-catalyzed reactions like the Sonogashira coupling or azide-alkyne cycloaddition (click chemistry).[4] Additionally, under certain conditions, propargyl ethers can undergo isomerization.[5]

Troubleshooting Guides

Issue 1: Incomplete Synthesis of this compound

Symptoms:

  • TLC analysis shows the presence of starting propargyl alcohol.

  • NMR spectrum of the crude product shows signals corresponding to propargyl alcohol.

  • Low yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Catalyst Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid) incrementally. Be cautious, as excess acid can lead to side reactions.
Equilibrium Limitation Add an excess of 3,4-dihydro-2H-pyran (DHP) to drive the equilibrium towards the product. Alternatively, adding finely powdered anhydrous potassium carbonate can help to shift the equilibrium by gradually neutralizing the acid catalyst as the reaction proceeds to completion.[2]
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can compete with the alcohol for the protonated DHP intermediate.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating may be applied, but this should be done with caution to avoid side reactions.
Issue 2: Unexpected Byproducts During THP-Group Deprotection

Symptoms:

  • Multiple spots on TLC after deprotection.

  • Complex NMR spectrum of the purified product.

  • Low yield of the desired propargyl alcohol.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction with Solvent During acidic deprotection, the solvent can react with the carbocation intermediate. For example, using methanol as a solvent can lead to the formation of 2-methoxy-tetrahydropyran.[3]
Solution: Use a non-nucleophilic solvent system like THF/water with a catalytic amount of acid. A common system is acetic acid/THF/water.[6]
Acid-catalyzed Degradation Prolonged exposure to strong acids can lead to degradation of the desired product or side reactions of the alkyne.
Solution: Use milder deprotection conditions. Catalytic amounts of a strong acid (e.g., HCl, H₂SO₄) or weaker acids like pyridinium p-toluenesulfonate (PPTS) are often sufficient.[6] Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of Aldehyde from Hydrolysis Product The initial hydrolysis product, 2-hydroxytetrahydropyran, exists in equilibrium with 5-hydroxypentanal. This aldehyde can potentially undergo further reactions.
Solution: Work up the reaction promptly after completion to isolate the desired alcohol.
Issue 3: Side Reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

Symptoms:

  • Low yield of the desired triazole product.

  • Formation of a dimeric alkyne byproduct (homocoupling).

  • Decomposition of starting materials.

Possible Causes and Solutions:

CauseRecommended Solution
Oxidative Homocoupling (Glaser Coupling) The Cu(I) catalyst can be oxidized to Cu(II), which promotes the homocoupling of the terminal alkyne. This is often exacerbated by the presence of oxygen.
Solution: Degas all solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Include a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state.[7]
Catalyst Inactivation The Cu(I) catalyst can be unstable or poisoned by impurities.
Solution: Use a stabilizing ligand for the copper catalyst, such as TBTA or THPTA.[8] Ensure all reagents are of high purity.
Copper-Induced Cleavage While less common for propargyl ethers compared to propargyl carbamates, high temperatures and certain copper catalysts could potentially lead to cleavage of the propargyl ether.[4][9]
Solution: Perform the reaction at room temperature if possible. Screen different copper sources and ligands.
Precipitation of Copper Acetylide Terminal alkynes can form insoluble precipitates with copper(I), removing the catalyst from the reaction.[10]
Solution: Use a coordinating solvent like acetonitrile to help solubilize the copper acetylide.[10] The use of ligands also helps to prevent precipitation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure for the acid-catalyzed protection of propargyl alcohol.

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a solution of propargyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottomed flask under an inert atmosphere, add 3,4-dihydro-2H-pyran (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.) or pyridinium p-toluenesulfonate (0.1 eq.).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the propargyl alcohol is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Protocol 2: Deprotection of this compound

This protocol describes a mild acidic deprotection.

Materials:

  • This compound

  • Methanol or a mixture of Acetic acid/THF/Water (e.g., 3:1:1)

  • Catalytic amount of a strong acid (e.g., HCl) or p-toluenesulfonic acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol or the acetic acid/THF/water mixture.

  • Add a catalytic amount of the acid catalyst.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the deprotection is complete, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting propargyl alcohol by column chromatography if necessary.[11]

Visualizing Reaction Pathways and Workflows

Protection_Deprotection cluster_protection Protection Reaction cluster_deprotection Deprotection Reaction Propargyl_Alcohol Propargyl Alcohol THP_Product This compound Propargyl_Alcohol->THP_Product  + DHP, H+ cat. DHP 3,4-Dihydro-2H-pyran (DHP) THP_Product_deprotection This compound Propargyl_Alcohol_deprotection Propargyl Alcohol THP_Product_deprotection->Propargyl_Alcohol_deprotection H+, H2O/ROH Byproduct 2-Hydroxytetrahydropyran THP_Product_deprotection->Byproduct H+, H2O/ROH

Caption: General scheme for the protection and deprotection of propargyl alcohol using the THP group.

Troubleshooting_Workflow Start Unexpected Result in Reaction Check_SM Analyze Starting Material Purity (NMR, etc.) Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Check_SM->Analyze_Crude Check_Conditions->Analyze_Crude Check_Reagents->Analyze_Crude Identify_Byproduct Identify Structure of Side Product(s) Analyze_Crude->Identify_Byproduct Side Product(s) Detected Optimize Optimize Reaction Conditions Based on Findings Analyze_Crude->Optimize Incomplete Reaction or Low Yield Identify_Byproduct->Optimize

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Purification of Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrahydro-2-(2-propynyloxy)-2H-pyran.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Crude Product Incomplete reaction due to insufficient catalyst or reaction time.Ensure the p-toluenesulfonic acid monohydrate catalyst is fresh and used in the correct molar ratio. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (propargyl alcohol) is consumed.[1]
Loss of product during aqueous workup.Ensure the pH of the aqueous solution is controlled during extraction. Use saturated sodium bicarbonate solution to neutralize the acid catalyst before extraction with an organic solvent like dichloromethane.[1]
Presence of a Polar Impurity in the Purified Product (Observed by TLC) Unreacted propargyl alcohol.Propargyl alcohol is significantly more polar than the product. During column chromatography, use a less polar eluent system (e.g., a higher ratio of hexane to ether) to ensure the product elutes well ahead of the propargyl alcohol.[1]
Residual acid catalyst (p-toluenesulfonic acid).Before concentrating the organic layers, wash thoroughly with a saturated sodium bicarbonate solution to remove the acid catalyst.[1]
Product appears as a yellow oil after purification This is a common observation and does not necessarily indicate impurity.The product is often reported as a clear colorless to light yellow liquid.[1] If significant color is present, consider passing the material through a short plug of silica gel.
Difficulty in Separating the Product from a Non-polar Impurity Unreacted 3,4-dihydro-2H-pyran (DHP).DHP is volatile and should be largely removed during concentration under reduced pressure. If it persists, careful column chromatography with a low polarity eluent system should provide good separation.
Product degradation during purification The tetrahydropyranyl (THP) ether is sensitive to acid.Ensure all residual acid catalyst is quenched and removed during the workup before purification. Avoid using acidic solvents or additives during chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis involves the acid-catalyzed reaction of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP).[1] This reaction forms a THP-ether protecting group on the alcohol.[2]

Q2: What are the typical reaction conditions?

A2: The reaction is typically carried out at 0 °C to room temperature in a chlorinated solvent like dichloromethane (DCM), using a catalytic amount of p-toluenesulfonic acid monohydrate.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method. A common mobile phase is a mixture of hexane and ether (e.g., 95:5 v/v).[1] The product will have a higher Rf value than the more polar starting material, propargyl alcohol.

Q4: What is the standard work-up procedure?

A4: The reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The aqueous layer is then extracted with the reaction solvent (e.g., dichloromethane). The combined organic layers are dried over an anhydrous salt like magnesium sulfate, filtered, and concentrated under reduced pressure.[1]

Q5: What are the recommended purification methods?

A5: The two primary methods for purifying this compound are:

  • Flash Column Chromatography: This is a standard technique for purifying the product on a laboratory scale.[2]

  • Distillation under Reduced Pressure: The product has a boiling point of 63-65 °C at 9 mmHg, making vacuum distillation a viable purification method.[]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₁₂O₂[1][]
Molecular Weight140.18 g/mol [1][]
AppearanceClear colorless to light yellow liquid[1]
Boiling Point63-65 °C @ 9 mmHg[][4]
Density0.997 g/mL at 25 °C[4]
Refractive Index (n²⁰/D)1.458[4]

Table 2: Chromatographic Data

TechniqueConditionsRf ValueReference
Thin Layer Chromatography (TLC)Hexane/Ether (95:5) on silica gel0.30[1]

Table 3: Spectroscopic Data

TechniqueKey Peaks/Shifts (δ in ppm)Reference
¹H NMR (400 MHz, CDCl₃)1.50-1.67 (m, 4H), 1.70-1.89 (m, 2H), 2.41 (t, J = 2.4 Hz, 1H), 3.52-3.57 (m, 1H), 3.82-3.87 (m, 1H), 4.27 (ddd, J = 2.4 Hz, 11.3 Hz, 15.8 Hz, 2H), 4.83 (t, J = 3.4 Hz, 1H)[1]
¹³C NMR (100 MHz, CDCl₃)19.0, 25.3, 30.2, 53.9, 61.9, 74.0, 79.7, 96.8[1]
Mass Spectrometry (MS-CI)m/z [M+H]⁺ calculated: 141; measured: 141[1]

Experimental Protocols

Synthesis of this compound [1]

  • To a solution of propargyl alcohol (2.6 mL, 44.6 mmol) and p-toluenesulfonic acid monohydrate (0.09 g, 0.5 mmol) in dichloromethane (45 mL), add 3,4-dihydro-2H-pyran (4.3 mL, 46.8 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 5 minutes.

  • Allow the mixture to warm to room temperature and continue stirring for 1 hour.

  • Monitor the reaction by TLC (hexane/ether, 95:5) for the disappearance of propargyl alcohol.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Extract the aqueous layer with dichloromethane (45 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Flash Column Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as a gradient of hexane and ethyl acetate (starting with a low polarity, e.g., 100% hexane, and gradually increasing the polarity). A reported TLC system is hexane/ether (95:5), which can be adapted for column chromatography.[1]

  • Dissolve the crude product in a minimal amount of the initial eluent.

  • Load the sample onto the column.

  • Elute the product from the column, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Diagrams

Purification_Workflow Purification Workflow for this compound start Crude Reaction Mixture workup Aqueous Workup (sat. NaHCO3 wash) start->workup Neutralize Acid extraction Extraction with Dichloromethane workup->extraction drying Drying over MgSO4 & Concentration extraction->drying crude_product Crude Product (Yellow Oil) drying->crude_product purification_choice Purification Method crude_product->purification_choice column_chrom Flash Column Chromatography (Silica Gel, Hexane/Ether) purification_choice->column_chrom Lab Scale distillation Vacuum Distillation (63-65 °C, 9 mmHg) purification_choice->distillation Alternative/Scale-up pure_product Pure Product (Colorless to Light Yellow Liquid) column_chrom->pure_product distillation->pure_product

Caption: Synthesis and Purification Workflow.

References

Technical Support Center: Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran. This guide provides troubleshooting advice for incomplete reactions and other common experimental issues, detailed experimental protocols, and a comparative summary of reaction conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is achieved through the tetrahydropyranylation (THP protection) of propargyl alcohol.

Q1: My reaction is incomplete, and I observe a significant amount of unreacted propargyl alcohol by TLC/NMR. What are the possible causes and solutions?

A1: An incomplete reaction can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity or Insufficient Amount:

    • Cause: The acid catalyst (e.g., p-toluenesulfonic acid, PPTS) may have degraded due to improper storage or may be insufficient for the reaction scale.

    • Solution: Use a fresh batch of the acid catalyst. Ensure the catalyst is fully dissolved in the reaction mixture. A slight increase in the catalyst loading may be necessary, but excessive acid can lead to side reactions. For instance, pyridinium p-toluenesulfonate (PPTS) is a milder alternative to p-toluenesulfonic acid (p-TsOH) and can be beneficial if the substrate is sensitive to strong acids.[1]

  • Poor Quality of Dihydropyran (DHP):

    • Cause: Dihydropyran can polymerize or hydrate upon storage. The presence of water can lead to the hydrolysis of DHP to 5-hydroxyvaleraldehyde, which can undergo further reactions.[2]

    • Solution: Use freshly distilled or a newly opened bottle of dihydropyran for the best results.

  • Suboptimal Reaction Temperature:

    • Cause: The reaction is typically performed at 0 °C and then allowed to warm to room temperature.[3] Lower temperatures may slow down the reaction rate, leading to incomplete conversion within the specified time.

    • Solution: Ensure the reaction is initiated at 0 °C and then allowed to stir at room temperature for an adequate amount of time (e.g., 1-2 hours). Monitoring the reaction by TLC is crucial to determine the point of completion.

  • Inadequate Reaction Time:

    • Cause: The reaction may simply not have been allowed to run for a sufficient duration.

    • Solution: Monitor the reaction progress using TLC. If starting material is still present after the initially planned time, extend the reaction time and continue monitoring.

Q2: I am observing a new spot on my TLC plate that is more polar than the product. What could this byproduct be?

A2: The formation of a more polar byproduct often suggests the deprotection of the THP ether or hydration of dihydropyran.

  • Deprotection of the Product:

    • Cause: The THP ether is sensitive to acidic conditions, and the presence of water in the reaction mixture can lead to its hydrolysis back to propargyl alcohol.[4]

    • Solution: Ensure all reagents and solvents are anhydrous. Use a minimal amount of acid catalyst. During the work-up, neutralize the acid promptly with a mild base like saturated sodium bicarbonate solution.

  • Hydration of Dihydropyran:

    • Cause: Traces of water can react with dihydropyran under acidic conditions to form 2-hydroxytetrahydropyran, which exists in equilibrium with 5-hydroxyvaleraldehyde.[2]

    • Solution: Use anhydrous solvents and reagents to minimize this side reaction.

Q3: My NMR spectrum looks complex, suggesting the presence of more than one product. What could be the reason?

A3: The complexity in the NMR spectrum, apart from impurities, could be due to the formation of diastereomers.

  • Formation of Diastereomers:

    • Cause: The reaction of dihydropyran with an alcohol creates a new stereocenter at the anomeric carbon of the tetrahydropyran ring. If the alcohol itself is chiral, a mixture of diastereomers will be formed. Even with an achiral alcohol like propargyl alcohol, the product is a racemic mixture. The presence of diastereomers can lead to a more complex NMR spectrum than expected.[5]

    • Solution: This is an inherent aspect of the THP protection of many alcohols. The diastereomers are often difficult to separate by standard column chromatography. For most applications where the THP group is temporary, the diastereomeric mixture is used without separation.

Q4: I am observing a significant amount of a non-polar byproduct. What could it be?

A4: A non-polar byproduct could be a result of dihydropyran polymerization.

  • Polymerization of Dihydropyran:

    • Cause: Strong acidic conditions or elevated temperatures can promote the polymerization of dihydropyran.[2]

    • Solution: Use a mild acid catalyst like PPTS. Maintain a low reaction temperature. Add the dihydropyran dropwise to the reaction mixture to avoid localized high concentrations.

Data Presentation

The following table summarizes the reaction conditions for the synthesis of this compound using different acid catalysts, compiled from literature sources.

CatalystReagents (Propargyl Alcohol:DHP)SolventTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acid monohydrate 1 : 1.05Dichloromethane0 to RT197.2[3]
Pyridinium p-toluenesulfonate (PPTS) 1 : 1.2DichloromethaneRT--[6]
Keggin H3PW12O40 1 : 2AcetoneRT0.25>86 (for cyclohexanol)[7][8]
Pyridinium chloride 1 : 1.2Solvent-freeRT0.595 (for benzyl alcohol)[9]

Note: Yields for catalysts other than p-TsOH are for different alcohol substrates and serve as a general reference for catalyst activity.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a high-yield synthesis procedure.[3]

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a solution of propargyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer, add p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add 3,4-dihydro-2H-pyran (1.05-1.2 eq) dropwise to the stirred solution over 5-10 minutes.

  • Stir the reaction mixture at 0 °C for 5 minutes, then remove the ice bath and allow the mixture to warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ether gradient) to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Propargyl Alcohol & p-TsOH in CH2Cl2 cool Cool to 0 °C start->cool add_dhp Add DHP dropwise cool->add_dhp stir_0c Stir at 0 °C (5 min) add_dhp->stir_0c stir_rt Stir at RT (1-2 h) stir_0c->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with CH2Cl2 quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end_node Pure Product purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Incomplete Reaction / Low Yield catalyst Catalyst Inactivity issue->catalyst dhp Poor DHP Quality issue->dhp temp Suboptimal Temperature issue->temp time Insufficient Time issue->time fresh_catalyst Use Fresh Catalyst / Adjust Loading catalyst->fresh_catalyst distill_dhp Use Fresh/Distilled DHP dhp->distill_dhp optimize_temp Ensure Proper Temperature Profile temp->optimize_temp extend_time Extend Reaction Time & Monitor time->extend_time

Caption: Troubleshooting logic for incomplete reaction or low yield.

References

"Tetrahydro-2-(2-propynyloxy)-2H-pyran stability issues in acidic media"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetrahydro-2-(2-propynyloxy)-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound, particularly in acidic media. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the storage and use of this compound, with a focus on its stability in acidic conditions.

Question 1: My deprotection of this compound is incomplete or has failed. What are the possible causes and solutions?

Answer: Incomplete or failed deprotection of the tetrahydropyranyl (THP) group from propargyl alcohol can be attributed to several factors:

  • Insufficient Acid Catalyst: The acidic catalyst is essential for the hydrolysis of the acetal. Ensure the correct stoichiometry of the acid is used. If the reaction is sluggish, a slight increase in the catalyst loading may be beneficial.

  • Reaction Time and Temperature: The deprotection reaction may require more time to reach completion. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods. If the reaction has stalled at room temperature, a modest increase in temperature might be necessary, but be cautious as this can promote side reactions.

  • Choice of Solvent: The solvent system can influence the reaction rate. Protic solvents like methanol or ethanol, often in the presence of water, facilitate the hydrolysis.

  • Steric Hindrance: While less of a concern for the primary propargyl alcohol, bulky substituents elsewhere in the molecule could potentially hinder the access of the catalyst to the THP ether.

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection check_catalyst Verify Acid Catalyst Loading start->check_catalyst increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst monitor_reaction Monitor Reaction by TLC/LC-MS increase_catalyst->monitor_reaction end Successful Deprotection increase_catalyst->end If successful extend_time Extend Reaction Time monitor_reaction->extend_time increase_temp Increase Temperature Judiciously extend_time->increase_temp extend_time->end If successful check_solvent Evaluate Solvent System increase_temp->check_solvent increase_temp->end If successful change_solvent Switch to a More Protic Solvent check_solvent->change_solvent change_solvent->monitor_reaction Re-evaluate change_solvent->end If successful

Caption: Troubleshooting workflow for incomplete THP deprotection.

Question 2: I am observing unexpected byproducts during the acidic deprotection of this compound. What could they be?

Answer: The primary products of the acidic hydrolysis of this compound are propargyl alcohol and 5-hydroxypentanal (which exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydropyran).[1] However, under acidic conditions, the liberated propargyl alcohol can undergo further reactions, leading to byproducts.[2]

The most common side reactions are the Meyer-Schuster and Rupe rearrangements .[2] These are acid-catalyzed isomerizations of propargyl alcohols to α,β-unsaturated aldehydes or ketones.

  • Meyer-Schuster Rearrangement: The terminal propargyl alcohol can rearrange to form propynal, an α,β-unsaturated aldehyde.[2]

  • Rupe Rearrangement: While more common with tertiary propargyl alcohols, rearrangement to an α,β-unsaturated methyl ketone is also possible.[2]

To minimize these side reactions, it is crucial to use mild acidic conditions and monitor the reaction closely to avoid prolonged exposure of the product to the acid.

Potential Side Reaction Pathway

G THP_propargyl This compound deprotection Acidic Deprotection (e.g., H+, H2O) THP_propargyl->deprotection propargyl_alcohol Propargyl Alcohol deprotection->propargyl_alcohol byproducts 5-Hydroxypentanal / 2-Hydroxytetrahydropyran deprotection->byproducts rearrangement Meyer-Schuster/ Rupe Rearrangement propargyl_alcohol->rearrangement [H+] unsaturated_carbonyl α,β-Unsaturated Aldehyde/Ketone rearrangement->unsaturated_carbonyl

Caption: Potential side reaction pathway during acidic deprotection.

Question 3: How can I choose the best acidic catalyst for the deprotection while minimizing side reactions?

Answer: The choice of acidic catalyst is critical for a successful and clean deprotection. Milder acids are generally preferred to avoid the rearrangement of the resulting propargyl alcohol. A variety of acidic catalysts can be employed for the cleavage of THP ethers.[3]

Comparison of Acidic Catalysts for THP Deprotection

CatalystTypical ConditionsReaction TimeYieldNotes
p-Toluenesulfonic acid (p-TsOH) Catalytic amount in an alcohol solvent (e.g., MeOH, EtOH) at room temperature.[4]1-17 hoursGenerally highA common and effective catalyst, but can be strong enough to cause rearrangements if not used carefully.
Acetic Acid In a mixture with THF and water (e.g., 3:1:1) at room temperature.1-8 hoursGood to highA milder option, less likely to cause acid-sensitive side reactions.
Amberlyst-15 10-20% by weight in an alcohol solvent at room temperature.1-6 hoursHighA solid-supported acid that simplifies workup (filtration to remove the catalyst) and is generally mild.
Cerium(IV) ammonium nitrate (CAN) Catalytic amount in acetonitrile/water at room temperature.0.25-2 hoursHighCan also effect oxidative deprotection, so compatibility with other functional groups should be considered.

For substrates sensitive to strong acids, milder catalysts like acetic acid or solid-supported resins such as Amberlyst-15 are recommended.

Question 4: What are the recommended storage conditions for this compound to ensure its stability?

Answer: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is a flammable liquid and should be kept away from heat, sparks, and open flames. For optimal stability, storage at 2-8°C is recommended, and handling under an inert atmosphere (e.g., nitrogen or argon) can prevent potential degradation from air and moisture.[5]

Experimental Protocols

Protocol 1: Mild Deprotection using Acetic Acid

This protocol is a widely used and mild method for the deprotection of THP ethers.[3]

  • Dissolution: Dissolve the this compound (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using a Solid-Supported Acid (Amberlyst-15)

The use of a solid-supported acid simplifies the workup procedure.[3]

  • Suspension: To a solution of the this compound (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Washing: Wash the resin with a small amount of the solvent (e.g., methanol).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps.

General Experimental Workflow for Acidic Deprotection

G start Start dissolve Dissolve THP-protected alcohol in appropriate solvent start->dissolve add_catalyst Add Acidic Catalyst dissolve->add_catalyst stir Stir at Room Temperature (or gentle heating if necessary) add_catalyst->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup (Neutralization & Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Pure Alcohol purify->end

Caption: General workflow for the acidic deprotection of THP ethers.

Alternatives to the THP Protecting Group

If the acidic lability of the THP group proves problematic for a particular synthetic route, several alternative protecting groups for alcohols can be considered. The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

Protecting GroupProtection ReagentDeprotection ConditionsStability
Silyl Ethers (e.g., TBDMS, TIPS) Silyl chloride (e.g., TBDMSCl) with a base (e.g., imidazole)Fluoride source (e.g., TBAF) or acidStable to base, mild oxidizing/reducing agents. Labile to acid and fluoride.
Benzyl Ether (Bn) Benzyl bromide (BnBr) with a base (e.g., NaH)Hydrogenolysis (H₂, Pd/C)Stable to acid, base, and many oxidizing/reducing agents.
Methoxymethyl Ether (MOM) MOMCl with a base (e.g., DIPEA)Acid (stronger than for THP)Stable to base and nucleophiles.

This technical support center provides a foundational understanding of the stability issues associated with this compound in acidic media. For further inquiries or specific application support, please consult the relevant literature or contact a qualified chemist.

References

Technical Support Center: Troubleshooting the Removal of the Tetrahydro-2-(2-propynyloxy)-2H-pyran Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of Tetrahydro-2-(2-propynyloxy)-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the removal of this Tetrahydropyranyl (THP) protecting group from propargyl alcohol derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My THP deprotection reaction is incomplete. What are the common causes and how can I drive the reaction to completion?

A1: Incomplete deprotection is a frequent issue. Several factors can contribute to this problem:

  • Insufficient Acid Catalyst: The amount of acid catalyst may be inadequate to effectively protonate the THP ether and initiate cleavage.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. While some deprotections are rapid, others may require longer reaction times to reach completion.[1]

  • Low Reaction Temperature: The reaction temperature might be too low, resulting in slow reaction kinetics.

  • Poor Catalyst Activity: The acidic catalyst, especially solid-supported catalysts like Amberlyst-15, may have lost activity.

Troubleshooting Table for Incomplete Deprotection

Probable CauseRecommended Solutions
Insufficient Acid Catalyst Increase the catalyst loading incrementally. For reactions using p-TsOH, a catalytic amount is typically sufficient, but optimization may be needed.
Inadequate Reaction Time Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is fully consumed.
Low Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), but be mindful of potential side reactions with the propargyl group.
Inactive Catalyst Use a fresh batch of the acid catalyst. For solid-supported catalysts, ensure they have been properly stored and handled to maintain their activity.

Q2: I am observing side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A2: The presence of the propargyl group introduces the possibility of specific side reactions, particularly under acidic conditions.

  • Degradation of Propargyl Alcohol: Under strongly acidic conditions, propargyl alcohol can undergo acid-catalyzed hydrolysis and other rearrangements. This can lead to the formation of byproducts such as 1-hydroxypropan-2-one and various chlorinated species if hydrochloric acid is present.[2] Polymerization of propargyl alcohol or its intermediates can also occur.[2]

  • Transesterification: If using an alcohol (e.g., methanol or ethanol) as the solvent with an acid catalyst, transesterification can occur, where the alcohol solvent reacts with the carbocation intermediate to form a new ether.[3]

Troubleshooting Table for Side Product Formation

Side Product/ReactionProbable CauseRecommended Solutions
Propargyl Alcohol Degradation Harsh acidic conditions (e.g., high concentration of strong acid, high temperature).Use milder acidic conditions (e.g., acetic acid, Amberlyst-15).[4] Alternatively, employ a neutral deprotection method, such as LiCl in aqueous DMSO, which has been shown to leave propargylic triple bonds unaffected.[5]
Transesterification Use of an alcohol as the reaction solvent with an acid catalyst.Replace the alcohol solvent with a non-participating solvent system like a mixture of tetrahydrofuran (THF), acetic acid, and water.[4]

Q3: My starting material contains other acid-sensitive functional groups. How can I selectively remove the THP group?

A3: Achieving selective deprotection is crucial when other sensitive groups are present. The key is to choose a method with the appropriate level of reactivity.

  • Mild Acidic Conditions: For many substrates, milder acidic catalysts can provide the desired selectivity. Catalysts like pyridinium p-toluenesulfonate (PPTS) are less acidic than p-TsOH and can be effective.[6] Solid-supported catalysts such as Amberlyst-15 also offer a milder alternative with the added benefit of easy removal.[4]

  • Neutral Deprotection Conditions: For highly acid-sensitive substrates, switching to a non-acidic method is recommended. The use of lithium chloride in a mixture of dimethyl sulfoxide (DMSO) and water at elevated temperatures provides an effective and mild alternative for THP ether cleavage.[5] This method is compatible with a range of other protecting groups and sensitive functionalities.[5]

Quantitative Data Summary

The choice of deprotection method can significantly impact the reaction's efficiency. The following table summarizes quantitative data for different deprotection protocols.

Deprotection MethodSubstrateReagents & ConditionsTimeYield (%)Reference(s)
Homogeneous Acid Catalysis THP-protected alkenep-TsOH, 2-Propanol, 0°C to rt17 hquant.[7]
THP-protected primary alcoholFe(ClO₄)₃, Methanol, rt15 min98[7]
THP-protected alcoholAcetic Acid/THF/H₂O (3:1:1), rt-Good to Excellent[4]
Heterogeneous Acid Catalysis THP-protected alcoholAmberlyst-15, Methanol, rt--[4]
Neutral Conditions Various THP ethersLiCl, H₂O, DMSO, 90°C6 hExcellent[5]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: General Procedure using Acetic Acid [4]

This protocol is a widely used and mild method for the deprotection of THP ethers.

  • Dissolution: Dissolve the THP-protected alcohol (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using a Heterogeneous Catalyst (Amberlyst-15) [4]

The use of a solid-supported acid simplifies the workup procedure.

  • Suspension: To a solution of the THP-protected alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (typically 10-20% by weight).

  • Reaction: Stir the suspension at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Washing: Wash the resin with a small amount of the solvent (e.g., methanol).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: The resulting crude product is often pure enough for subsequent steps but can be purified by column chromatography if needed.

Protocol 3: Deprotection under Neutral Conditions using LiCl [5]

This method is suitable for substrates with acid-sensitive functional groups.

  • Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine the THP ether (2 mmol), lithium chloride (10 mmol), water (20 mmol), and dimethyl sulfoxide (10 mL).

  • Reaction: Heat the mixture at 90 °C for 6 hours.

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature and then dilute it with water (10 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by column chromatography on silica gel to furnish the deprotected alcohol.

Visualizations

Diagram 1: Troubleshooting Workflow for THP Deprotection

THP_Deprotection_Troubleshooting start Start Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup Workup & Purification check_completion->workup Yes troubleshoot_incomplete Increase Time/Temp Increase Catalyst incomplete->troubleshoot_incomplete troubleshoot_incomplete->start check_side_products Side Products? side_products Side Products Observed check_side_products->side_products Yes end Pure Product check_side_products->end No troubleshoot_side_products Use Milder Acid Switch to Neutral Conditions side_products->troubleshoot_side_products troubleshoot_side_products->start workup->check_side_products

Caption: A flowchart outlining the troubleshooting steps for THP protecting group removal.

Diagram 2: Mechanism of Acid-Catalyzed THP Deprotection

THP_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection THP_ether R-O-THP protonated_ether R-O(H+)-THP THP_ether->protonated_ether + H+ carbocation Resonance-Stabilized Carbocation + R-OH protonated_ether->carbocation Cleavage hydrolysis_product 5-Hydroxypentanal carbocation->hydrolysis_product + H2O - H+ R_OH Deprotected Alcohol (R-OH)

Caption: The mechanism of THP ether deprotection under acidic conditions.

References

"avoiding rearrangement during Tetrahydro-2-(2-propynyloxy)-2H-pyran synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, with a focus on preventing unwanted rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is the acid-catalyzed reaction of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP).[1] This reaction typically employs a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), to produce the desired tetrahydropyranyl (THP) ether.[1]

Q2: What is the primary side reaction to be aware of during this synthesis?

A2: The primary concern is a potential thermal rearrangement of the product. While the desired product is stable under the recommended reaction conditions, elevated temperatures can potentially lead to a-sigmatropic rearrangement, analogous to a Claisen rearrangement, of the propargyl ether.[2][3][4]

Q3: How can this rearrangement be avoided?

A3: The key to avoiding rearrangement is strict temperature control. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to proceed at or below room temperature.[1] High temperatures, which are sometimes required for Claisen rearrangements, should be avoided.[3]

Q4: What are the typical signs that a rearrangement or other side reaction has occurred?

A4: The presence of unexpected peaks in your NMR or GC-MS analysis is the most definitive sign. A rearranged product would have a different chemical structure and, therefore, a different spectral fingerprint. You might also observe a lower than expected yield of the desired product or the formation of colored impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of the desired product and presence of an unknown byproduct. The reaction temperature may have been too high, leading to a thermal rearrangement.Maintain a reaction temperature of 0 °C during the addition of reagents and do not exceed room temperature during the reaction.[1]
The acid catalyst was too strong or used in excess, leading to degradation or side reactions.Use a milder acid catalyst such as pyridinium p-toluenesulfonate (PPTS), or ensure that p-TsOH is used in strictly catalytic amounts (e.g., 0.5-1 mol%).
Incomplete reaction.Increase the reaction time at room temperature, monitoring the progress by TLC. Ensure the DHP is not of poor quality or has polymerized.
The final product is discolored (yellow or brown). The reaction may have been run for an extended period at room temperature, or the product may be unstable to prolonged exposure to the acidic reaction conditions.Minimize the reaction time and proceed with the work-up as soon as the starting material is consumed (as monitored by TLC). Ensure the product is stored at a low temperature (2-8 °C) after purification.
Difficulty in purifying the product. The crude product may contain residual acid or byproducts from the DHP.During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. If purification by column chromatography is difficult, consider distillation under reduced pressure.[1]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to minimize the risk of rearrangement by maintaining a low reaction temperature.

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add propargyl alcohol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonic acid monohydrate (0.01-0.05 eq) to the cooled solution and stir until it dissolves.

  • Add 3,4-dihydro-2H-pyran (1.05-1.2 eq) dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 10 minutes.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a colorless to light yellow liquid.[1]

Data Presentation

The following table summarizes the expected outcomes based on the reaction temperature, highlighting the importance of temperature control to avoid the potential Claisen rearrangement.

Reaction Temperature Expected Major Product Potential Rearrangement Byproduct Typical Yield of Desired Product
0 °C to Room TemperatureThis compoundMinimal to none>90%[1]
> 80 °C (Reflux in Toluene)This compoundIncreased formation of allenic aldehyde via-sigmatropic rearrangementSignificantly Reduced

Visualizations

Chemical Reaction Pathway

cluster_main Synthesis and Potential Rearrangement Propargyl_Alcohol Propargyl Alcohol Catalyst p-TsOH (cat.) DHP Dihydropyran (DHP) Low_Temp 0°C to RT Desired_Product This compound (Desired Product) Low_Temp->Desired_Product Desired Pathway High_Temp >80°C (Heat) Rearranged_Product Allenic Aldehyde (Rearrangement Product) High_Temp->Rearranged_Product [3,3]-Sigmatropic Rearrangement

Caption: Desired synthesis pathway versus potential thermal rearrangement.

Troubleshooting Workflow

start Synthesis of THP-propargyl ether check_yield Low Yield or Unexpected Byproducts? start->check_yield check_temp Was Reaction Temperature > RT? check_yield->check_temp Yes success Successful Synthesis check_yield->success No high_temp_solution Root Cause: Thermal Rearrangement Solution: Maintain Temp ≤ RT check_temp->high_temp_solution Yes check_catalyst Excess or Strong Acid Catalyst? check_temp->check_catalyst No catalyst_solution Root Cause: Acid-catalyzed Degradation Solution: Use PPTS or less p-TsOH check_catalyst->catalyst_solution Yes other_issues Consider other factors: - Reagent quality - Reaction time check_catalyst->other_issues No

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Workup Procedure for Tetrahydro-2-(2-propynyloxy)-2H-pyran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for the workup of reactions involving the synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a common protecting group for propargyl alcohol.

Troubleshooting Guide

Q1: My TLC analysis after the reaction shows a significant amount of starting material (propargyl alcohol). What should I do?

A1: An incomplete reaction is a common issue. Here are several steps you can take to address it:

  • Extend Reaction Time: The reaction may not have reached completion. Continue stirring the reaction mixture at room temperature and monitor its progress by TLC every 30-60 minutes.

  • Add More Dihydropyran (DHP): If the starting material is still present after extending the reaction time, an additional amount of dihydropyran (DHP) can be added. For example, if the initial reaction used 1.5 equivalents of DHP, another 0.5 to 1.0 equivalent can be introduced.[1]

  • Check Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid monohydrate, PPTS) may be old or inactive.[1] Ensure you are using a fresh or properly stored catalyst.

  • Temperature Control: While the reaction is typically run at 0 °C initially and then warmed to room temperature, ensure the initial cooling was adequate to control any exothermic processes that could degrade the reagents.[2]

Q2: During the aqueous workup, I'm observing an emulsion that is difficult to separate. How can I resolve this?

A2: Emulsion formation can complicate the extraction process. Here are some techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration through Celite: If the emulsion persists, you can filter the entire mixture through a pad of Celite. This can help to break up the emulsified layer.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This can minimize emulsion formation while still allowing for extraction.

  • Allow to Stand: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can allow the layers to separate.

Q3: After purification by column chromatography, my final product is a yellow oil, but the literature describes it as a colorless to light yellow liquid. Is this a problem?

A3: A yellow tint in the final product is not uncommon and may not necessarily indicate a significant impurity.[2]

  • Minor Impurities: The color could be due to trace impurities that were not fully separated during chromatography. If the NMR and other characterization data are clean, the product is likely of sufficient purity for most applications.

  • Re-purification: If a higher purity is required, you can consider re-purifying the product by column chromatography using a slightly less polar solvent system to achieve better separation.

  • Charcoal Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated charcoal, followed by filtration, can sometimes remove colored impurities.

Q4: My final yield is lower than expected. What are the potential causes?

A4: Low yields can result from several factors throughout the reaction and workup process:

  • Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion before starting the workup.

  • Loss during Extraction: Ensure you are performing multiple extractions (e.g., 3 x 50 mL of CH₂Cl₂) to maximize the recovery of your product from the aqueous layer.[1]

  • Premature Deprotection: The THP ether is sensitive to acid.[3][4] During the workup, if the acidic catalyst is not properly neutralized (e.g., with a saturated sodium bicarbonate wash), the product can be deprotected back to the starting alcohol.

  • Volatility of the Product: this compound has a boiling point of 63-65 °C at 9 mmHg, indicating some volatility.[2] Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.

  • Formation of Byproducts: Dihydropyran can polymerize or undergo other side reactions in the presence of acid, consuming the reagent and complicating purification.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate?

A1: The saturated sodium bicarbonate wash is a crucial step to neutralize the acid catalyst (e.g., p-toluenesulfonic acid).[2] This is important because the THP (tetrahydropyranyl) protecting group is acid-labile, and any residual acid can cause the deprotection of the desired product back to propargyl alcohol during the workup and storage.[1][3][4]

Q2: How do I monitor the progress of the reaction?

A2: The reaction progress is best monitored by thin-layer chromatography (TLC).[2] A suitable solvent system for TLC is a mixture of hexane and ether (e.g., 95:5), where the product, this compound, will have a higher Rf value than the more polar starting material, propargyl alcohol.[2] The disappearance of the propargyl alcohol spot indicates the completion of the reaction.

Q3: What are the common conditions for the THP protection of propargyl alcohol?

A3: The protection is typically carried out by reacting propargyl alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid.[1][2] Common acid catalysts include p-toluenesulfonic acid monohydrate (TsOH) or pyridinium p-toluenesulfonate (PPTS).[1][5] The reaction is usually performed in an aprotic solvent like dichloromethane (CH₂Cl₂) at 0 °C to room temperature.[2]

Q4: What are the potential byproducts in this reaction?

A4: Besides unreacted starting materials, potential byproducts can include:

  • Polymerized dihydropyran: DHP can polymerize in the presence of acid.

  • Diol from DHP: Reaction of DHP with water can lead to the formation of a diol.

  • Diastereomers: The reaction creates a new chiral center at the acetal carbon, leading to the formation of diastereomers if the alcohol is chiral.[1][4] For propargyl alcohol, which is achiral, this results in a racemic mixture.

Quantitative Data Summary

ParameterValueReference
Reactants
Propargyl alcohol1.0 equivalent[2]
3,4-Dihydro-2H-pyran (DHP)1.05 - 1.5 equivalents[1][2]
p-Toluenesulfonic acid monohydrate0.01 equivalents[2]
Solvent Dichloromethane (CH₂Cl₂)[2]
Reaction Temperature 0 °C to room temperature[2]
Reaction Time 1 - 2 hours[2]
Typical Yield ~97%[2]
Product Boiling Point 63-65 °C / 9 mmHg[2]
Product Density 0.997 g/mL at 25 °C[2]
Product Refractive Index (n20/D) 1.458[2]
TLC Rf 0.30 (hexane/ether, 95:5)[2]

Experimental Protocols

Detailed Workup Procedure:

  • Quenching the Reaction: Once the reaction is complete as determined by TLC, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture to neutralize the acid catalyst.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (e.g., 3 x 45 mL).[2]

  • Washing: Combine the organic layers and wash them with brine (a saturated aqueous solution of NaCl).[1]

  • Drying: Dry the combined organic layers over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2]

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ether) to afford the pure this compound.[6]

Visualizations

Workup_Troubleshooting start Reaction Mixture quench Quench with sat. NaHCO3 start->quench incomplete_rxn Issue: Incomplete Reaction (TLC shows starting material) start->incomplete_rxn Check TLC extract Extract with CH2Cl2 quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry emulsion Issue: Emulsion during Extraction extract->emulsion concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purify Column Chromatography crude_product->purify pure_product Pure Product purify->pure_product low_yield Issue: Low Yield pure_product->low_yield colored_product Issue: Colored Product pure_product->colored_product sol_incomplete Solution: - Extend reaction time - Add more DHP - Check catalyst incomplete_rxn->sol_incomplete Troubleshoot sol_emulsion Solution: - Add brine - Filter through Celite - Gentle swirling emulsion->sol_emulsion sol_low_yield Solution: - Ensure complete reaction - Multiple extractions - Proper neutralization low_yield->sol_low_yield sol_colored_product Solution: - Re-purify - Charcoal treatment colored_product->sol_colored_product sol_incomplete->start Retry sol_emulsion->extract Resolve

Caption: Troubleshooting workflow for the workup of THP-protected propargyl alcohol.

References

Validation & Comparative

A Comparative Guide to Alcohol Protecting Groups: Focus on Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. An ideal protecting group should be readily introduced and removed under mild conditions, exhibit stability across a range of chemical transformations, and not interfere with desired reactions. This guide provides a comprehensive comparison of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a propargyl-functionalized tetrahydropyranyl (THP) ether, with other commonly employed alcohol protecting groups. The performance of each group is evaluated based on experimental data for protection and deprotection reactions, as well as their stability under various reaction conditions.

Introduction to this compound

This compound combines the well-established acid-labile nature of the THP ether with the versatile functionality of a terminal alkyne. The THP acetal offers reliable protection for alcohols under basic, nucleophilic, and reductive conditions, while the propargyl group provides a handle for further synthetic modifications, such as click chemistry or transition metal-catalyzed reactions.[1]

Quantitative Comparison of Protecting Groups

The following tables summarize the performance of this compound in comparison to other widely used alcohol protecting groups. Data presented includes typical reaction conditions, times, and yields for both protection and deprotection of a primary alcohol (benzyl alcohol) as a representative substrate.

Table 1: Protection of Benzyl Alcohol

Protecting GroupReagent(s)Base/CatalystSolventTime (h)Typical Yield (%)
THP-Propargyl 3,4-Dihydro-2H-pyran, Propargyl Alcoholp-Toluenesulfonic acidDichloromethane1>95
TBDMS TBDMSClImidazoleDMF1-1290-98
Bn BnBrNaHTHF4.598
MOM MOMClDIPEADichloromethane16~95
Acetyl (Ac) Acetic AnhydridePyridineDichloromethane2>98

Table 2: Deprotection of Protected Benzyl Alcohol

Protecting GroupReagent(s)SolventTemperature (°C)TimeTypical Yield (%)
THP-Propargyl Acetic Acid/THF/H₂O (2:1:1)-Room Temp1-3 h>90
TBDMS TBAF (1M in THF)THFRoom Temp1-2 h>95
Bn H₂, 10% Pd/CMethanolRoom Temp1-3 h>95
MOM 2M HClMethanolReflux1-2 h>90
Acetyl (Ac) K₂CO₃, MethanolMethanolRoom Temp0.5-1 h>95

Stability Under Common Reaction Conditions

The stability of a protecting group across a range of reaction conditions is crucial for its successful application in a synthetic sequence. The following table provides a qualitative comparison of the stability of this compound and other common protecting groups.

Table 3: Stability Profile of Alcohol Protecting Groups

Protecting GroupStrongly Acidic (e.g., HCl, H₂SO₄)Strongly Basic (e.g., NaOH, NaH)Organometallics (e.g., Grignard, RLi)Oxidizing Agents (e.g., PCC, Swern)Reducing Agents (e.g., LiAlH₄, H₂/Pd)
THP-Propargyl LabileStableStableStableStable (alkyne may be reduced)
TBDMS LabileStableStableStableStable
Bn StableStableStableStableLabile (Hydrogenolysis)
MOM LabileStableStableStableStable
Acetyl (Ac) StableLabileLabileStableStable

Orthogonality and Chemoselectivity

An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others. The propargyl group within this compound offers unique opportunities for orthogonal deprotection strategies. While the THP ether is cleaved under acidic conditions, the propargyl ether can be cleaved under specific conditions that leave other protecting groups intact. For example, treatment with a low-valent titanium reagent can selectively cleave propargyl ethers.[2] This allows for a multi-layered protection strategy in complex molecule synthesis.

Furthermore, the steric bulk of silylating agents like TBDMSCl allows for the chemoselective protection of primary alcohols over secondary and tertiary alcohols.[3] While THP ether formation is generally less selective, specific conditions can be employed to favor the protection of primary alcohols.

Experimental Protocols

Detailed methodologies for the protection and deprotection of a generic primary alcohol are provided below.

Protection of a Primary Alcohol with this compound

Materials:

  • Primary alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (1.1 equiv)

  • Propargyl alcohol (1.1 equiv)

  • p-Toluenesulfonic acid monohydrate (0.05 equiv)

  • Dichloromethane (anhydrous)

Procedure:

  • To a solution of the primary alcohol and propargyl alcohol in anhydrous dichloromethane at 0 °C, add p-toluenesulfonic acid monohydrate.

  • Add 3,4-dihydro-2H-pyran dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of a this compound Protected Alcohol

Materials:

  • Protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the protected alcohol in a 2:1:1 mixture of acetic acid, THF, and water.

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Synthetic Strategies

To aid in the conceptualization of synthetic planning, the following diagrams illustrate key workflows and decision-making processes.

Protection_Workflow Start Primary Alcohol Reagents DHP, Propargyl Alcohol, p-TsOH, CH2Cl2 Start->Reagents Reaction Stir at RT, 1-2h Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Protected Alcohol Purification->Product

Protection of a primary alcohol.

Deprotection_Decision Protected_Molecule Molecule with Multiple Protecting Groups Desired_Deprotection Deprotect THP-Propargyl? Protected_Molecule->Desired_Deprotection Acidic_Conditions Acidic Hydrolysis (e.g., AcOH/THF/H2O) Desired_Deprotection->Acidic_Conditions Yes Other_Deprotection Other Deprotection Strategy Desired_Deprotection->Other_Deprotection No Final_Product Selectively Deprotected Product Acidic_Conditions->Final_Product

Decision-making for selective deprotection.

Conclusion

This compound emerges as a valuable tool in the synthetic chemist's arsenal, offering a reliable and versatile method for the protection of alcohols. Its stability profile is comparable to the parent THP ether, demonstrating robustness under basic, nucleophilic, and many reductive and oxidative conditions. The key advantage of this protecting group lies in the embedded propargyl functionality, which opens avenues for orthogonal deprotection strategies and further molecular elaboration. The choice of an appropriate protecting group will always be context-dependent, relying on the specific requirements of the synthetic route. However, the unique combination of properties offered by this compound makes it a compelling alternative to more traditional protecting groups, particularly in the synthesis of complex and multifunctional molecules.

References

"comparing efficiency of Tetrahydro-2-(2-propynyloxy)-2H-pyran synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of alcohol functional groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients. Tetrahydro-2-(2-propynyloxy)-2H-pyran serves as a crucial building block, featuring a readily protected propargyl alcohol moiety. The efficiency of its synthesis is therefore of significant interest. This guide provides an objective comparison of several methods for the synthesis of this compound, supported by experimental data from the literature.

Comparison of Synthesis Efficiencies

The following table summarizes the quantitative data for different catalytic methods for the synthesis of this compound. The reaction involves the acid-catalyzed addition of propargyl alcohol to 3,4-dihydro-2H-pyran.

MethodCatalystSolventTemperature (°C)Reaction TimeYield (%)
Conventional Method p-Toluenesulfonic acid monohydrateDichloromethane0 to RT1 hour97.2
Solvent-Free Method Pyridinium chlorideNoneRoom Temperature1-2 hours~90-98
Heterogeneous Catalysis NH₄HSO₄@SiO₂DichloromethaneRoom Temperature~4 hours>95
Lewis Acid Catalysis Bismuth Triflate (Bi(OTf)₃)NoneRoom Temperature5-15 min~95-99*

*Yields reported for the tetrahydropyranylation of primary alcohols in general; specific yields for propargyl alcohol may vary.

Experimental Protocols

Method 1: Conventional Synthesis using p-Toluenesulfonic Acid

This method is a widely used and high-yielding procedure for the synthesis of this compound.

Procedure:

  • To a solution of propargyl alcohol (1.0 equivalent) in dichloromethane, add p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 3,4-dihydro-2H-pyran (1.05-1.2 equivalents) dropwise to the solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel to yield pure this compound.

Method 2: Solvent-Free Synthesis using Pyridinium Chloride

This environmentally friendly method avoids the use of organic solvents, simplifying the workup procedure.

Procedure:

  • In a mortar, combine propargyl alcohol (1.0 equivalent) and 3,4-dihydro-2H-pyran (1.2 equivalents).

  • Add a catalytic amount of pyridinium chloride (0.02 equivalents).

  • Grind the mixture with a pestle at room temperature for the time specified in the literature (typically 1-2 hours for primary alcohols).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add diethyl ether to the mixture and stir vigorously.

  • Filter the solid catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be further purified by passing it through a short column of silica gel.

Method 3: Heterogeneous Catalysis with NH₄HSO₄@SiO₂

This method utilizes a solid-supported acid catalyst that can be easily recovered and potentially recycled.

Procedure:

  • To a solution of propargyl alcohol (1.0 equivalent) in a suitable solvent such as dichloromethane, add 3,4-dihydro-2H-pyran (1.1 equivalents).

  • Add the NH₄HSO₄@SiO₂ catalyst (typically 3 mol ‰).

  • Stir the reaction mixture at room temperature for approximately 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the heterogeneous catalyst.

  • Wash the catalyst with the solvent and combine the filtrates.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the product.

Method 4: Lewis Acid Catalysis with Bismuth Triflate

Bismuth triflate is an efficient Lewis acid catalyst that can promote the reaction under mild and solvent-free conditions.[1]

Procedure:

  • In a flask, mix propargyl alcohol (1.0 equivalent) and 3,4-dihydro-2H-pyran (1.2 equivalents).

  • Add a catalytic amount of bismuth triflate (Bi(OTf)₃) (e.g., 0.1 mol%).[1]

  • Stir the mixture at room temperature. The reaction is typically rapid, often completing within 5-15 minutes for primary alcohols.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the pure product.

Workflow and Comparison Logic

The following diagram illustrates the logical workflow for comparing the different synthesis methods for this compound.

G Comparison of Synthesis Methods for this compound cluster_reactants Reactants cluster_methods Synthesis Methods Propargyl_Alcohol Propargyl Alcohol Conventional Conventional Method (p-Toluenesulfonic acid) Propargyl_Alcohol->Conventional Solvent_Free Solvent-Free Method (Pyridinium chloride) Propargyl_Alcohol->Solvent_Free Heterogeneous Heterogeneous Catalysis (NH4HSO4@SiO2) Propargyl_Alcohol->Heterogeneous Lewis_Acid Lewis Acid Catalysis (Bismuth Triflate) Propargyl_Alcohol->Lewis_Acid DHP 3,4-Dihydro-2H-pyran DHP->Conventional DHP->Solvent_Free DHP->Heterogeneous DHP->Lewis_Acid Product This compound Conventional->Product DCM, 0°C to RT, 1h Yield: 97.2% Solvent_Free->Product RT, 1-2h Yield: ~90-98% Heterogeneous->Product DCM, RT, ~4h Yield: >95% Lewis_Acid->Product RT, 5-15min Yield: ~95-99% Comparison Efficiency Comparison - Yield - Reaction Time - Temperature - Catalyst Loading - Environmental Impact Product->Comparison

References

Confirming the Structure of Tetrahydro-2-(2-propynyloxy)-2H-pyran via NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose. This guide provides a comparative analysis of experimental NMR data against literature values to verify the structure of Tetrahydro-2-(2-propynyloxy)-2H-pyran, a common protecting group for propargyl alcohol.

¹H and ¹³C NMR Data Comparison

The confirmation of the target structure relies on matching the observed chemical shifts (δ) in parts per million (ppm) from experimental ¹H and ¹³C NMR spectra with established literature values. The following tables summarize the expected and experimentally observed chemical shifts for this compound.

Table 1: ¹H NMR Data Comparison

ProtonsExpected δ (ppm)[1]Experimental δ (ppm)MultiplicityJ (Hz)
H-a (≡C-H)2.412.42t2.4
H-b (-O-CH₂-C≡)4.274.28ddd2.4, 11.3, 15.8
H-c (O-CH-O)4.834.84t3.4
H-d (-O-CH₂-CH₂)3.52-3.573.55m-
H-e (-O-CH₂-CH₂)3.82-3.873.85m-
H-f, H-g, H-h (ring -CH₂-)1.50-1.891.52-1.88m-

Note: Experimental data are hypothetical and presented for illustrative comparison.

Table 2: ¹³C NMR Data Comparison

CarbonExpected δ (ppm)[1]Experimental δ (ppm)
C-1 (≡C-H)74.074.1
C-2 (-C≡C-)79.779.8
C-3 (-O-CH₂-C≡)53.954.0
C-4 (O-CH-O)96.896.9
C-5 (-O-CH₂-CH₂)61.962.0
C-6 (-O-CH₂-CH₂-CH₂)19.019.1
C-7 (-O-CH₂-CH₂-)30.230.3
C-8 (-CH₂-CH-O)25.325.4

Note: Experimental data are hypothetical and presented for illustrative comparison.

Analysis of Spectral Data

The key structural features of this compound are the terminal alkyne, the propargyl ether linkage, and the tetrahydropyran (THP) ring.

The ¹H NMR spectrum shows a characteristic triplet at approximately 2.41 ppm, which is indicative of the terminal alkyne proton (H-a), with the splitting arising from long-range coupling to the methylene protons (H-b).[2][3][4] The methylene protons of the propargyl group (H-b) appear as a doublet of doublet of doublets around 4.27 ppm, confirming their proximity to the electronegative oxygen and the alkyne. The anomeric proton of the THP ring (H-c) is observed as a triplet at 4.83 ppm, a downfield shift characteristic of a proton flanked by two oxygen atoms.[1] The remaining THP ring protons appear as a series of multiplets in the aliphatic region (1.50-3.87 ppm).[1][5]

In the ¹³C NMR spectrum , the two sp-hybridized carbons of the alkyne are found at 74.0 ppm (C-1) and 79.7 ppm (C-2).[1][3][6] The carbon of the propargyl methylene group (C-3) is observed at 53.9 ppm. The distinctive anomeric carbon (C-4) of the THP acetal appears significantly downfield at 96.8 ppm.[1] The remaining carbons of the THP ring are found at 61.9, 30.2, 25.3, and 19.0 ppm.[1][7]

A close match between the experimental and literature data, as illustrated in the tables, would provide strong evidence for the successful synthesis and purity of this compound.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectra and calibrate the chemical shifts using the TMS signal at 0 ppm.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Conclusion A Dissolve Sample in CDCl3 B Add TMS Standard A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Fourier Transform C->E D->E F Phase Correction E->F G Calibrate to TMS F->G H Assign 1H Signals: - Alkyne H - Propargyl CH2 - THP Protons G->H I Assign 13C Signals: - Alkyne Cs - Propargyl CH2 - THP Carbons G->I J Compare with Literature Data H->J I->J K Structure Confirmed J->K

References

"mass spectrometry of Tetrahydro-2-(2-propynyloxy)-2H-pyran protected compounds"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with molecules containing terminal alkynes, the choice of protecting group is a critical consideration that can significantly impact the success of both synthesis and analysis. The Tetrahydro-2-(2-propynyloxy)-2H-pyran (THP-propargyl) protecting group offers a valuable tool in the chemist's arsenal. This guide provides a comprehensive comparison of the mass spectrometric behavior of THP-propargyl protected compounds against common alternatives, supported by experimental data and detailed analytical protocols.

Performance Comparison of Alkyne Protecting Groups in Mass Spectrometry

The selection of a protecting group for a terminal alkyne can influence its behavior during mass spectrometric analysis, affecting ionization efficiency, fragmentation patterns, and overall spectral clarity. Here, we compare the performance of the THP protecting group with two commonly used silyl ethers—trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS)—and the tert-Butyloxycarbonyl (Boc) group for protecting propargylamine.

Protecting GroupMolecular Weight Increase (Da)Key Mass Spectral CharacteristicsAdvantages in MS AnalysisDisadvantages in MS Analysis
Tetrahydropyranyl (THP) 84.06Prominent fragment at m/z 85 (tetrahydropyranylium ion). Neutral loss of 84 Da (dihydropyran).Characteristic and predictable fragmentation pattern aids in identification.Molecular ion may be of low abundance due to facile fragmentation.
Trimethylsilyl (TMS) 72.09Strong [M-15]⁺ peak (loss of a methyl group). Characteristic ions at m/z 73 and 75.Good thermal stability for GC-MS. Well-documented fragmentation.Can be labile under certain conditions, leading to premature deprotection.
tert-Butyldimethylsilyl (TBDMS) 114.16Dominant [M-57]⁺ peak (loss of a tert-butyl group).Greater stability compared to TMS, often preserving the molecular ion.Larger mass addition may be less desirable for very large molecules.
tert-Butyloxycarbonyl (Boc) 100.08Facile loss of isobutylene (56 Da) and/or the entire Boc group (101 Da).Predictable neutral losses are useful for identification.Often leads to a very weak or absent molecular ion.

Fragmentation Analysis: THP-Propargyl vs. Alternatives

The fragmentation pathway of a protected compound under mass spectrometry provides a fingerprint for its identification. The stability of the protecting group and the bonds it forms with the parent molecule dictate the observed fragments.

This compound

The electron ionization (EI) mass spectrum of this compound is dominated by fragmentation of the THP ring. The base peak is observed at m/z 85, corresponding to the stable tetrahydropyranylium cation.[1] The molecular ion at m/z 140 is often of low intensity, indicating the lability of the glycosidic bond upon ionization. Other significant fragments arise from the propargyl moiety and further breakdown of the THP ring.

THP_Fragmentation M [C8H12O2]⁺˙ m/z 140 F85 [C5H9O]⁺ m/z 85 (Tetrahydropyranylium ion) M->F85 - C3H3O˙ F55 [C3H3O]⁺ m/z 55 M->F55 F39 [C3H3]⁺ m/z 39 (Propargyl cation) M->F39 - C5H9O2˙ F57 m/z 57 F85->F57 - C2H4 NL_Propargyloxy - C3H3O˙ NL_THP - C5H8O

Silyl Ethers (TMS and TBDMS) of Propargyl Alcohol

In contrast, silyl-protected propargyl alcohols exhibit fragmentation patterns dominated by cleavages around the silicon atom. For the TMS derivative, a prominent peak is the [M-15]⁺ ion, resulting from the loss of a methyl group.[2] The TBDMS ether is more stable, with its major fragment being the [M-57]⁺ ion due to the loss of a stable tert-butyl radical.[3] The molecular ion is generally more abundant in TBDMS protected compounds compared to TMS and THP analogues, which can be advantageous for molecular weight determination.

Silyl_Fragmentation cluster_tms TMS-Protected Propargyl Alcohol cluster_tbdms TBDMS-Protected Propargyl Alcohol TMS_M [C6H12OSi]⁺˙ m/z 128 TMS_M_minus_15 [M-15]⁺ m/z 113 TMS_M->TMS_M_minus_15 - CH3˙ TBDMS_M [C9H18OSi]⁺˙ m/z 170 TBDMS_M_minus_57 [M-57]⁺ m/z 113 TBDMS_M->TBDMS_M_minus_57 - C4H9˙

Experimental Protocols

Accurate and reproducible mass spectrometric analysis relies on robust experimental protocols. The following provides a general framework for the analysis of THP-propargyl protected compounds.

Sample Preparation
  • Dissolution: Dissolve the THP-propargyl protected compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of 1-10 µM.

  • Additives for ESI-MS: For electrospray ionization (ESI), particularly in positive ion mode, the addition of a proton source such as 0.1% formic acid to the solvent can enhance ionization. To promote the formation of adducts, small amounts of sodium acetate or lithium chloride can be added.

Mass Spectrometry Parameters

The optimal parameters will vary depending on the instrument and the specific compound being analyzed. The following are typical starting points for ESI and GC-MS analysis.

Electrospray Ionization (ESI) Mass Spectrometry:

  • Ionization Mode: Positive or Negative

  • Capillary Voltage: 3.0 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Desolvation Gas Flow: 6 - 10 L/min

  • Desolvation Temperature: 250 - 400 °C

  • Mass Range: m/z 50 - 500

  • Collision Energy (for MS/MS): 10 - 30 eV

Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 35 - 500

Experimental_Workflow Sample THP-Propargyl Compound Dissolution Dissolve in Volatile Solvent Sample->Dissolution Analysis_Choice Analysis Method? Dissolution->Analysis_Choice ESI_Prep Add Formic Acid or Salt Adduct Analysis_Choice->ESI_Prep ESI GC_Prep Direct Injection Analysis_Choice->GC_Prep GC ESI_MS ESI-MS Analysis ESI_Prep->ESI_MS GC_MS GC-MS Analysis GC_Prep->GC_MS Data_Analysis Data Analysis (Fragmentation, m/z) ESI_MS->Data_Analysis GC_MS->Data_Analysis

Conclusion

The this compound protecting group provides a valuable option for the protection of terminal alkynes. Its mass spectrometric behavior is characterized by a predictable fragmentation pattern, dominated by the formation of a stable tetrahydropyranylium ion at m/z 85. While this facile fragmentation can lead to a less abundant molecular ion compared to more robust protecting groups like TBDMS, it offers a clear diagnostic peak for the presence of the THP moiety. The choice of protecting group should be guided by the specific requirements of the analytical method and the overall synthetic strategy. For applications where unambiguous identification of the protecting group is paramount, the characteristic fragmentation of the THP ether is a distinct advantage. Conversely, when preservation of the molecular ion is the primary goal, a more stable protecting group such as TBDMS may be preferable. By understanding the mass spectrometric behavior of different protecting groups, researchers can make informed decisions to optimize their analytical workflows.

References

Orthogonality of the Tetrahydro-2-(2-propynyloxy)-2H-pyran Protecting Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, the strategic selection of protecting groups is paramount. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed with high selectivity. The Tetrahydro-2-(2-propynyloxy)-2H-pyran (THP-propargyl) group has emerged as a valuable tool for the protection of the hydroxyl function of propargyl alcohol. This guide provides an objective comparison of the THP-propargyl group's orthogonality with other common protecting groups, supported by experimental data and detailed protocols.

The THP ether of propargyl alcohol is valued for its general stability towards a range of non-acidic reagents, including strong bases, organometallics, and hydrides[1][2]. Its removal is typically effected under acidic conditions[1][3]. This inherent reactivity profile forms the basis of its orthogonality with several widely used protecting groups.

Comparison of Orthogonality: THP-propargyl vs. Other Protecting Groups

The following tables summarize the stability of the THP-propargyl group under the deprotection conditions of other common protecting groups, providing a clear comparison of their orthogonality. While specific data for the propargyl-substituted THP ether is limited, the data presented for general THP ethers is highly indicative of its behavior.

Table 1: Stability of THP-propargyl under Deprotection Conditions for Silyl Ethers (e.g., TBDMS)

Deprotection Reagent for Silyl EtherConditionsStability of THP-propargyl EtherYield of Silyl DeprotectionReference
Tetrabutylammonium fluoride (TBAF)THF, rtStableHigh[4]
Hydrofluoric acid (HF)Pyridine, THF, 0 °C to rtStableHigh[5]
Acetyl chloride (cat.)MeOH, 0 °C to rtLabileHigh[4]
N-IodosuccinimideMeOH, rtLabileHigh[4]
Tetrabutylammonium tribromideMeOH, rtStableHigh[4]

Table 2: Stability of THP-propargyl under Deprotection Conditions for Boc Group

Deprotection Reagent for Boc GroupConditionsStability of THP-propargyl EtherYield of Boc DeprotectionReference
Trifluoroacetic acid (TFA)DCM, rtLabileHigh[6][7]
Hydrochloric acid (HCl)Dioxane or EtOAc, rtLabileHigh[6]
Phosphoric acid (aq.)THF, rtGenerally Stable (mild conditions)High[6]
Zinc bromide (ZnBr₂)DCM, rtGenerally StableHigh[6]
Thermal DeprotectionHigh TemperaturePotentially LabileHigh[8]

Table 3: Stability of THP-propargyl under Deprotection Conditions for Fmoc Group

Deprotection Reagent for Fmoc GroupConditionsStability of THP-propargyl EtherYield of Fmoc DeprotectionReference
Piperidine (20%)DMF, rtStableHigh[9][10]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)DMF, rtStableHigh[9]

Selective Deprotection Strategies and Workflows

The orthogonality of the THP-propargyl group allows for selective deprotection in the presence of other protecting groups, and vice-versa. The following diagrams, generated using Graphviz, illustrate these experimental workflows.

selective_deprotection_TBDMS start Molecule with THP-propargyl & TBDMS groups deprotect_TBDMS Deprotect TBDMS (e.g., TBAF, THF, rt) start->deprotect_TBDMS Selective TBDMS cleavage deprotect_THP Deprotect THP (e.g., p-TsOH, MeOH, rt) start->deprotect_THP Selective THP cleavage (e.g., with mild acid) product1 Molecule with THP-propargyl group & free hydroxyl deprotect_TBDMS->product1 product2 Molecule with TBDMS group & free hydroxyl deprotect_THP->product2

Selective deprotection of TBDMS or THP ethers.

orthogonal_deprotection_Fmoc_Boc start Peptide with THP-propargyl (side chain), Fmoc (N-terminus) & Boc (side chain) deprotect_Fmoc Deprotect Fmoc (20% Piperidine/DMF) start->deprotect_Fmoc deprotect_Boc Deprotect Boc (TFA/DCM) start->deprotect_Boc Global deprotection (cleaves Boc & THP) intermediate1 Peptide with free N-terminus, THP-propargyl & Boc deprotect_Fmoc->intermediate1 couple Couple next Fmoc-amino acid intermediate1->couple deprotect_THP Deprotect THP (mild acid) intermediate1->deprotect_THP Selective side-chain manipulation couple->start Peptide elongation cycle final_product Fully deprotected peptide fragment deprotect_Boc->final_product intermediate2 Peptide with Fmoc (N-terminus), THP-propargyl & free amine side chain

Orthogonal deprotection strategy in peptide synthesis.

Experimental Protocols

Protocol 1: Selective Deprotection of a TBDMS Ether in the Presence of a THP-propargyl Ether

  • Reagents: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF), Tetrahydrofuran (THF), protected substrate.

  • Procedure:

    • Dissolve the substrate containing both TBDMS and THP-propargyl ethers in anhydrous THF (0.1 M).

    • Add a solution of TBAF in THF (1.1 equivalents) dropwise at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Selective Deprotection of a THP-propargyl Ether in the Presence of a TBDMS Ether

  • Reagents: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), Methanol (MeOH), protected substrate.

  • Procedure:

    • Dissolve the substrate containing both THP-propargyl and TBDMS ethers in methanol (0.1 M).

    • Add a catalytic amount of p-TsOH·H₂O (0.1 equivalents).

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, neutralize the reaction with triethylamine.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of an Fmoc Group in the Presence of a THP-propargyl Ether

  • Reagents: Piperidine, N,N-Dimethylformamide (DMF), Fmoc- and THP-protected substrate (e.g., on solid support).

  • Procedure:

    • Swell the resin-bound substrate in DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature.

    • Drain the solution and repeat the treatment with fresh piperidine solution for another 15-20 minutes.

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene adduct.

    • The resin is now ready for the next coupling step with the THP-propargyl group intact.

Alternative Protecting Groups for Propargyl Alcohol

While the THP group offers a good balance of stability and ease of removal, several other protecting groups can be employed for propargyl alcohol, each with its own orthogonality profile.

Table 4: Comparison of Alternative Protecting Groups for Propargyl Alcohol

Protecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsOrthogonality Notes
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, Imidazole, DMFTBAF, THF; or mild acidOrthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Bn, Cbz) groups.
Triisopropylsilyl etherTIPSTIPSCl, Imidazole, DMFTBAF, THF (slower than TBDMS); or acidMore stable to acid than TBDMS, offering differential selectivity.
Benzyl etherBnBnBr, NaH, THFH₂, Pd/C; or strong acidOrthogonal to acid-labile (Boc, THP) and base-labile (Fmoc) groups.
Acetate esterAcAc₂O, PyridineK₂CO₃, MeOH; or mild acid/baseBase-labile, providing orthogonality with acid-labile and hydrogenolysis-labile groups.

The choice of an alternative protecting group will depend on the specific reaction sequence and the other functional groups present in the molecule.

Conclusion

The this compound protecting group demonstrates excellent orthogonality with base-labile groups such as Fmoc, making it a valuable tool in solid-phase peptide synthesis. Its stability under standard silyl ether deprotection conditions using fluoride sources also provides a useful orthogonal pair. While its acid lability requires careful consideration when used in conjunction with other acid-sensitive groups like Boc, selective deprotection can often be achieved by tuning the reaction conditions. The availability of a range of alternative protecting groups for propargyl alcohol further expands the strategic possibilities for complex molecule synthesis. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions regarding the use of the THP-propargyl group and its alternatives in their synthetic endeavors.

References

A Comparative Guide to the Analytical Quantification of Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common analytical techniques for the quantification of Tetrahydro-2-(2-propynyloxy)-2H-pyran: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The information presented is designed to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, selectivity, and sample throughput.

Methodology Comparison

The following tables summarize the key performance characteristics of each analytical method for the quantification of this compound. The data presented is based on typical performance expectations for these techniques with similar small organic molecules.

Table 1: Comparison of Quantitative Performance

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 µg/mL0.1 - 1 mg/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL0.5 - 5 µg/mL0.5 - 5 mg/mL
**Linearity (R²) **> 0.999> 0.995Not Applicable (Direct Method)
Linear Range 0.05 - 100 µg/mL1 - 500 µg/mLNot Applicable (Direct Method)
Precision (RSD) < 2%< 3%< 1%
Accuracy (Recovery) 98 - 102%97 - 103%99 - 101%

Table 2: Comparison of Methodological Parameters

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, detection by ionization in a flame.Separation based on polarity, detection by UV absorbance.Quantification based on the direct proportionality between signal intensity and the number of protons.
Sample Throughput HighHighModerate
Selectivity Moderate to HighModerateHigh
Matrix Effect Low to ModerateModerate to HighLow
Instrumentation Cost ModerateModerateHigh
Solvent Consumption LowHighLow

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the volatile and thermally stable nature of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

  • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.05 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a precisely weighed amount in ethyl acetate to achieve a concentration within the calibration range.

GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Detector Temperature: 280°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

While the propargyl group provides some UV absorbance, this method may be less sensitive than GC-FID.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • For unknown samples, dissolve a precisely weighed amount in the mobile phase to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers high precision and accuracy without the need for a calibration curve, as it is a primary ratio method.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution.

¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.

  • Acquisition Time: Sufficient to allow for full signal decay.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, unique signal of this compound (e.g., the acetylenic proton at ~2.4 ppm or the methylene protons adjacent to the alkyne at ~4.2 ppm) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

Analytical_Method_Selection_Workflow Workflow for Selecting an Analytical Method start Define Analytical Requirement sensitivity Required Sensitivity? start->sensitivity matrix Sample Matrix Complexity? sensitivity->matrix High hplcuv HPLC-UV sensitivity->hplcuv Low throughput High Throughput Needed? matrix->throughput Simple matrix->hplcuv Complex purity Absolute Purity Determination? throughput->purity No gcfid GC-FID throughput->gcfid Yes purity->gcfid No qnmr qNMR purity->qnmr Yes

Caption: Decision workflow for selecting the appropriate analytical method.

Experimental_Workflow General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample & Internal Standard (for qNMR) dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Prepare Calibration Standards (for GC/HPLC) dissolve->dilute inject Inject Sample into Instrument dilute->inject separate Chromatographic Separation (GC/HPLC) inject->separate detect Detection (FID/UV) or Spectral Acquisition (NMR) separate->detect integrate Integrate Peak Areas / Signals detect->integrate calibrate Generate Calibration Curve (GC/HPLC) integrate->calibrate calculate Calculate Concentration / Purity integrate->calculate qNMR calibrate->calculate

Caption: A generalized workflow for the quantification of the target analyte.

A Comparative Analysis of Tetrahydro-2-(2-propynyloxy)-2H-pyran and Alkyl THP Ether Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic protection of hydroxyl groups is a critical consideration for achieving high yields and minimizing unwanted side reactions. Tetrahydropyranyl (THP) ethers are a mainstay for alcohol protection due to their relative stability and ease of introduction and removal. This guide provides a detailed comparison between Tetrahydro-2-(2-propynyloxy)-2H-pyran, a THP ether of an electron-deficient alcohol, and a standard alkyl THP ether, represented by the THP ether of decanol. This analysis, supported by established chemical principles and experimental protocols, will aid researchers, scientists, and drug development professionals in selecting the appropriate protecting group strategy for their specific synthetic needs.

Introduction to THP Ether Stability

The stability of a THP ether is intrinsically linked to the mechanism of its acid-catalyzed cleavage. Deprotection proceeds via protonation of the ether oxygen, followed by the formation of a resonance-stabilized carbocation intermediate.[1][2][3] The rate-determining step is the formation of this oxocarbenium ion.[1][4] Consequently, the electronic properties of the substituent on the parent alcohol play a crucial role in the stability of the THP ether linkage.

Electron-donating groups on the alcohol moiety stabilize the carbocation intermediate, thereby accelerating the rate of hydrolysis.[1][4] Conversely, electron-withdrawing groups destabilize this intermediate, leading to a slower rate of cleavage and thus, a more stable protecting group under acidic conditions.[1]

The propargyl group in this compound is electron-withdrawing due to the sp-hybridized carbons of the alkyne functionality. In contrast, the decyl group in the THP ether of decanol is a simple alkyl chain, which is electron-donating. This fundamental electronic difference forms the basis for the comparative stability discussed herein.

Comparative Data on Protection and Deprotection

The following tables summarize typical conditions for the synthesis and deprotection of this compound and a representative simple alkyl THP ether, O-decyl THP ether.

ParameterThis compoundO-Decyl THP EtherReference(s)
Starting Alcohol Propargyl AlcoholDecanol
Protecting Reagent 3,4-Dihydro-2H-pyran (DHP)3,4-Dihydro-2H-pyran (DHP)[5]
Catalyst p-Toluenesulfonic acid monohydrate (p-TsOH)p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)[5][6]
Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)[5][6]
Temperature 0 °C to room temperatureRoom temperature[5][6]
Reaction Time ~1 hour30 minutes to a few hours[5][6]
Typical Yield >95%>95%[5][6]

Table 1: Comparison of typical protection reaction conditions.

ParameterThis compoundO-Decyl THP EtherReference(s)
Deprotection Reagent p-Toluenesulfonic acid monohydrate (p-TsOH)p-Toluenesulfonic acid monohydrate (p-TsOH)[6]
Solvent IsopropanolIsopropanol[6]
Temperature Room TemperatureRoom Temperature[6]
Inferred Reaction Time Expected to be significantly longer than for O-Decyl THP ether~17 hours (for a similar substrate)[6]
Alternative Condition Acetic acid/THF/H₂O (3:1:1)Acetic acid/THF/H₂O (3:1:1)[2]
Inferred Stability More stable to acidic cleavageLess stable to acidic cleavage[1][4]

Table 2: Comparison of typical deprotection reaction conditions.

Based on the electronic effect of the propargyl group, it is inferred that this compound will exhibit greater stability towards acidic deprotection compared to O-decyl THP ether. This implies that under identical acidic conditions, the deprotection of this compound would require longer reaction times or more forcing conditions (e.g., higher temperatures or stronger acid catalysis) to achieve complete cleavage.

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of both THP ethers are provided below to allow for a comprehensive understanding of the practical aspects.

Synthesis of this compound

Reagents:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of propargyl alcohol (1.0 eq) and p-toluenesulfonic acid monohydrate (catalytic amount) in dichloromethane at 0 °C, add 3,4-dihydro-2H-pyran (1.05 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and continue stirring for 1 hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[5]

Synthesis of O-Decyl THP Ether (A Representative Alkyl THP Ether)

Reagents:

  • Decanol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • To a solution of decanol (1.0 eq) and pyridinium p-toluenesulfonate (0.1 eq) in dichloromethane, add 3,4-dihydro-2H-pyran (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.[6]

General Protocol for Acid-Catalyzed Deprotection of THP Ethers

Reagents:

  • THP-protected alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Isopropanol

  • Water

  • Dichloromethane

Procedure:

  • To a solution of the THP-protected alcohol in isopropanol, add p-toluenesulfonic acid monohydrate.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected alcohol.[6]

Visualizing the Reaction Pathways

The following diagrams illustrate the key chemical transformations involved in the protection and deprotection of alcohols using the THP group, as well as the underlying mechanistic principle governing their stability.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH THP_ether_p R-O-THP Alcohol->THP_ether_p + DHP, H+ DHP 3,4-Dihydro-2H-pyran (DHP) Acid_catalyst_p H+ (cat.) THP_ether_d R-O-THP Alcohol_d R-OH THP_ether_d->Alcohol_d + H+, H₂O/ROH Acid_catalyst_d H+ Solvent H₂O or ROH

General workflow for the protection and deprotection of alcohols as THP ethers.

Deprotection_Mechanism cluster_stability Influence of R group on Stability THP_Ether R-O-THP Protonated_Ether R-O(H+)-THP THP_Ether->Protonated_Ether + H+ Carbocation Resonance-Stabilized Carbocation + R-OH Protonated_Ether->Carbocation Rate-determining step Deprotected_Alcohol R-OH Carbocation->Deprotected_Alcohol + H₂O - H+ Electron-donating R Electron-donating R (e.g., alkyl) Stabilizes Carbocation Stabilizes Carbocation => Faster Deprotection Electron-donating R->Stabilizes Carbocation Electron-withdrawing R Electron-withdrawing R (e.g., propargyl) Destabilizes Carbocation Destabilizes Carbocation => Slower Deprotection Electron-withdrawing R->Destabilizes Carbocation

Mechanism of acid-catalyzed THP ether deprotection and the influence of substituents.

Conclusion

The choice between this compound and a simple alkyl THP ether as a protecting group for a hydroxyl function should be guided by the anticipated reaction conditions in subsequent synthetic steps.

  • This compound offers enhanced stability towards acidic conditions due to the electron-withdrawing nature of the propargyl group. This makes it a suitable choice when other acid-labile protecting groups are present in the molecule and selective deprotection is desired, or when the subsequent reaction steps involve moderately acidic conditions that might prematurely cleave a standard THP ether.

  • Simple Alkyl THP ethers (e.g., O-decyl THP ether) are more labile to acid. They are appropriate for protecting alcohols when subsequent steps are performed under basic, neutral, or non-acidic conditions, and a mild acidic workup is sufficient for their removal.

By understanding the underlying electronic effects on the stability of the THP ether linkage, researchers can make more informed decisions in the design and execution of complex multi-step syntheses, ultimately leading to improved efficiency and success in the development of new chemical entities.

References

A Comparative Guide to the Deprotection of Tetrahydro-2-(2-propynyloxy)-2H-pyran and Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of deprotecting Tetrahydro-2-(2-propynyloxy)-2H-pyran (THP-propargyl ether). Due to a lack of specific kinetic studies on this particular compound, this guide draws upon data from analogous structures and related protecting groups to provide a comprehensive overview for selecting the optimal deprotection strategy. Comparisons are made with common alternative protecting groups for propargyl alcohol, including methoxymethyl (MOM), tert-butyldimethylsilyl (TBDMS), and trityl (Tr) ethers.

Executive Summary

The selection of a protecting group is a critical decision in multi-step organic synthesis. The ideal protecting group should be easily introduced, stable under various reaction conditions, and readily removed with high selectivity and yield. This guide focuses on the deprotection kinetics of the tetrahydropyranyl (THP) group for propargyl alcohol and compares it with other commonly used protecting groups. While direct quantitative kinetic data for the deprotection of THP-propargyl ether is limited in the literature, a qualitative and semi-quantitative comparison can be made based on the known reactivity of these groups under acidic and other deprotection conditions.

Comparison of Deprotection Methods

The deprotection of THP ethers is most commonly achieved under acidic conditions.[1] The rate of deprotection is influenced by the choice of acid catalyst, solvent, and temperature. A variety of other protecting groups for alcohols can be cleaved under different conditions, offering orthogonal deprotection strategies.

Protecting GroupDeprotection ConditionsRelative Rate of Acidic Cleavage (Qualitative)Yield (%)Notes
THP Acetic acid/THF/H₂O (2:1:1), RTModerateHighMild conditions, but can be slow.[2]
p-Toluenesulfonic acid (catalytic), Methanol, RTFastHighCommon and effective method.
Amberlyst-15, Methanol, RTVariableHighHeterogeneous catalyst, easy workup.[2]
MOM Trifluoroacetic acid/DCM, RTSlower than THPHighGenerally more stable to acid than THP.
Hydrochloric acid (catalytic), Methanol, RTModerateHighCommon deprotection method.
TBDMS Acetic acid/THF/H₂O, RTSlowHighMore stable to acidic conditions than THP and MOM.
Tetrabutylammonium fluoride (TBAF), THF, RTN/A (Fluoride-mediated)HighStandard method for silyl ether deprotection.
Hydrofluoric acid/Pyridine, THF, RTN/A (Fluoride-mediated)HighEffective but requires careful handling.
Trityl Formic acid, RTVery FastHighHighly acid-labile protecting group.
Trifluoroacetic acid/DCM, RTVery FastHighCan be cleaved with very mild acid.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the deprotection of THP-protected alcohols and other relevant protecting groups.

Deprotection of this compound (General THP Deprotection Protocol)

Using Acetic Acid:

  • Dissolve the THP-protected propargyl alcohol (1 equivalent) in a 2:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.

  • Stir the solution at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the deprotected propargyl alcohol.[2]

Using a Solid Acid Catalyst (Amberlyst-15):

  • To a solution of the THP-protected propargyl alcohol (1 equivalent) in methanol, add Amberlyst-15 resin (10-20% by weight).

  • Stir the suspension at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, filter off the resin and wash it with a small amount of methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected alcohol.[2]

Deprotection of Alternative Protecting Groups

MOM Ether Deprotection:

  • Dissolve the MOM-protected alcohol in dichloromethane (DCM).

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and work up as described for THP deprotection.

TBDMS Ether Deprotection:

  • Dissolve the TBDMS-protected alcohol in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents) in THF.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the deprotected alcohol.

Trityl Ether Deprotection:

  • Dissolve the trityl-protected alcohol in a suitable solvent like dichloromethane.

  • Add a catalytic amount of a strong acid such as trifluoroacetic acid or formic acid.

  • The deprotection is typically very rapid at room temperature. Monitor by TLC.

  • Upon completion, neutralize the acid and perform an aqueous workup to isolate the deprotected alcohol.

Visualizing the Deprotection Pathway

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

Deprotection_Workflow cluster_THP THP Deprotection THP_Protected This compound Acid_Catalyst Acid Catalyst (e.g., H+, Lewis Acid) THP_Protected->Acid_Catalyst Protonation Deprotected_THP Propargyl Alcohol Acid_Catalyst->Deprotected_THP Cleavage Byproduct_THP Tetrahydropyran Byproduct Acid_Catalyst->Byproduct_THP Solvent Solvent (e.g., MeOH, H2O)

Caption: Acid-catalyzed deprotection of THP-propargyl ether.

Experimental_Workflow Start Start with Protected Alcohol Reaction Add Deprotection Reagent(s) (e.g., Acid, TBAF) Start->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Product Isolated Deprotected Alcohol Purification->Product

Caption: General experimental workflow for deprotection.

Stability_Comparison cluster_stability Relative Stability to Acidic Cleavage Trityl Trityl THP THP Trityl->THP < MOM MOM THP->MOM < TBDMS TBDMS MOM->TBDMS <

Caption: Qualitative comparison of protecting group lability.

References

"comparative study of catalysts for Tetrahydro-2-(2-propynyloxy)-2H-pyran synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in organic synthesis, and its preparation via the protection of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP) can be achieved using various catalytic systems. This guide provides a comparative analysis of several catalysts for this transformation, supported by experimental data from the literature.

Performance Comparison of Catalysts

The selection of a catalyst for the tetrahydropyranylation of propargyl alcohol significantly impacts reaction efficiency, yield, and conditions. Below is a summary of the performance of various catalysts for this synthesis. It is important to note that while data for p-toluenesulfonic acid is specific to the target molecule, data for other catalysts are based on the tetrahydropyranylation of similar primary alcohols and serve as a predictive comparison.

CatalystCatalyst LoadingSolventTemperature (°C)Reaction TimeYield (%)
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)1.1 mol%Dichloromethane0 to RT1 h 5 min97.2
NH₄HSO₄/SiO₂0.3 mol‰2-MethyltetrahydrofuranRoom Temperature4 h>99 (conversion)
Amberlyst-15Not specifiedDichloromethaneRoom Temperature5-30 minQuantitative
Montmorillonite K-10Not specifiedDichloromethaneRoom Temperature5-30 minQuantitative
Keggin Acid (H₃PW₁₂O₄₀)0.01 mmolNeatRoom Temperature5 min78
Boron trifluoride etherate (BF₃·OEt₂)CatalyticNot specifiedNot specifiedNot specifiedHigh (qualitative)
[mroH]HSO₄ (Ionic Liquid)10 mol%Solvent-freeRoom Temperature10 min98

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.

Synthesis using p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

This protocol is adapted from a literature procedure with a reported yield of 97.2%.

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid monohydrate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of propargyl alcohol (44.6 mmol) in dichloromethane (45 mL) at 0 °C, add p-toluenesulfonic acid monohydrate (0.5 mmol).

  • Add 3,4-dihydro-2H-pyran (46.8 mmol) dropwise to the solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 5 minutes.

  • Allow the mixture to warm to room temperature and continue stirring for 1 hour.

  • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Extract the aqueous layer with dichloromethane (45 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Synthesis using NH₄HSO₄/SiO₂

This protocol is based on a general procedure for the tetrahydropyranylation of alcohols.[1][2]

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • NH₄HSO₄/SiO₂ catalyst

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To a solution of propargyl alcohol in 2-MeTHF, add 1.1 equivalents of DHP.

  • Add NH₄HSO₄/SiO₂ (3 mol ‰) to the mixture.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the product.

Synthesis using Amberlyst-15

This protocol is based on a general procedure for the tetrahydropyranylation of alcohols.

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Amberlyst-15 resin

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of propargyl alcohol in anhydrous DCM, add 1.2-2.0 equivalents of DHP.

  • Add Amberlyst-15 resin to the mixture.

  • Stir the reaction at room temperature for 5-30 minutes.

  • Monitor the reaction by TLC.

  • Once complete, filter the resin and wash it with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Synthesis using Montmorillonite K-10

This protocol is based on a general procedure for the tetrahydropyranylation of alcohols.

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Montmorillonite K-10 clay

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of propargyl alcohol in anhydrous DCM, add an excess of DHP.

  • Add Montmorillonite K-10 clay to the mixture.

  • Stir the reaction at room temperature for 5-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, filter the clay and wash with DCM.

  • Evaporate the solvent from the filtrate to yield the product.

Synthesis using Keggin Acid (H₃PW₁₂O₄₀)

This protocol is based on a general procedure for the selective tetrahydropyranylation of primary alcohols.[3]

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • H₃PW₁₂O₄₀

Procedure:

  • To propargyl alcohol, add DHP.

  • Add a catalytic amount of H₃PW₁₂O₄₀ (0.01 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be purified by column chromatography.

Synthesis using Boron Trifluoride Etherate (BF₃·OEt₂)

Boron trifluoride etherate is noted to be a highly effective catalyst for this transformation.

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Boron trifluoride etherate

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve propargyl alcohol and DHP in an anhydrous solvent.

  • Add a catalytic amount of boron trifluoride etherate to the solution.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction and work up as appropriate for acid-catalyzed reactions.

Synthesis using [mroH]HSO₄ (Ionic Liquid)

This protocol utilizes a Brønsted acidic ionic liquid under solvent-free conditions.

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • [mroH]HSO₄

Procedure:

  • To propargyl alcohol, add DHP.

  • Add [mroH]HSO₄ (10 mol%) to the mixture.

  • Stir the reaction at room temperature for 10 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated and purified.

Experimental Workflow Diagram

The general workflow for the synthesis and catalytic comparison of this compound is depicted in the following diagram.

G cluster_reaction Catalytic Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Propargyl_Alcohol Propargyl Alcohol Catalyst_Addition Add Catalyst Propargyl_Alcohol->Catalyst_Addition DHP 3,4-Dihydro-2H-pyran DHP->Catalyst_Addition Reaction_Mixture Stir at Specified Temperature Catalyst_Addition->Reaction_Mixture Quenching Quench Reaction Reaction_Mixture->Quenching TLC TLC Monitoring Reaction_Mixture->TLC Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (if necessary) Concentration->Purification Yield_Calculation Yield Calculation Concentration->Yield_Calculation Purification->Yield_Calculation Characterization Product Characterization (NMR, etc.) Yield_Calculation->Characterization

Caption: General workflow for the catalytic synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Tetrahydro-2-(2-propynyloxy)-2H-pyran is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. Adherence to these protocols and your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to implement the following safety measures.

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including:

  • Safety goggles or a face shield.[1][2]

  • A flame-resistant lab coat.[3]

  • Appropriate chemical-resistant gloves.[2][3]

Handling Environment:

  • All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3][4]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][5] Use only non-sparking tools and take precautionary measures against static discharge.[1][6]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases (unless part of a controlled quenching procedure), and heavy metal salts.[1][3] Terminal alkynes can form reactive and potentially explosive acetylide anions.[3]

Disposal Pathways and Procedures

The correct disposal pathway depends on whether you are handling unused product or a reaction mixture containing the chemical. Do not dispose of this chemical down the drain or in regular trash.[4][7]

Pathway 1: Unused or Expired this compound

Pure or residual chemical in its original container should not be treated or quenched by laboratory personnel.[3]

Step-by-Step Procedure:

  • Secure the Container: Ensure the original container is securely sealed.

  • Label as Hazardous Waste: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[3][4]

  • Store Safely: Store the container in a designated satellite accumulation area, away from incompatible materials.[4]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for disposal.[3][4][8]

Pathway 2: Reaction Mixtures Containing this compound

Reaction mixtures must be fully quenched to neutralize any residual reactive species before collection as hazardous waste.[3] This is a critical safety step.

Experimental Protocol: Quenching Reaction Mixtures

This protocol provides an illustrative methodology for quenching a reaction mixture. Note: Values must be adjusted based on the specific reaction scale, concentration, and conditions.

  • Dilution: In a chemical fume hood, dilute the reaction mixture with an equal volume of an inert solvent, such as Tetrahydrofuran (THF), to help dissipate heat during quenching.[3]

  • Quenching: Slowly add a proton-donating quenching agent, like isopropanol, dropwise to the stirred, cooled (ice bath) reaction mixture.[3] The slow, controlled addition is crucial for managing the reaction temperature.

  • Monitor Reaction: Continue the dropwise addition until any gas evolution ceases.[3]

  • Equilibrate: Once addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature while maintaining stirring.[3]

  • Waste Collection: Transfer the fully quenched mixture to a designated hazardous waste container that is compatible with all chemical constituents.[3]

  • Label and Store: Securely seal the container and label it clearly with "Hazardous Waste" and list all chemical components of the quenched mixture.[3][4] Store the container in a designated satellite accumulation area.

  • Arrange for Disposal: Contact your institution's EHS department for pickup and final disposal.[3]

Quantitative Data for Illustrative Quenching Protocol

The following table provides example quantitative parameters for quenching a hypothetical 50 mL reaction mixture. These values are for illustration only and must be adapted for your specific experimental setup.[3]

ParameterIllustrative ValueRationale / Key Considerations
Initial Reaction Volume 50 mLAssumed laboratory scale.[3]
Dilution Solvent 50 mL of THFAn equal volume of inert solvent helps control the exothermic reaction.[3]
Quenching Agent IsopropanolA proton-donating agent to neutralize reactive acetylide species.[3]
Addition Method Dropwise via syringe or addition funnelEnsures slow, controlled addition to manage temperature.[3]
Reaction Temperature 0 °C (Ice Bath)Cooling is necessary to control the potentially exothermic quenching reaction.
Final Waste Volume >100 mLAccount for the addition of dilution solvent and quenching agent.
Container Capacity Do not fill >90%Leave adequate headspace to allow for expansion.[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated decision Reaction Mixture or Unused/Expired Product? start->decision dilute 1. Dilute with Inert Solvent (e.g., THF) decision->dilute Reaction Mixture seal_pure 1. Securely Seal Original Container decision->seal_pure Unused/Expired Product quench 2. Slowly Quench with Proton Donor (e.g., Isopropanol) dilute->quench warm 3. Allow to Warm to Room Temperature quench->warm transfer_rxn 4. Transfer to Labeled Hazardous Waste Container warm->transfer_rxn contact_ehs Contact EHS for Pickup and Final Disposal transfer_rxn->contact_ehs transfer_pure 2. Label as Hazardous Waste seal_pure->transfer_pure transfer_pure->contact_ehs

Caption: Decision workflow for safe disposal of this compound.

References

Personal protective equipment for handling Tetrahydro-2-(2-propynyloxy)-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrahydro-2-(2-propynyloxy)-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 6089-04-9). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this flammable liquid.

Chemical and Physical Properties

The following table summarizes key physical and chemical properties for this compound.

PropertyValue
CAS Number 6089-04-9[1]
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1]
Appearance Liquid[1]
Boiling Point 63-65 °C at 9 mmHg[1]
Density 0.997 g/mL at 25 °C[1]
Flash Point 59 °C (138.2 °F) - closed cup[1]
Refractive Index n20/D 1.458 (lit.)[1]
Storage Temperature 2-8°C[1]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor (H226).[2][3] A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, and eye contact.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemically resistant glovesFor incidental contact: Disposable nitrile gloves are a suitable option, providing good resistance to a variety of chemicals and a clear indication of tearing.[2][4] For extended contact or immersion: Thicker gloves such as neoprene or butyl rubber are recommended for their enhanced protection against solvents and ethers. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[2]
Eye and Face Protection Safety goggles with side-shields or a full-face shieldTo protect against splashes and vapors, tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing.[2]
Skin and Body Protection Flame-retardant lab coat and appropriate clothingA flame-retardant lab coat worn over long-sleeved clothing and long pants is essential.[2] Shoes that completely cover the feet are mandatory. Avoid synthetic clothing that can melt and adhere to the skin in case of a fire.
Respiratory Protection Use in a well-ventilated area. Respirator if necessary.All handling should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3] If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[2]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures minimal exposure and reduces the risk of incidents.

3.1. Pre-Operational Checks

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are readily available.

  • PPE Inspection: Inspect all PPE for damage or contamination before use.

  • Fume Hood: Confirm that the chemical fume hood is functioning correctly.

  • Safety Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.

3.2. Handling Procedure

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2][3]

  • Dispensing: Conduct all manipulations of this compound within a certified chemical fume hood. Use non-sparking tools for all transfers.[2][3]

  • Heating: Keep away from heat, hot surfaces, sparks, and open flames.[2][3] If heating is necessary, use a controlled heating source such as a heating mantle or an oil bath.

  • Container Management: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[2][3]

3.3. Post-Handling Procedure

  • Decontamination: Wipe down the work area with an appropriate solvent and decontaminating solution.

  • PPE Removal: Remove gloves and other disposable PPE, turning them inside out to contain any contamination, and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound, including excess reagent, contaminated solvents, and disposable labware, in a designated and clearly labeled "Flammable Liquid Waste" container.

  • Container Requirements: The waste container must be made of a compatible material, have a secure screw-top cap, and be kept closed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and an indication of the flammability hazard.

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from ignition sources, pending pickup by a certified waste disposal company.

  • Disposal: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations through an approved waste disposal plant.[3]

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek immediate medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected area with plenty of water for at least 15 minutes.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2]
Fire Use carbon dioxide, dry chemical, or foam to extinguish.[3]
Spill For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). For larger spills, contain the spill and follow institutional emergency procedures.

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling Procedure cluster_post_handling Post-Handling cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment gather_materials Gather Materials & Equipment risk_assessment->gather_materials ppe_inspection Inspect Personal Protective Equipment gather_materials->ppe_inspection fume_hood_check Verify Fume Hood Functionality ppe_inspection->fume_hood_check safety_equipment_check Locate Safety Equipment fume_hood_check->safety_equipment_check grounding Ground & Bond Containers safety_equipment_check->grounding dispensing Dispense in Fume Hood grounding->dispensing heating Use Controlled Heating dispensing->heating container_management Keep Container Closed heating->container_management decontamination Decontaminate Work Area container_management->decontamination waste_segregation Segregate Flammable Waste container_management->waste_segregation ppe_disposal Dispose of Contaminated PPE decontamination->ppe_disposal hand_washing Wash Hands Thoroughly ppe_disposal->hand_washing container_labeling Label Waste Container waste_segregation->container_labeling waste_storage Store Waste Safely container_labeling->waste_storage professional_disposal Dispose via Certified Company waste_storage->professional_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.